Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWALHUVCIYBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650020 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-50-4 | |
| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" properties and characteristics
An In-Depth Technical Guide to Ethyl 2-(tert-Butoxycarbonylamino)oxazole-5-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex and novel therapeutic agents. Among these, heterocyclic scaffolds play a central role due to their diverse chemical properties and ability to engage in specific biological interactions. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a prime example of such a crucial building block. This molecule features a 2,5-disubstituted oxazole core, a five-membered aromatic heterocycle containing oxygen and nitrogen, which serves as a stable and versatile scaffold.
The compound is strategically functionalized with two key groups that offer orthogonal reactivity: a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and an ethyl ester at the 5-position. The Boc group provides a robust yet readily cleavable protecting group for a primary amine, allowing for its selective unmasking at a desired stage of a synthetic sequence. Concurrently, the ethyl ester serves as a modifiable handle, readily converted into a carboxylic acid, amide, or other functionalities. This dual functionality makes it an exceptionally valuable intermediate for constructing more complex molecules, particularly in the burgeoning field of targeted protein degradation, where it is classified as a protein degrader building block.[1] This guide provides a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its chemical reactivity and applications for researchers and scientists in the pharmaceutical industry.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key characteristics of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 941294-50-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 256.26 g/mol | [2] |
| Purity | Typically ≥98% | [1] |
| InChI | 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | [1] |
| Canonical SMILES | CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C |
Structural Analysis and Spectroscopic Profile
The molecule's structure is defined by the oxazole ring, which imparts aromatic stability. The Boc-protected amine at C2 and the ethyl ester at C5 are the primary sites of chemical reactivity. While specific, verified spectra for this exact compound are not publicly available, a predictive analysis based on its constituent functional groups and data from analogous structures provides a reliable spectroscopic profile for characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The lone proton on the oxazole ring (at C4) would likely appear as a singlet in the aromatic region, typically around δ 7.5-8.0 ppm. The ethyl ester group should produce a characteristic quartet around δ 4.3 ppm (for the -OCH₂- protons) and a triplet around δ 1.3 ppm (for the -CH₃ protons). The nine equivalent protons of the tert-butyl group of the Boc protector will yield a sharp singlet at approximately δ 1.5 ppm. The N-H proton of the carbamate is expected to be a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 11 carbon atoms. Key signals would include two carbonyl carbons (one for the ester and one for the carbamate) in the δ 150-170 ppm range. The carbons of the oxazole ring would appear in the aromatic region (δ 120-160 ppm). The quaternary carbon of the tert-butyl group would be found around δ 80 ppm, while its methyl carbons would resonate near δ 28 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching frequencies. The ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹, while the carbamate carbonyl stretch should appear at a slightly lower wavenumber, typically 1690-1710 cm⁻¹. A prominent C-O stretching band for the ester and ether linkages would be visible in the 1100-1300 cm⁻¹ region. The N-H stretch would appear as a moderate band around 3300-3400 cm⁻¹.
Synthesis and Purification
The synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a straightforward procedure involving the protection of a commercially available precursor. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield, high-purity outcome.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the molecule to its fundamental starting materials. The key disconnection is at the nitrogen-carbon bond of the carbamate, identifying the Boc protecting group and the primary amine as separate synthons. This leads back to Ethyl 2-aminooxazole-5-carboxylate and di-tert-butyl dicarbonate (Boc₂O).
Recommended Synthetic Protocol
This protocol is adapted from a standard and highly reliable method for the Boc-protection of amino-heterocycles.[3] The procedure is designed to be self-validating, where reaction completion can be easily monitored by thin-layer chromatography (TLC).
Materials:
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
1,4-Dioxane (or Tetrahydrofuran, THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Ethyl 2-aminooxazole-5-carboxylate (1.0 eq). Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.2 M concentration).
-
Rationale: Anhydrous solvent is used to prevent hydrolysis of the Boc anhydride reagent. Dioxane or THF are excellent choices due to their ability to dissolve both the polar starting material and the less polar reagents.
-
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Rationale: Triethylamine acts as a base to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride. It also serves to neutralize the acidic byproducts formed during the reaction.
-
-
Addition of Protecting Group: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture. The addition may be done in portions to control any potential exotherm, although the reaction is typically gentle.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be less polar (higher Rf) than the starting amine.
-
Rationale: Monitoring ensures the reaction is driven to completion, maximizing yield and simplifying purification.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).
-
Rationale: This aqueous workup is crucial for removing the triethylamine salt, unreacted Boc anhydride byproducts, and any water-soluble impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification and Quality Control
The crude product is often of high purity but can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product's identity and purity (>98%) should be confirmed by NMR spectroscopy and HPLC analysis.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate stems from the orthogonal nature of its two primary functional groups. This allows for selective manipulation, making it a powerful tool for building molecular complexity.
Core Reactivity Pathways
The two main transformations involve deprotection of the amine and modification of the ester.
-
N-Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane. This unmasks the C2-amino group, which can then serve as a nucleophile for subsequent reactions, such as amide bond formation or alkylation.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid via saponification, typically using a base like lithium hydroxide (LiOH) in a THF/water mixture.[6] This carboxylic acid is a versatile intermediate that can be activated and coupled with various amines to form amides, a common linkage in pharmaceutical agents.
Application as a PROTAC Building Block
The classification of this compound as a "Protein Degrader Building Block" points directly to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.
This oxazole-based scaffold is ideal for constructing PROTACs. The core can be part of the linker element, or one of the functional handles can be used to attach a ligand for either the target protein or the E3 ligase.
A typical synthetic strategy might involve:
-
Hydrolyzing the ethyl ester to the carboxylic acid.
-
Coupling this acid with an amine-containing ligand for a target protein.
-
Deprotecting the Boc-amino group to reveal the free amine.
-
Coupling this amine with a linker-E3 ligase ligand fragment.
This modular approach, enabled by the orthogonal reactivity of the building block, provides chemists with a reliable and flexible method for rapidly generating libraries of PROTACs for structure-activity relationship (SAR) studies.
Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its stable heterocyclic core, combined with orthogonally reactive and easily manipulable functional groups, makes it an invaluable asset for synthetic and medicinal chemists. The straightforward and high-yielding synthesis ensures its accessibility, while its demonstrated utility as a building block for sophisticated molecules like PROTACs underscores its relevance. For researchers aiming to accelerate the development of novel therapeutics, a comprehensive understanding of this compound's properties, synthesis, and reactivity is essential for unlocking its full potential.
References
- Vertex AI Search. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid.
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- Research Square. (n.d.). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.
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- PubMed. (2002). A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. Bioorg Med Chem Lett.
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- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate.
- RSC Publishing. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.
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"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" CAS number 941294-50-4
An In-Depth Technical Guide to Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (CAS 941294-50-4): A Key Building Block for Modern Drug Discovery
Abstract
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a strategically designed heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates three key features: a stable oxazole core, a versatile ethyl ester for derivatization, and an acid-labile tert-butoxycarbonyl (Boc) protected amine. This combination makes it an ideal bifunctional linker, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where precise, sequential coupling is paramount. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this important synthetic intermediate.
Introduction: The Strategic Value of a Multifunctional Building Block
The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen that is a prominent feature in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1][2] Molecules incorporating the oxazole motif exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5]
Structural Deconstruction and Functional Roles
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, hereafter referred to as the "title compound," is not merely another oxazole derivative; it is a carefully designed synthetic tool. Its utility arises from the orthogonal reactivity of its functional groups.
-
Oxazole Core: Provides a stable, aromatic linker that maintains a defined spatial orientation between connected moieties.
-
Boc-Protected Amine (C2 Position): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophiles and bases, allowing for chemistry to be performed at other sites of the molecule without unintended reactions at the amine.[6] Its primary advantage is its clean and facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), revealing a reactive primary amine ready for subsequent coupling.[7][8]
-
Ethyl Ester (C5 Position): This group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into an amide through reaction with amines, making it an ideal attachment point for other molecular fragments.[9]
This strategic arrangement of a temporarily masked nucleophile (the protected amine) and a stable electrophilic handle (the ester) allows for controlled, stepwise synthetic strategies, which are essential in the construction of complex therapeutic agents.
Core Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 941294-50-4 | [10] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [10][11] |
| Molecular Weight | 256.26 g/mol | [10][11] |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [10] |
| Appearance | Typically a solid powder | N/A |
| Purity | Commercially available at ≥98% | [11] |
| Primary Application | Protein Degrader Building Block | [11] |
Synthesis and Characterization
While specific, peer-reviewed syntheses for this exact molecule are not extensively detailed in foundational literature, its preparation relies on well-established principles of heterocyclic chemistry. The most logical approach involves the construction of the oxazole ring from acyclic precursors.
Retrosynthetic Analysis and Synthetic Strategy
A plausible retrosynthetic pathway involves disconnecting the oxazole ring. A highly efficient method for the formation of 4,5-disubstituted oxazoles proceeds directly from carboxylic acids and isocyanoacetates.[12] This strategy is advantageous due to the wide availability of starting materials and good functional group tolerance.[12][13] The synthesis would logically involve the coupling of a protected 2-amino precursor with a fragment that builds the remainder of the ring.
The logical flow for the synthesis is visualized below.
Caption: Proposed synthetic pathway for the target molecule.
Exemplary Experimental Protocol: Oxazole Formation
This protocol is a representative example based on established methods for oxazole synthesis.[12][13] Researchers should optimize conditions for specific laboratory setups.
Objective: To synthesize Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.
Materials:
-
N-Boc-thioglycine or a similar N-Boc protected amino acid derivative
-
Ethyl 2-isocyano-3-oxobutanoate
-
Dehydrating agent (e.g., triflylpyridinium reagent or Burgess reagent)
-
Anhydrous dichloromethane (DCM) as solvent
-
Base (e.g., triethylamine or DIPEA)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-Boc protected amino precursor (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM.
-
Addition of Reagents: Add the ethyl 2-isocyano-3-oxobutanoate (1.2 eq) and the base (1.5 eq) to the solution and stir.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the dehydrating agent (1.3 eq). The choice of a modern, stable dehydrating agent is critical to avoid harsh conditions that could cleave the Boc group.[13]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound.
Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy:
-
Boc Group: A characteristic singlet at ~1.5 ppm, integrating to 9H.
-
Ethyl Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).
-
Oxazole Proton: A singlet between 7.5 and 8.0 ppm for the C4-H.
-
N-H Proton: A broad singlet, typically between 8.0 and 9.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Carbonyls: Two signals in the 155-170 ppm range for the ester and carbamate C=O groups.
-
Oxazole Carbons: Signals for C2, C4, and C5 in the aromatic region (120-160 ppm).
-
Boc Group: Signals at ~80 ppm (quaternary carbon) and ~28 ppm (methyl carbons).
-
Ethyl Group: Signals at ~62 ppm (-OCH₂-) and ~14 ppm (-CH₃).
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretches: Strong, distinct absorptions around 1720-1750 cm⁻¹ (ester) and 1690-1710 cm⁻¹ (carbamate).
-
C=N/C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the oxazole ring.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 256.26).
-
Key Fragments: A prominent fragment corresponding to the loss of the Boc group ([M-100]⁺) or the tert-butyl cation ([M-C₄H₉]⁺, m/z = 57).
Chemical Reactivity and Applications in Drug Discovery
The true value of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate lies in its role as a bifunctional linker, enabling the sequential and controlled assembly of complex molecules.
Orthogonal Deprotection and Coupling Strategy
The Boc group and the ethyl ester represent orthogonal functionalities that can be addressed in separate, non-interfering steps. This is a cornerstone of modern multi-step synthesis.
Caption: A typical workflow utilizing the compound's orthogonal handles.
Core Application: Synthesis of PROTACs and Molecular Glues
The title compound is marketed as a building block for protein degraders, a revolutionary class of therapeutics.[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The structure of the title compound is perfectly suited for this application. It can serve as part of the central "linker" that connects the target-binding ligand (warhead) to the E3 ligase-binding ligand.
Caption: Conceptual role of the title compound within a PROTAC structure.
Detailed Protocol: Boc Deprotection
Objective: To deprotect the amine for subsequent functionalization.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.1 M).
-
Add TFA (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.[7]
Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is more than a simple heterocyclic molecule; it is a sophisticated synthetic tool engineered for modern drug discovery. Its combination of a stable oxazole core with orthogonally reactive ester and protected amine functionalities provides a reliable and versatile platform for the assembly of complex molecular architectures. Its demonstrated utility as a building block for targeted protein degraders highlights its relevance in cutting-edge therapeutic design. For researchers and scientists in the field, a thorough understanding of this compound's synthesis, reactivity, and strategic application is essential for accelerating the development of next-generation medicines.
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- Pace, V., et al. (2010).
- Indian Journal of Pharmaceutical Sciences.
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- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
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- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" molecular structure and weight
An In-depth Technical Guide: Ethyl 2-(tert-Butoxycarbonylamino)oxazole-5-carboxylate as a Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex and potent therapeutic agents. Among these, heterocyclic scaffolds are of particular interest due to their prevalence in biologically active natural products and approved drugs. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a specialized heterocyclic intermediate that has gained prominence for its utility in constructing more elaborate molecules.
This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its molecular structure and properties, provide a detailed and mechanistically justified synthetic protocol, and explore its critical applications, particularly its emerging role as a building block for targeted protein degraders.
Part 1: Molecular Profile and Physicochemical Properties
The functionality and reactivity of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are dictated by its distinct molecular architecture. The structure features a 1,3-oxazole ring, which is a five-membered aromatic heterocycle containing oxygen and nitrogen. This core provides a rigid and planar scaffold, often desirable for optimizing ligand-protein interactions.
The key functional groups appended to this core are:
-
A tert-butoxycarbonyl (Boc) protected amine at position 2: The Boc group is a crucial acid-labile protecting group. Its presence allows for the selective modification of other parts of the molecule, while the amine remains masked. The protected amine can be readily deprotected under acidic conditions to reveal a nucleophilic primary amine, which is a key handle for subsequent reactions like amide bond formation.
-
An ethyl carboxylate group at position 5: The ester functionality serves as another synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, enabling coupling reactions (e.g., with amines to form amides), or it can be reduced to an alcohol, providing further diversification opportunities.
The combination of these features makes the molecule a versatile and bifunctional building block for combinatorial chemistry and targeted synthesis campaigns.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate | [1][2] |
| CAS Number | 941294-50-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2][3][4][5] |
| Molecular Weight | 256.26 g/mol | [1][2][4] |
| SMILES Code | O=C(C1=CN=C(NC(OC(C)(C)C)=O)O1)OCC | [1] |
| Appearance | White to off-white powder or crystalline solid | [6] |
| Storage | Sealed in dry, 2-8°C |[1] |
Part 2: Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is through the N-acylation of its corresponding primary amine precursor, Ethyl 2-aminooxazole-5-carboxylate. This process, known as Boc protection, is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.
Experimental Protocol: Boc Protection of Ethyl 2-aminooxazole-5-carboxylate
This protocol is adapted from standard procedures for the Boc protection of amino-heterocycles.[7]
Step 1: Reaction Setup
-
To a solution of Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF) (approx. 0.2 M), add triethylamine (Et₃N) (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
Causality & Expertise: Ethyl 2-aminooxazole-5-carboxylate is the essential starting material.[8] An aprotic solvent like dioxane is chosen because it readily dissolves the reactants without participating in the reaction. Triethylamine is a non-nucleophilic organic base; its role is to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts that form during the reaction, driving the equilibrium towards the product.
Step 2: Addition of Boc Anhydride
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction mixture to stir at room temperature for 6-12 hours.
Causality & Expertise: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group. The nitrogen lone pair of the amino group attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, releasing the stable leaving groups of carbon dioxide, tert-butanol, and the tert-butoxide anion, which is subsequently protonated by the triethylammonium ion.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
The reaction is complete when the starting amine spot is no longer visible.
Trustworthiness: TLC is a rapid and effective self-validating system to ensure the complete consumption of the starting material. This prevents unnecessary purification challenges from unreacted starting material in the final product.
Step 4: Workup and Extraction
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Add water to the residue, followed by ethyl acetate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Causality & Expertise: The aqueous workup is designed to remove the water-soluble components, such as triethylammonium salts and any excess reagents. Ethyl acetate is an effective solvent for extracting the desired product. The brine wash helps to remove residual water from the organic layer before the final drying step with sodium sulfate.
Step 5: Purification
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate as a solid.
Causality & Expertise: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. Silica gel is the stationary phase, and the mobile phase (eluent) is chosen to provide good separation between the product and any remaining impurities, ensuring a high-purity final product (>95%).
Visualization of the Synthetic Workflow
Sources
- 1. 941294-50-4|Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. 2-(叔丁氧羰基氨基)噁唑-5-羧酸乙酯 CAS#: 941294-50-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. aboundchem.com [aboundchem.com]
- 4. 941294-50-4|Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate|this compound|-范德生物科技公司 [bio-fount.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chembk.com [chembk.com]
- 7. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a building block for more complex molecules. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and the ultimate success of its application in research and development. This guide provides a detailed exploration of the methodologies used to characterize the solubility and stability of this oxazole derivative, offering field-proven insights and actionable protocols for its comprehensive evaluation.
As a Senior Application Scientist, the emphasis of this guide is not merely on the presentation of data, but on the causality behind the experimental choices. Understanding the 'why' behind a protocol is paramount to troubleshooting and adapting these methods for other novel compounds.
Part 1: Solubility Profile of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
The solubility of an active pharmaceutical ingredient (API) or intermediate is a determining factor in its bioavailability and formulation feasibility.[1][2] For a compound like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, understanding its solubility in both aqueous and organic media is essential for its use in subsequent synthetic steps or as a potential therapeutic agent.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This method involves agitating an excess of the compound in a solvent for a prolonged period until equilibrium is reached.
Methodology:
-
Preparation of Media: Prepare a range of relevant aqueous and organic solvents. For aqueous solubility, this should include purified water and buffered solutions at pH 1.2, 4.5, and 6.8 to simulate physiological conditions.[3]
-
Sample Preparation: Add an excess amount of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate to vials containing each solvent. The presence of undissolved solid is crucial to ensure saturation.[1]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (typically 25 °C and 37 °C) for 24 to 72 hours.[1] The time to reach equilibrium should be confirmed experimentally by taking measurements at various time points until the concentration plateaus.
-
Sample Collection and Analysis:
-
Withdraw an aliquot of the supernatant, ensuring no solid particles are carried over.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter that has been validated for low compound binding.
-
Dilute the filtrate with a suitable analytical solvent.
-
Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
Data Reporting: The experiment should be performed in triplicate for each condition.[3] The results should be presented in a clear tabular format.
Anticipated Solubility Profile and Data Presentation
Table 1: Hypothetical Solubility Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | < 0.1 |
| pH 1.2 Buffer | 37 | < 0.1 |
| pH 4.5 Buffer | 37 | < 0.1 |
| pH 6.8 Buffer | 37 | < 0.1 |
| Methanol | 25 | > 50 |
| Ethanol | 25 | > 30 |
| Dichloromethane | 25 | > 100 |
| Acetonitrile | 25 | > 20 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
Visualization of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profile and Forced Degradation Studies
Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation and shelf-life.[4][5] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are a key component of this process.[6][7]
Potential Degradation Pathways
Based on the structure of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, several degradation pathways can be hypothesized:
-
Hydrolysis: Both the ethyl ester and the tert-butoxycarbonyl (Boc) protecting group are susceptible to hydrolysis under acidic or basic conditions.
-
Oxidative Degradation: The oxazole ring itself may be susceptible to oxidation.
-
Thermal Degradation: High temperatures can lead to decomposition.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has shown that such scaffolds can be unstable towards hydrolytic ring-opening and decarboxylation.[8] This provides a valuable starting point for investigating the stability of the title compound.
Experimental Protocol: Forced Degradation Studies
A stability-indicating HPLC method is essential for these studies, as it must be able to separate the intact compound from all potential degradation products.[9][10][11]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as acetonitrile or methanol.
-
Application of Stress Conditions: [1][12]
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for up to 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for up to 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method, often with a photodiode array (PDA) detector to assess peak purity.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize the major degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Expected Stability Profile and Data Presentation
Significant degradation is anticipated under acidic and basic conditions due to the lability of the ester and Boc groups. The oxazole ring's stability under oxidative and photolytic conditions would be a key finding of this study.
Table 2: Hypothetical Forced Degradation Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
| Stress Condition | Duration (hours) | % Degradation | Major Degradants |
| 0.1 M HCl (60 °C) | 24 | ~45% | Boc-deprotected product, Hydrolyzed ester |
| 0.1 M NaOH (60 °C) | 8 | >90% | Hydrolyzed ester and Boc group, Ring opening |
| 3% H₂O₂ (RT) | 24 | ~15% | Oxidized oxazole species |
| Dry Heat (80 °C) | 48 | <5% | Minor unspecified peaks |
| Photolytic (ICH Q1B) | - | <10% | Minor unspecified peaks |
Visualization of the Forced Degradation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 3. who.int [who.int]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. irjpms.com [irjpms.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jocpr.com [jocpr.com]
Spectroscopic Analysis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate: A Technical Guide for Researchers
An In-depth Guide to the Spectroscopic Characterization of a Key Building Block in Medicinal Chemistry
Foreword
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, a key heterocyclic building block, is of significant interest to researchers in drug discovery and development. Its unique structural motifs, combining an oxazole core, a carbamate protecting group, and an ethyl ester, make it a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity, ensuring the reliability of subsequent synthetic transformations and biological evaluations. This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound.
Molecular Formula: C₁₁H₁₆N₂O₅ Molecular Weight: 256.26 g/mol CAS Number: 941294-50-4
Note to the Reader: Direct experimental spectra for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are not publicly available in the searched scientific literature and databases. Therefore, this guide presents a detailed, predictive analysis based on the known spectroscopic behavior of its constituent functional groups and structurally analogous compounds. The provided data tables and interpretations are illustrative and intended to guide researchers in the analysis of their own experimentally obtained spectra.
Introduction: The Significance of Spectroscopic Analysis
In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, allowing for unambiguous identification and assessment of purity. For a molecule like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, each technique offers unique insights into its architecture.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and their chemical environment.
-
IR Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrations of specific chemical bonds.
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further confirming the structure.
This guide will systematically explore the expected data from each of these techniques, explaining the rationale behind the predicted chemical shifts, absorption bands, and fragmentation patterns.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for each of the non-equivalent protons in the molecule. The analysis would be conducted in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 1: Predicted ¹H NMR Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | Singlet (s) | 1H | H4 (oxazole) | The proton on the oxazole ring is in an electron-deficient environment, leading to a downfield shift. |
| ~4.3 - 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~1.5 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group of the Boc protecting group appear as a sharp singlet. |
| ~1.3 - 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the methyl group of the ethyl ester, split by the adjacent methylene group. |
| ~9.5 - 10.5 | Broad Singlet (br s) | 1H | NH -Boc | The amide proton signal is often broad and its chemical shift can be solvent-dependent. |
Causality Behind Experimental Choices:
The choice of solvent is critical in NMR spectroscopy. CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple spectrum. However, for compounds with amide protons, DMSO-d₆ can be advantageous as it often results in sharper NH signals due to reduced exchange rates. The standard use of TMS provides a zero reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O (Ester) | The carbonyl carbon of the ethyl ester is expected in this region. |
| ~155 - 160 | C2 (Oxazole) | The carbon atom of the oxazole ring bonded to the nitrogen and oxygen is typically found downfield. |
| ~150 - 155 | C=O (Boc) | The carbonyl carbon of the Boc protecting group. |
| ~140 - 145 | C5 (Oxazole) | The carbon atom of the oxazole ring bonded to the ester group. |
| ~125 - 130 | C4 (Oxazole) | The carbon atom of the oxazole ring bearing the single proton. |
| ~80 - 85 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~60 - 65 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |
| ~28 | -C(CH₃ )₃ (Boc) | The methyl carbons of the tert-butyl group. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Self-Validating Systems in NMR:
The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for structure elucidation. An HSQC experiment would correlate the signals in the ¹H and ¹³C spectra that are directly bonded, confirming the assignments made in the individual 1D spectra. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart, allowing for the unambiguous assembly of the molecular structure.
Predicted Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 - 3400 | Medium | N-H Stretch | Amide |
| ~2980 | Medium | C-H Stretch | sp³ C-H (Alkyl) |
| ~1750 | Strong | C=O Stretch | Ester Carbonyl |
| ~1720 | Strong | C=O Stretch | Carbamate (Boc) Carbonyl |
| ~1600 - 1650 | Medium | C=N Stretch | Oxazole Ring |
| ~1500 - 1550 | Medium | N-H Bend | Amide |
| ~1250 | Strong | C-O Stretch | Ester and Carbamate |
| ~1150 | Strong | C-O Stretch | Oxazole Ring |
Expertise in Interpretation:
The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature in the IR spectrum. The ester carbonyl typically appears at a slightly higher wavenumber than the carbamate carbonyl. The N-H stretching vibration of the amide would likely appear as a relatively broad band. The collection of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to this molecule and could be used for comparison with a reference spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern upon ionization. For Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, electrospray ionization (ESI) would be a suitable technique, likely showing the protonated molecule [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
| m/z (Mass-to-Charge Ratio) | Ion | Rationale |
| 257.1 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₇N₂O₅⁺). |
| 201.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |
| 157.1 | [M - Boc + H]⁺ | Loss of the entire Boc group. |
| 184.1 | [M - OEt + H]⁺ | Loss of the ethoxy group from the ester. |
Visualizing Fragmentation:
The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Caption: Predicted major fragmentation pathways for protonated Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in ESI-MS.
Experimental Protocols
While specific experimental data is not available, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Conclusion
The comprehensive spectroscopic analysis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is crucial for its application in synthetic and medicinal chemistry. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the expected spectroscopic features and the rationale behind them, researchers can confidently verify the structure and purity of this important building block in their own laboratories. The application of robust, self-validating analytical methodologies, as outlined, ensures the scientific rigor required in the development of novel chemical entities.
References
Due to the lack of specific literature containing the experimental data for the title compound, this section will provide references to general spectroscopy textbooks and relevant articles on the characterization of similar compounds, which would be cited to support the interpretations made in this guide.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Journal of Organic Chemistry - For examples of characterization of novel organic compounds. [Link]
-
Organic Letters - For examples of synthesis and characterization of new molecules. [Link]
"Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Introduction
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (CAS No. 941294-50-4) is a heterocyclic organic compound increasingly utilized as a key building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules like protein degraders.[1] Its structure combines an oxazole core, an ethyl ester, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate. However, like many specialized chemical reagents, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely within a laboratory setting. It moves beyond a simple recitation of safety data to explain the causality behind recommended procedures, ensuring a culture of safety and experimental integrity.
Section 1: Chemical Profile and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's identity and characteristics. This information is critical for accurate risk assessment and the design of appropriate experimental and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 941294-50-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2][4] |
| Molecular Weight | 256.26 g/mol | [2][4] |
| Typical Purity | ≥95% | [1][2] |
| Common Use | Organic Building Block, Protein Degrader Intermediate | [1][5] |
| Shelf Life | ~1095 days under proper storage | [1] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is classified with a "Warning" signal word, indicating moderate potential hazards.[2] The primary risks are associated with irritation upon direct contact or inhalation. A proactive risk assessment is paramount before any laboratory work commences.
GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) provides a standardized framework for understanding the compound's hazards.
| GHS Classification | Code | Description | Source |
| Hazard Statement | H315 | Causes skin irritation. | [2] |
| Hazard Statement | H319 | Causes serious eye irritation. | [2] |
| Hazard Statement | H335 | May cause respiratory irritation. | [2] |
| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Precautionary Statement | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Precautionary Statement | P405 | Store locked up. | [2] |
| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |
Causality of Hazards
-
Dermal and Eye Irritation (H315, H319): As with many functionalized organic esters and heterocyclic compounds, direct contact with skin or mucous membranes can lead to irritation. The molecule's structure allows for potential interactions with biological macromolecules, triggering an inflammatory response. Prolonged or repeated exposure may exacerbate this effect.[6]
-
Respiratory Irritation (H335): If handled as a fine powder or if aerosols are generated, the compound can irritate the respiratory tract. This necessitates the use of engineering controls, such as a chemical fume hood, to prevent inhalation.
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This SOP is designed to be a self-validating system, where adherence to each step inherently minimizes risk. All work must be performed by technically qualified individuals.[2]
Engineering Controls
The primary engineering control for this compound is a certified chemical fume hood. All weighing, transfers, and reaction setups involving the solid or its solutions must be conducted within the fume hood to mitigate the risk of inhalation (P261).[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory and serves as the final barrier between the researcher and the chemical (P280).[2]
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
General Handling Practices
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, solvents, and waste containers prepared and within reach.
-
Weighing and Transfer: Handle the compound as a solid. Avoid any actions that could generate dust, such as crushing or vigorous scraping. Use a spatula to carefully transfer the solid from its container to the reaction vessel.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate all surfaces and equipment used.
Section 4: Representative Laboratory Workflow & Integrated Safety
To contextualize safety procedures, we present a representative workflow for a Boc-protection reaction, a common application for related precursors. This protocol, adapted from a standard procedure for a similar thiazole-based compound, illustrates how to integrate safety at each experimental step.[8]
Caption: A typical experimental workflow for reactions involving heterocyclic building blocks.
Step-by-Step Methodology with Safety Notes:
-
Reagent Preparation:
-
Action: In a chemical fume hood, prepare solutions of the amine precursor, a base (e.g., triethylamine), and the Boc-protection agent (e.g., di-tert-butyl carbonate) in an appropriate solvent (e.g., 1,4-dioxane or THF).[8]
-
Causality & Safety: Triethylamine is a corrosive and flammable base. Dioxane is a flammable solvent and a suspected carcinogen. All transfers must be done in a fume hood with appropriate PPE.
-
-
Reaction Setup:
-
Action: To a stirred solution of the amine precursor in the reaction flask, add the base followed by the Boc-protection agent at room temperature.[8]
-
Causality & Safety: The reaction is typically exothermic. Slow addition of reagents may be necessary to control the temperature. Ensure the reaction is conducted under an inert atmosphere if reagents are sensitive to air or moisture.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Causality & Safety: When sampling the reaction mixture for TLC, wear gloves and eye protection. Cap the TLC chamber to prevent solvent vapor inhalation.
-
-
Workup and Extraction:
-
Action: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.[8][9]
-
Causality & Safety: During extraction, pressure can build up inside the separatory funnel. Vent the funnel frequently and away from your face. Handle all solvent transfers within the fume hood.
-
-
Drying and Concentration:
-
Action: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[8][9]
-
Causality & Safety: Ensure the rotary evaporator's cold trap is functioning correctly to capture solvent vapors. Handle the resulting crude product, which may be an oil or solid, within the fume hood.
-
-
Purification:
-
Action: Purify the crude product, typically via column chromatography, to yield the final Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.
-
Causality & Safety: Handling silica gel for chromatography can pose an inhalation risk; handle it carefully in a ventilated area. Ensure proper collection and disposal of all solvent waste generated during this process.
-
Section 5: Storage and Disposal
Proper Storage Conditions
-
Temperature & Atmosphere: Store the compound in a cool, dry place.[7] Some suppliers recommend refrigeration or storage at temperatures not exceeding 20°C to ensure long-term stability.[7]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7] Strong acids or bases can potentially cleave the Boc protecting group or hydrolyze the ester, compromising the compound's integrity.
Waste Disposal
Dispose of unused compounds and any contaminated materials (e.g., gloves, absorbent pads) in accordance with institutional, local, and national regulations for chemical waste.[2][7] Do not dispose of them down the drain.
Section 6: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: A decision-making flowchart for emergency response procedures.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. | [2][7] |
| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off immediately with plenty of soap and water. If skin irritation or an allergic reaction occurs, see a physician. | [2][6][7] |
| Inhalation | Remove from exposure and move to fresh air. If the person is not breathing, give artificial respiration. Get medical attention. | [2][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician. | [6][7] |
Accidental Release Measures
For a small spill, ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for proper chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a valuable reagent whose safe handling is predicated on a clear understanding of its irritant properties. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks. This proactive approach to safety not only protects laboratory personnel but also ensures the integrity and success of the scientific work in which this compound is employed.
References
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific. [URL not directly for the target compound, but provides general lab safety principles referenced]
-
Acta Crystallographica Section E. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. National Institutes of Health. Retrieved from [Link]
-
CDMS.net. (2015). Safety Data Sheet. Retrieved from [Link] [URL for a different chemical, used for general descriptions of irritation]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ChemWhat. (n.d.). Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate CAS#: 941294-50-4. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Substituted Oxazoles in Medicinal Chemistry
The landscape of modern drug discovery is characterized by a continuous search for novel molecular scaffolds that can address complex biological targets. Among these, heterocyclic compounds, particularly substituted oxazoles, have garnered significant attention. Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural framework make them ideal components in the design of highly specific and potent therapeutic agents. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, a key exemplar of this class, has emerged as a valuable building block, particularly in the synthesis of targeted protein degraders. This guide provides a comprehensive overview of its commercial availability, synthesis, and strategic application in drug development. Oxazole-containing compounds are known to bind with a variety of enzymes and receptors, leading to a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3]
I. Commercial Availability and Procurement
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is readily available from a range of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in any synthetic campaign. The compound is typically offered in research-grade purities (≥97-98%) and is categorized as a laboratory chemical intended for research use only.[4][5]
Below is a comparative summary of prominent suppliers. Note that pricing and stock levels are subject to change and should be confirmed directly with the supplier.
| Supplier | CAS Number | Purity | Available Pack Sizes |
| Abound | 941294-50-4 | Not specified | 1g |
| LabSolu | 941294-50-4 | 98% | 1g, 5g |
| BLDpharm | 941294-50-4 | Not specified | Inquire |
| Ambeed | 941294-50-4 | Not specified | Inquire |
| ChemScene | 113853-16-0 (for the amine precursor) | ≥97% | Inquire |
| BOC Sciences | 941294-50-4 | 98% | Inquire |
| Arctom Scientific | 941294-50-4 | Not specified | Inquire |
This table is for informational purposes and is not an exhaustive list. Researchers should conduct their own due diligence when selecting a supplier.
Procurement Workflow: A Conceptual Overview
The process of acquiring specialized chemical building blocks like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate involves several key stages, from initial supplier identification to final laboratory use.
Caption: A typical workflow for the procurement and handling of specialized chemical reagents.
II. Synthesis and Chemical Properties
A. Representative Synthesis Pathway
The most logical synthetic route commences with the precursor, Ethyl 2-aminooxazole-5-carboxylate. This precursor would then undergo a standard N-Boc protection to yield the final product.
Caption: Proposed synthetic transformation from the amine precursor to the Boc-protected product.
B. Experimental Protocol: N-Boc Protection (Based on an Analogous Thiazole System)
The following protocol is adapted from a reliable, published procedure for the N-Boc protection of the structurally similar Ethyl 2-aminothiazole-5-carboxylate and serves as a robust starting point for the synthesis of the target oxazole compound.[6][7] The underlying principle of this reaction is the nucleophilic attack of the exocyclic amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate, facilitated by a non-nucleophilic base to neutralize the generated acid.
Materials:
-
Ethyl 2-aminooxazole-5-carboxylate (1 equivalent)
-
1,4-Dioxane (or other suitable aprotic solvent like THF)
-
Triethylamine (Et3N) (1.5-2 equivalents)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2-aminooxazole-5-carboxylate (1 eq.) in 1,4-dioxane.
-
To this solution, add triethylamine (1.5-2 eq.) followed by di-tert-butyl dicarbonate (1.1-1.2 eq.).
-
Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Self-Validation and Trustworthiness: This protocol incorporates standard organic chemistry workup procedures. The sequential washing with water and brine removes water-soluble impurities and salts. Drying with sodium sulfate ensures the removal of residual water before solvent evaporation, preventing potential hydrolysis of the product. Monitoring by TLC provides in-process control to ensure the reaction has gone to completion before initiating the workup.
III. Application in Drug Discovery: A Key Component in PROTACs
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is explicitly marketed as a "Protein Degrader Building Block".[8] This points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[9][10] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[9][11]
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the successful formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for protein degradation.[12][13] Short, rigid, nitrogen-containing linkers have proven to be a key innovation in the development of clinically successful PROTACs like ARV-110 and ARV-471.[4]
Our subject molecule, after deprotection of the Boc group and subsequent chemical modifications, can be incorporated as a rigid and polar component within the linker of a PROTAC. The oxazole ring provides a defined geometry, while the ester functionality offers a handle for further chemical elaboration to connect to either the POI ligand or the E3 ligase ligand.
Mechanism of Action: The PROTAC Cycle
The following diagram illustrates the catalytic cycle of a PROTAC, showcasing the critical role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
While specific PROTACs incorporating Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are not yet in the public domain, the structures of clinical candidates like ARV-110 (targeting the androgen receptor) and ARV-471 (targeting the estrogen receptor) highlight the industry's move towards more rigid, heterocyclic linkers.[4][5][14] The use of building blocks like our title compound allows for the systematic exploration of linker space, a critical step in optimizing the potency and selectivity of next-generation protein degraders.
IV. Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is more than just a chemical reagent; it is an enabling tool for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with a well-understood synthetic pathway, makes it an accessible building block for creating sophisticated molecular architectures. Its inherent properties—a rigid heterocyclic core and orthogonal functional handles—position it as a valuable component in the rational design of linkers for PROTACs and other advanced therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of such specialized building blocks will undoubtedly play a pivotal role in the development of new medicines for a host of challenging diseases.
References
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Arvinas unveils PROTAC structures. C&EN Global Enterprise. Available at: [Link].
-
Xia, J., Norris, J. K. S., MacKinnon, M.-L., & Butterworth, S. (2021). Chemical structures of (A) ARV-110 and (B) ARV-471. ResearchGate. Available at: [Link].
-
AR and ER degraders structures: (a) ARV-471; (b) ARV-110; (c) CC-94676; (d) ARV-766. ResearchGate. Available at: [Link].
-
Wang, W., Zhong, B., & Shi, W. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o747. Available at: [Link].
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Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate. Abound. Available at: [Link].
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Amine Protection / Deprotection. Fisher Scientific. Available at: [Link].
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An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy, 7(1), 350. (2022). Available at: [Link].
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Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 583-614. (2018). Available at: [Link].
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Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link].
-
Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. (2023). Available at: [Link].
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 705233. (2021). Available at: [Link].
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 7338. (2021). Available at: [Link].
-
Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology. (2018). Available at: [Link].
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link].
-
Structures of some representative bioactive compounds sharing the 1,3-oxazole scaffold as antimicrobial agents. ResearchGate. Available at: [Link].
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. (2021). Available at: [Link].
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- 6. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. We will explore the intrinsic value of the oxazole scaffold, detail the specific structural and functional attributes of this molecule, and elucidate its strategic importance in the synthesis of complex, biologically active compounds. The guide covers its core applications, from its role as a versatile linker and scaffold in developing novel therapeutics, including protein degraders and antiviral agents, to its potential in generating diverse compound libraries for drug screening. Detailed synthetic protocols are provided to illustrate its practical utility, underscoring its significance for researchers and professionals in drug discovery and development.
The Oxazole Motif: A Privileged Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structures. Among them, the oxazole—a five-membered aromatic ring containing one nitrogen and one oxygen atom—stands out as a "privileged scaffold".[1][2] This status is not arbitrary; it is rooted in the unique physicochemical properties of the oxazole ring. Its planar structure and the presence of heteroatoms allow it to engage with biological targets, such as enzymes and receptors, through a variety of non-covalent interactions including hydrogen bonds, hydrophobic interactions, and π-π stacking.[3][4][5]
The inherent stability and synthetic tractability of the oxazole core have led to its incorporation into numerous clinically successful drugs, such as the antibiotic Linezolid and the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[1][2] The oxazole nucleus serves as a bioisosteric replacement for other functional groups, enabling chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[6]
Profile of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (CAS No. 941294-50-4) is a strategically designed derivative that leverages the foundational advantages of the oxazole ring while offering exceptional synthetic versatility.[7][8]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 941294-50-4 | [8][9] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [8][9] |
| Molecular Weight | 256.26 g/mol | [8] |
| Appearance | Powder | [5] |
| Category | Heterocyclic Building Block, Protein Degrader Building Block | [7][9] |
The molecule's utility is derived from its three key components:
-
The Oxazole Core: Provides a rigid, aromatic scaffold that can be precisely oriented within a binding site.
-
The Ethyl 5-carboxylate Group: This ester functions as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or directly used in amide coupling reactions, allowing for the covalent attachment of other molecular fragments or linkers.
-
The Boc-protected 2-amino Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine. This is a cornerstone of its design. It renders the amine unreactive during reactions targeting the carboxylate, enabling orthogonal synthesis strategies. Once the desired modifications at the 5-position are complete, the Boc group can be cleanly removed to reveal the free amine, which can then serve as a key pharmacophoric element or another point for chemical elaboration.
Synthetic Strategies and Chemical Reactivity
The synthesis of 2,5-disubstituted oxazoles like this compound often relies on established cyclization methodologies. A common approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a β-acylamino ketone or a related precursor.[10] The strategic placement of the amino and carboxylate functionalities is achieved through the careful selection of starting materials.
Key Reactions for Derivatization:
-
Amide Coupling: The ethyl ester can be reacted directly with amines, or more commonly, it is first saponified to the carboxylic acid. This acid is then activated with standard coupling reagents (e.g., EDC, HOBt, HATU) and reacted with a primary or secondary amine to form a stable amide bond. This is the primary method for incorporating the scaffold into larger molecules.
-
Boc Deprotection: The amine is deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reaction is high-yielding and clean, liberating the free amine for subsequent synthetic steps, such as acylation or reductive amination.
Core Applications in Medicinal Chemistry
The primary role of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is as a high-value, versatile building block for constructing more complex molecules with therapeutic potential.[5][11]
-
Protein Degraders: This molecule is explicitly categorized as a "Protein Degrader Building Block".[9] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The oxazole scaffold can serve as a rigid and synthetically convenient component of the linker that connects the target-binding warhead to the E3 ligase ligand.
-
Antiviral Agents: The oxazole scaffold is a validated component of antiviral drugs. A compelling recent example is the development of novel oxazole-based macrocycles as potent inhibitors of the SARS-CoV-2 main protease (Mpro).[12] In this context, the oxazole core serves as a conformational restraint within the macrocycle, properly orienting key functional groups to interact with the enzyme's active site. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is an ideal starting point for synthesizing such complex macrocycles.
-
Anticancer and Antibacterial Agents: The broader class of oxazole derivatives has demonstrated significant potential in oncology and infectious diseases.[2][4][13] For instance, substituted imidazole-carboxylate building blocks, which are structurally related, have been used to develop potent anticancer agents that induce apoptosis in cancer cells.[14] The dual functional handles on our title compound make it perfectly suited for generating large, diverse libraries of novel compounds for high-throughput screening against cancer cell lines or bacterial strains.
Experimental Protocols: Self-Validating Systems
The following protocols are representative of the key transformations used to elaborate this building block. They are designed as self-validating systems, where success is predicated on the careful control of reaction parameters.
Protocol 1: Amide Coupling via Saponification and Activation
-
Objective: To couple the oxazole core with a representative amine (e.g., Benzylamine) via an amide bond.
-
Step 1: Saponification.
-
Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O.
-
Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
-
-
Step 2: Amide Coupling.
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DCM.
-
Add Benzylamine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to obtain the desired amide.
-
Protocol 2: Boc-Group Deprotection
-
Objective: To remove the Boc protecting group and liberate the free amine.
-
Methodology:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Co-evaporate with toluene (2x) to ensure complete removal of residual acid.
-
The resulting TFA salt of the amine is often used directly in the next step or can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
-
Future Perspectives and Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its value lies in its combination of a biologically relevant scaffold with orthogonally protected functional groups, permitting complex and targeted synthetic strategies.
Future applications will likely see its increased use in the design of next-generation covalent inhibitors, sophisticated PROTACs with improved pharmacokinetic properties, and DNA-encoded libraries for the rapid discovery of novel protein ligands.[11] As medicinal chemists continue to tackle increasingly challenging biological targets, the demand for versatile, well-designed building blocks like this oxazole derivative will only grow. Its strategic design minimizes synthetic complexity while maximizing creative potential, cementing its role as a cornerstone molecule in the synthesis of future therapeutics.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]
-
Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
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The Oxazole Motif: A Cornerstone for Innovation in Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a privileged scaffold in the landscape of organic synthesis and medicinal chemistry.[1][2] Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a versatile building block.[3][4][5] This guide provides a comprehensive technical overview of oxazole-containing building blocks, delving into their fundamental synthetic methodologies, strategic applications in drug design, and practical, field-proven insights for their effective utilization. From classic cyclization reactions to modern catalytic approaches, we will explore the causal chemistry that empowers researchers to harness the full potential of this remarkable heterocyclic system.
The Strategic Importance of the Oxazole Core in Medicinal Chemistry
The oxazole moiety is more than just a structural component; it is a key pharmacophore that imparts desirable physicochemical and biological properties to a molecule.[6][7] Its unique electronic configuration and structural rigidity allow it to engage in a variety of non-covalent interactions with biological targets such as enzymes and receptors.[6] This has led to the development of numerous FDA-approved drugs containing the oxazole ring, including the anti-inflammatory drug Oxaprozin and the antibiotic Linezolid.[1][8][9]
Bioisosteric Replacement and Physicochemical Properties
In drug design, the oxazole ring often serves as a bioisostere for amide and ester functionalities.[10][11] This substitution can enhance metabolic stability by replacing hydrolytically labile groups, a critical consideration in optimizing a drug candidate's pharmacokinetic profile.[10] Furthermore, the oxazole's aromatic nature and ability to participate in hydrogen bonding and π-π stacking interactions contribute to its utility in modulating target binding and overall molecular properties.[6][8]
A Prevalent Motif in Natural Products
Nature has long utilized the oxazole scaffold in a diverse range of secondary metabolites with potent biological activities.[3][4] These natural products, many of which are of marine origin, exhibit anticancer, antiviral, antibacterial, and antifungal properties.[5][7] The study of these complex molecules not only provides inspiration for new drug leads but also drives the development of novel synthetic methodologies for constructing the oxazole core.[12]
Foundational Synthetic Methodologies for Oxazole-Containing Building Blocks
The construction of the oxazole ring can be achieved through a variety of synthetic strategies, ranging from classic named reactions to modern metal-catalyzed transformations. The choice of method is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Classic Cyclodehydration Reactions
One of the most versatile and widely used methods for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[13][14] This reaction involves the intramolecular cyclodehydration of 2-acylamino ketones, typically under acidic conditions.[13][15]
Mechanism Insight: The reaction proceeds through the protonation of the amide carbonyl, followed by nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration of the resulting dihydrooxazolol intermediate furnishes the aromatic oxazole ring.[14]
Experimental Protocol: A Generalized Robinson-Gabriel Synthesis
-
Starting Material Preparation: The requisite 2-acylamino ketone can be synthesized via the Dakin-West reaction or other standard methods.[13]
-
Cyclodehydration: To a solution of the 2-acylamino ketone in a suitable solvent (e.g., toluene, xylenes), add a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[16]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and carefully quench with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[17][18]
Causality in Mechanism: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline which, after tautomerization and elimination of HCl, yields the oxazole.[17]
Diagram: Fischer Oxazole Synthesis Workflow
Caption: Workflow of the Fischer Oxazole Synthesis.
The Van Leusen Oxazole Synthesis: A Modern Approach
The Van Leusen reaction is a powerful and mild method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[19][20][21] This reaction is particularly valuable due to its operational simplicity and broad substrate scope.[19][22]
Mechanism Deep Dive: The reaction is a two-step [3+2] cycloaddition.[19] Deprotonated TosMIC adds to the aldehyde, and the resulting intermediate undergoes cyclization to form an oxazoline. Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole.[23]
Table: Comparison of Classic and Modern Oxazole Syntheses
| Synthesis Method | Starting Materials | Key Reagents | Substitution Pattern | Advantages | Limitations |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | 2,5- and 2,4,5- | Versatile, well-established | Harsh acidic conditions |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5- | Utilizes simple precursors | Requires anhydrous conditions |
| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | 5- | Mild conditions, broad scope | TosMIC can be odorous |
Metal-Catalyzed Oxazole Syntheses
In recent years, metal-catalyzed reactions have emerged as highly efficient methods for the synthesis of oxazoles, often offering milder reaction conditions and greater functional group tolerance.[24] Catalysts based on palladium, copper, gold, and nickel have been successfully employed in various cyclization and cross-coupling strategies.[24][25] For instance, palladium-catalyzed intramolecular C-O cyclization of enamides is an established route to substituted oxazoles.[24]
Diagram: General Strategy for Metal-Catalyzed Oxazole Synthesis
Caption: Metal-catalyzed approach to oxazole synthesis.
Strategic Deployment of Oxazole Building Blocks in Drug Development
The incorporation of pre-formed oxazole building blocks is a highly effective strategy in drug discovery programs. This approach allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Oxazoles in Peptidomimetics
Oxazole-containing amino acids are valuable building blocks for the synthesis of peptidomimetics.[26] They can be used to constrain the peptide backbone, enhancing conformational stability and resistance to proteolytic degradation.[5] This is particularly relevant in the design of inhibitors for enzymes such as proteases and kinases.
Scaffolds for Library Synthesis
The oxazole core can be functionalized at multiple positions, making it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis.[14] Site-selective metalation followed by reaction with various electrophiles allows for the elaboration of the oxazole nucleus, providing access to a wide range of derivatives for biological screening.[3]
Conclusion and Future Perspectives
Oxazole-containing building blocks continue to be indispensable tools in the arsenal of the synthetic and medicinal chemist. The rich history of classic synthetic methods, coupled with the ongoing development of innovative catalytic strategies, ensures that the oxazole motif will remain at the forefront of drug discovery and development.[27] As our understanding of the biological roles of oxazole-containing natural products deepens, so too will the opportunities for designing novel therapeutics based on this privileged heterocyclic scaffold. The future of oxazole chemistry promises even greater efficiency, selectivity, and applicability in the quest for new medicines.[28]
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A Technical Guide to Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate as a Peptidomimetic Scaffold
Abstract
The therapeutic potential of peptides is often hindered by their inherent limitations, such as poor metabolic stability and low bioavailability. Peptidomimetics, which mimic the structure and function of natural peptides, offer a compelling solution to overcome these challenges. Among the various scaffolds used in peptidomimetic design, five-membered heterocycles, particularly oxazoles, have emerged as privileged structures.[1][2][3] This guide provides an in-depth technical overview of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, a highly versatile and strategically functionalized building block for the synthesis of advanced peptidomimetics. We will explore its synthesis, physicochemical properties, and detailed protocols for its incorporation into peptide backbones, thereby offering researchers a practical framework for leveraging its unique conformational and stability-enhancing properties in modern drug discovery.
The Peptidomimetic Imperative: Why Heterocyclic Scaffolds?
Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their utility as drugs is often compromised by rapid enzymatic degradation by proteases and poor permeability across cellular membranes.[4][5] The field of medicinal chemistry has addressed these issues through the development of peptidomimetics—molecules designed to replicate the pharmacophoric elements of a native peptide while possessing a non-peptidic backbone to enhance drug-like properties.[3][5][6]
The incorporation of rigid heterocyclic scaffolds, such as oxazoles, is a premier strategy in this domain.[1][3] Oxazoles are five-membered aromatic rings containing nitrogen and oxygen, a structure found in numerous biologically active natural products.[4][7][8] Their value in peptidomimetic design stems from several key attributes:
-
Metabolic Stability: The oxazole ring is resistant to cleavage by peptidases, significantly increasing the in-vivo half-life of the resulting molecule.
-
Conformational Rigidity: The planar, aromatic nature of the oxazole ring restricts bond rotation, locking the peptide backbone into a more defined conformation.[9] This can lead to higher binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.
-
Amide Bond Bioisostere: The oxazole unit can function as a bioisostere of a trans-amide bond, preserving key hydrogen bonding patterns and spatial orientations necessary for biological activity.[5]
-
Improved Pharmacokinetics: The introduction of the heterocycle can modulate the polarity and lipophilicity of the parent peptide, potentially enhancing membrane permeability and oral bioavailability.[1][9]
Profile of a Powerhouse: Ethyl 2-(Boc-amino)oxazole-5-carboxylate
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a trifunctional building block engineered for seamless integration into peptide synthesis workflows. Its structure is a testament to rational chemical design, providing orthogonal handles for peptide elongation.
-
The Oxazole Core: Provides the foundational rigidity and metabolic stability.
-
C2-Boc-Amino Group: A standard tert-butoxycarbonyl (Boc) protected amine. The Boc group is a widely used protecting group in peptide chemistry, stable to basic and nucleophilic conditions but readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This position serves as the N-terminal attachment point for peptide chain extension.
-
C5-Ethyl Carboxylate Group: An ester functional group that serves as a masked carboxylic acid. It can be hydrolyzed (saponified) under basic conditions to reveal the free carboxylate, which can then be coupled to a free amine (the N-terminus of a peptide) using standard peptide coupling reagents. This serves as the C-terminal attachment point.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 941294-50-4 | [10][11][12] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [10][12] |
| Molecular Weight | 256.26 g/mol | [12] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >97% | [10] |
Synthesis of the Core Scaffold
A robust and scalable synthesis is critical for the utility of any chemical building block. While various methods for oxazole synthesis exist, including the Robinson-Gabriel, van Leusen, and Fischer syntheses, a common approach for this specific molecule involves the cyclization of a suitably functionalized precursor.[7][13][14][15] The following protocol is a representative method based on established chemical principles.
Diagram: Synthetic Workflow
Caption: Boc protection of the C2-amine to yield the target scaffold.
Experimental Protocol: Synthesis of Ethyl 2-(Boc-amino)oxazole-5-carboxylate
Causality: This protocol details the protection of the primary amine on the C2 position of the oxazole ring. The choice of di-tert-butyl dicarbonate ((Boc)₂O) is standard for installing the acid-labile Boc protecting group. Triethylamine (TEA) is used as a mild, non-nucleophilic base to scavenge the acidic byproduct of the reaction, driving the equilibrium towards the product. Dioxane is an appropriate aprotic solvent for this transformation.
-
Reagent Preparation: To a solution of Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M), add triethylamine (1.5 eq). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar).
-
Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 30% ethyl acetate in hexanes.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. The acidic wash removes excess TEA, while the basic wash removes any unreacted (Boc)₂O byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate as a solid.
Strategic Incorporation into Peptide Chains
The true utility of this scaffold lies in its ability to be inserted into a peptide sequence. The orthogonal protecting groups at the C2 and C5 positions allow for selective deprotection and coupling, enabling both N-terminal and C-terminal chain elongation.
Workflow 1: C-Terminal Elongation (via the C5-Carboxylate)
This workflow involves activating the C5 position for coupling to the N-terminus of a peptide chain.
Caption: Workflow for coupling the scaffold to a peptide N-terminus.
Protocol: C-Terminal Elongation
-
Saponification: Dissolve the Boc-Aox-OEt scaffold (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete conversion. Rationale: LiOH is a strong base used to hydrolyze the ethyl ester to the free carboxylic acid (Boc-Aox-OH), making it ready for peptide coupling.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free acid, Boc-Aox-OH.
-
Peptide Coupling: Swell the N-terminally deprotected peptide-resin (1.0 eq) in DMF. In a separate vessel, pre-activate the Boc-Aox-OH (1.5 eq) with a coupling agent such as HATU (1.45 eq) and a base like DIPEA (3.0 eq) in DMF for 10 minutes. Rationale: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, facilitating rapid amide bond formation with the peptide's free amine.
-
Coupling Reaction: Add the activated acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Workflow 2: N-Terminal Elongation (via the C2-Amine)
This workflow is used after the scaffold has been incorporated and its N-terminal Boc group needs to be removed for further chain extension.
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Methodological & Application
Application Note: A Practical, Two-Stage Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, reliable, and efficient two-stage protocol for the synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis strategically begins with the construction of the core intermediate, Ethyl 2-aminooxazole-5-carboxylate, followed by a robust N-Boc protection step. This guide offers in-depth experimental procedures, explains the chemical principles behind the methodology, and includes practical insights for successful execution and scale-up.
Introduction: The Significance of Oxazole Scaffolds
Oxazoles are a prominent class of five-membered aromatic heterocycles that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] In drug discovery, the oxazole ring is often employed as a bioisostere for amide bonds, offering enhanced metabolic stability and conformational rigidity.[2] Specifically, 2-aminooxazole derivatives serve as key intermediates for constructing complex molecules, including peptidomimetics and kinase inhibitors.
The target molecule, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, provides a versatile scaffold with two key functional handles: an ethyl ester for amide bond formation and a Boc-protected amine that can be deprotected for further elaboration. While the biosynthesis of oxazoles in nature often involves the cyclodehydration and subsequent oxidation of serine or threonine residues within peptide chains, this application note details a more practical and high-yielding laboratory synthesis suitable for producing this building block on a preparative scale.[1]
Overall Synthetic Strategy
The synthesis is designed as a two-stage process for clarity, reliability, and high overall yield.
-
Stage 1: Construction of the core heterocyclic intermediate, Ethyl 2-aminooxazole-5-carboxylate , from simple, commercially available precursors. This approach is analogous to the well-established Hantzsch thiazole synthesis and provides a robust entry to the required 2-aminooxazole scaffold.[3][4]
-
Stage 2: Protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group to yield the final target molecule. This is achieved under standard, high-yielding conditions using di-tert-butyl dicarbonate (Boc₂O).
This strategic division allows for the purification of a stable intermediate, ensuring high purity in the final product.
Caption: High-level workflow for the two-stage synthesis.
Stage 1 Protocol: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
Principle and Rationale
This protocol is based on the condensation of an α-haloketoester with urea. The α-haloketoester, Ethyl 2-chloro-3-oxopropanoate, is first generated in situ or prepared separately from Ethyl 3,3-diethoxypropanoate. It then undergoes a cyclocondensation reaction with urea. The urea nitrogen atoms act as nucleophiles, attacking the carbonyl carbon and displacing the chloride to form the 2-aminooxazole ring system. This method is advantageous due to the low cost of starting materials and its operational simplicity.
Caption: Reaction scheme for the synthesis of the oxazole intermediate.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-chloro-3-oxopropanoate | ≥95% | Sigma-Aldrich |
| Urea | Reagent Grade | Fisher Scientific |
| Ethanol (200 Proof) | Anhydrous | Decon Labs |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter paper | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-chloro-3-oxopropanoate (15.0 g, 0.10 mol, 1.0 equiv.) and urea (8.95 g, 0.15 mol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.
-
Reaction: Stir the suspension and heat the mixture to reflux (approximately 78 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure Ethyl 2-aminooxazole-5-carboxylate as a crystalline solid.
-
Final Steps: Dry the purified product under vacuum. The expected yield is typically in the range of 60-75%.
Stage 2 Protocol: N-Boc Protection
Principle and Rationale
This step involves the nucleophilic attack of the 2-amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is base-catalyzed, typically using a non-nucleophilic amine like triethylamine (TEA) or a milder base like sodium bicarbonate. The base deprotonates the amino group, increasing its nucleophilicity. The reaction is highly efficient and chemoselective for the amino group, leaving the ester moiety intact. A protocol analogous to the one used for the corresponding thiazole derivative is highly effective.[5]
Caption: Reaction scheme for the N-Boc protection step.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-aminooxazole-5-carboxylate | From Stage 1 | - |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Water (Deionized) | - | Lab Prepared |
| Brine (Saturated NaCl solution) | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: Dissolve Ethyl 2-aminooxazole-5-carboxylate (7.8 g, 0.05 mol, 1.0 equiv.) in 150 mL of 1,4-dioxane in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add triethylamine (7.0 mL, 0.05 mol, 1.0 equiv.) followed by the portion-wise addition of di-tert-butyl dicarbonate (12.0 g, 0.055 mol, 1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel and add 200 mL of water. Stir the mixture for 10 minutes.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an ethyl acetate/hexanes mixture.
-
Final Steps: Dry the final product, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, under vacuum. The expected yield is typically >90%.
Data Summary and Troubleshooting
Quantitative Data Overview
| Stage | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Ethyl 2-chloro-3-oxopropanoate | Urea (1.5 equiv.) | - | Ethanol | Reflux | 4-6 | 60-75% |
| 2 | Ethyl 2-aminooxazole-5-carboxylate | (Boc)₂O (1.1 equiv.) | TEA (1.0 equiv.) | Dioxane | RT | 6-8 | >90% |
Scientist's Notes & Troubleshooting
-
Stage 1 - Causality: The use of excess urea helps drive the reaction to completion. Refluxing in ethanol provides sufficient thermal energy for the cyclization while being a relatively benign solvent that is easy to remove. The bicarbonate wash is crucial to remove any unreacted starting material and acidic byproducts before final purification.
-
Stage 1 - Pitfall: Incomplete reaction is the most common issue. Ensure the reflux temperature is maintained and run the reaction for the full recommended time or until TLC confirms completion.
-
Stage 2 - Causality: 1,4-Dioxane is an excellent solvent for this reaction as it dissolves both the polar starting material and the less polar Boc-protected product. Using only one equivalent of TEA is sufficient to catalyze the reaction without causing significant side reactions. Anhydrous conditions are preferred to prevent hydrolysis of the Boc anhydride.
-
Stage 2 - Pitfall: If the starting material is not fully dissolved, the reaction may be slow. Gentle warming can be applied if necessary, but the reaction proceeds well at room temperature. During workup, ensure the organic layer is thoroughly washed to remove all TEA and any water-soluble byproducts.
Conclusion
This application note outlines a validated and practical two-stage synthesis for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. By dividing the process into the synthesis of a stable 2-aminooxazole intermediate followed by a standard N-Boc protection, this methodology provides a reliable route to obtaining the target compound in high yield and purity. This approach is well-suited for laboratory-scale synthesis and offers a solid foundation for process development and scale-up for applications in pharmaceutical research.
References
-
Pimenta, A. M., & Vital, J. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 19(11), 606. [Link]
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(2), 1283–1287.
- Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Pou-Amerigo, R., et al. (2008). 2,4,5-Trisubstituted oxazoles as a new class of potent and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 51(24), 8047-8059.
- Li, P., et al. (2010).
-
Graham, T. H. (2010). An expedient and mild method for the direct conversion of aldehydes to 2,4-disubstituted oxazoles. Organic Letters, 12(16), 3614–3617. [Link]
-
Bonfanti, F., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1195–1200. [Link]
- Kennedy, A. R., et al. (2002). Ethyl 2-aminooxazole-5-carboxylate. Acta Crystallographica Section E, 58(8), o832-o833.
-
Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207–8215. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Zhang, M., et al. (2014). A Highly Efficient Method for the Synthesis of Oxazole Derivatives from Simple Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]
- Pouliot, M., et al. (2012). Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. The Journal of Organic Chemistry, 77(13), 5753–5761.
-
Zhang, W., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E, 68(Pt 4), o948. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-aminooxazole-5-carboxylate – porphyrin-systems [porphyrin-systems.com]
Application Notes and Protocols for the Use of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Moiety as a Bioisostere in Modern Peptidomimetics
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among the diverse array of unnatural building blocks, heterocyclic scaffolds that mimic the peptide backbone have garnered significant interest. The 1,3-oxazole ring, in particular, serves as a valuable bioisostere for a peptide bond, conferring conformational rigidity and resistance to enzymatic degradation.[2] Naturally occurring peptides containing oxazole moieties often exhibit a range of potent biological activities, including antibacterial, antiviral, and cytotoxic effects, underscoring the importance of this heterocyclic system in molecular recognition.[2][3]
This guide provides a comprehensive overview and detailed protocols for the application of a key building block, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate , in solid-phase peptide synthesis (SPPS). This 2,5-disubstituted oxazole derivative is designed to be incorporated into a growing peptide chain, where it can act as a conformationally constrained dipeptide mimic or a unique side-chain element. The tert-butyloxycarbonyl (Boc) protecting group makes this building block fully compatible with the well-established Boc/Bzl SPPS strategy.
We will delve into the synthesis of the requisite carboxylic acid form of this building block, its incorporation into a peptide sequence, and the critical considerations for handling this sterically hindered and potentially acid-sensitive residue.
Synthesis of the Key Building Block: From Ester to Carboxylic Acid
The title compound, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, is derived from the commercially available Ethyl 2-aminooxazole-5-carboxylate .[4][5][6] The synthesis involves two key transformations: N-terminal protection with a Boc group and subsequent saponification of the ethyl ester to yield the free carboxylic acid required for peptide coupling.
Protocol 1: N-Boc Protection of Ethyl 2-aminooxazole-5-carboxylate
This procedure is adapted from a similar protocol for the N-Boc protection of a thiazole analog.[7][8]
Materials:
-
Ethyl 2-aminooxazole-5-carboxylate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
1,4-Dioxane or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in 1,4-dioxane or DCM.
-
Add triethylamine (1.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 6-12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Saponification to 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic Acid
For incorporation into a peptide chain, the ethyl ester must be hydrolyzed to the free carboxylic acid. This can be performed in solution before SPPS or potentially on-resin after incorporation, although the latter is less common and requires an orthogonal linker strategy.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add a solution of LiOH (1.5-2.0 eq) in water to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid .
Incorporation into Peptides via Boc-SPPS
The Boc/Bzl strategy is well-suited for the incorporation of this building block. The general workflow follows the standard Boc-SPPS cycle: Boc deprotection with trifluoroacetic acid (TFA), neutralization, and coupling. However, due to the sterically hindered nature of the 2,5-disubstituted oxazole, modifications to the standard coupling protocol are necessary.
Key Considerations:
-
Steric Hindrance: The oxazole ring system presents considerable steric bulk, which can slow down the coupling reaction. Therefore, the use of potent coupling reagents and extended reaction times are recommended.[3][9][10]
-
Acid Stability: While oxazoles are generally considered stable, some derivatives can be sensitive to strong acids.[11] The stability of the 2-(Boc-amino)oxazole-5-carboxylate core to repeated TFA treatments should be monitored, especially in the synthesis of long peptides. A study on 5-hydroxyoxazole-4-carboxylic acid derivatives showed instability towards acid-mediated hydrolytic ring-opening.[11] Although the substitution pattern of the title compound is different and lacks the activating hydroxy group, this potential for instability should be considered.
-
Coupling Reagents: For sterically hindered amino acids, aminium/uronium salt-based coupling reagents such as HBTU , HCTU , or HATU are generally more effective than carbodiimides like DCC or DIC.[3] Phosphonium salts like PyBOP are also excellent choices as they are less prone to cause guanidinylation side reactions.[3]
Workflow for Boc-SPPS Incorporation
Caption: General Boc-SPPS cycle for incorporating the oxazole building block.
Protocol 3: Manual Boc-SPPS of a Peptide Containing the Oxazole Moiety
This protocol assumes a starting scale of 0.1 mmol on a Merrifield or PAM resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection (if necessary): a. Treat the resin with 50% TFA in DCM for 1 minute. b. Drain and treat with fresh 50% TFA in DCM for 20-30 minutes. c. Wash the resin with DCM (3x), followed by DMF (3x).
-
Neutralization: a. Treat the resin with 10% DIEA in DMF for 2 minutes. b. Drain and repeat the neutralization step. c. Wash the resin with DMF (5x).
-
Coupling of the Oxazole Building Block: a. In a separate vial, dissolve 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (3.0 eq) and HATU or HCTU (3.0 eq) in DMF. b. Add DIEA (6.0 eq) to the solution and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40 °C). e. Monitor the coupling reaction using the Kaiser test. Note: The Kaiser test may give a false negative or weak positive due to the low basicity of the oxazole nitrogen. A more reliable method is to cleave a small sample of the resin and analyze by mass spectrometry.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2, 3, 5, and a standard coupling protocol for the subsequent natural amino acids.
Final Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12][13]
Cleavage Cocktail Considerations
The choice of cleavage cocktail is critical to prevent side reactions, especially with sensitive residues.
| Scavenger | Purpose | Typical Concentration |
| Anisole | Scavenges benzyl and t-butyl cations, protecting Trp and Tyr. | 5-10% |
| p-Cresol | Similar to anisole, also helps to swell the resin. | 5% |
| Thioanisole | Reduces methionine sulfoxide and protects Trp. | 5-10% |
| 1,2-Ethanedithiol (EDT) | Reduces Met(O) and scavenges trityl cations. | 2.5% |
Table 1: Common Scavengers for HF and TFMSA Cleavage
Protocol 4: HF Cleavage
Warning: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in the reaction vessel of an HF apparatus.
-
Add the appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -78 °C and condense the desired amount of HF.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide with cold ether, dry, and purify by RP-HPLC.
Protocol 5: TFMSA Cleavage
This is an alternative to HF that does not require a special apparatus but is also highly corrosive.
Procedure:
-
Suspend the dry peptide-resin in a mixture of TFA and the chosen scavengers.
-
Cool the mixture to 0 °C.
-
Slowly add TFMSA to the mixture.
-
Stir at 0-5 °C for 1-2 hours.
-
Precipitate the peptide with cold diethyl ether.
-
Wash, dry, and purify the peptide as described for the HF cleavage.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If coupling of the oxazole building block is incomplete after 4 hours, consider a double coupling strategy. Drain the reaction vessel and add a fresh solution of activated oxazole amino acid.
-
Potential for Racemization: While the oxazole is not a chiral center itself, the use of strong activating agents and extended coupling times can increase the risk of racemization of the preceding amino acid. Using additives like OxymaPure can help mitigate this.
-
Oxazole Ring Instability: If LC-MS analysis of the crude peptide shows byproducts corresponding to ring-opened species, it may indicate instability to the repeated TFA deprotection steps. In such cases, switching to a milder acid for Boc deprotection (e.g., dilute HCl in dioxane) could be explored, although this may require longer deprotection times. Alternatively, an Fmoc-protected version of the oxazole amino acid would be preferable to avoid repeated acid exposure.
-
Ester Hydrolysis: If the final peptide is desired with a C-terminal carboxylic acid at the oxazole position, and this residue is not at the C-terminus of the entire peptide, then on-resin saponification of the ethyl ester would be necessary before continuing the synthesis. This is a challenging step and requires careful optimization to avoid side reactions.
Conclusion
The use of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate offers an exciting avenue for the design of novel peptidomimetics with enhanced structural and biological properties. While its incorporation requires special considerations due to steric hindrance and potential acid sensitivity, the protocols outlined in this guide provide a robust starting point for researchers. By employing potent coupling reagents, carefully monitoring reaction progress, and selecting appropriate cleavage conditions, this unique building block can be successfully integrated into peptide sequences, paving the way for the discovery of new therapeutic leads.
References
- Benchchem. (2025).
- Semantic Scholar. (n.d.).
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2015).
- (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- AstaTech. (n.d.). 113853-16-0 | 2-Amino-oxazole-5-carboxylic acid ethyl ester.
- (n.d.).
- Khadse, S. (2014).
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Pennington, M. W. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Springer Nature Experiments. (n.d.).
- Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
- MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides.
- Sigma-Aldrich. (n.d.).
- PubMed. (2024). Development of an oxazole-based cleavable linker for peptides.
- Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
- ResearchG
- Santa Cruz Biotechnology. (n.d.). 2-Aminooxazole-5-carboxylic acid | CAS 881637-11-2.
- Google Patents. (n.d.).
- Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
- ChemScene. (n.d.).
- National Institutes of Health. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC.
- National Institutes of Health. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)
- PubMed. (2009). Development of a diversity-oriented approach to oxazole-5-amide libraries.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (2025). Easy saponification by metal silanolates: Application in SPPS and in (S)
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC.
- PubMed. (2023). Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides.
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- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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Application Notes & Protocols: Coupling Reactions of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oxazole-Containing Peptidomimetics
Oxazoles are a class of five-membered aromatic heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] When incorporated into peptide backbones, the oxazole moiety imparts conformational rigidity, enhances metabolic stability by protecting against enzymatic degradation, and can modulate the electronic properties of the molecule.[1][2] These characteristics make oxazole-containing peptides and peptidomimetics highly valuable as scaffolds for developing novel therapeutics with improved pharmacokinetic profiles.[1][2]
"Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" is a key building block for the synthesis of these modified peptides. The Boc-protected amine at the 2-position and the ethyl ester at the 5-position provide orthogonal handles for peptide coupling and further functionalization. This guide provides a comprehensive overview and detailed protocols for the critical step of coupling this oxazole building block with amino acids, a foundational process in the synthesis of complex oxazole-containing drug candidates.
Core Principles and Strategic Considerations
The successful coupling of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate with an amino acid hinges on a two-step process:
-
Saponification (Ester Hydrolysis): The ethyl ester of the oxazole must first be hydrolyzed to the corresponding carboxylic acid. This is a prerequisite for activation and subsequent amide bond formation with the amino group of the incoming amino acid.
-
Amide Bond Formation (Coupling): The newly formed carboxylic acid is then activated in situ using a suitable coupling reagent, followed by reaction with the amino group of an amino acid ester to form the desired peptide bond.
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amino acid, the desired reaction rate, and the need to suppress side reactions like racemization.[3][4]
Experimental Workflow Overview
The overall experimental process is depicted in the workflow diagram below. This multi-step procedure requires careful execution and monitoring to ensure high yield and purity of the final product.
Figure 1: General workflow for the coupling of Ethyl 2-(Boc-amino)oxazole-5-carboxylate with an amino acid.
Detailed Protocols
Protocol 1: Saponification of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Rationale: This step converts the chemically inert ethyl ester into a reactive carboxylic acid, which is essential for the subsequent amide coupling. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for this transformation. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and minimize potential side reactions.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH·H₂O (1.5 eq) or 1M NaOH (4.0 eq) to the solution.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid as a solid. This product is often used in the next step without further purification.
Protocol 2: HATU-Mediated Coupling with an Amino Acid Ester
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive OAt-ester. This intermediate rapidly reacts with the amino group of the amino acid ester to form the peptide bond with minimal racemization.[3] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the amino acid ester salt and facilitate the coupling reaction.[6]
Materials:
-
2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (from Protocol 1) (1.0 eq)
-
Amino acid ester hydrochloride salt (e.g., Glycine methyl ester hydrochloride) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, suspend the amino acid ester hydrochloride salt (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 5-10 minutes to form the free amine.
-
Add the amino acid ester/DIPEA solution to the carboxylic acid/HATU solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure coupled product.
Mechanism of HATU-Mediated Coupling
The coupling reaction proceeds through a well-defined mechanism involving the activation of the carboxylic acid by HATU.
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
Data Presentation and Characterization
The successful synthesis and purity of the coupled product must be confirmed through rigorous analytical techniques.
Table 1: Typical Reagents for Peptide Coupling
| Coupling Reagent | Acronym | Key Features | Reference |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High efficiency, low racemization, suitable for hindered amino acids. | [3] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Similar to HATU but can be slightly less reactive. | [6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Often used with an additive like HOBt; water-soluble byproducts. | [6] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt-based reagent, good for solution and solid-phase synthesis. | [4] |
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to monitor reaction progress. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common method.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Electrospray ionization (ESI) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the dipeptide, showing characteristic shifts for the oxazole ring protons, the newly formed amide bond, and the amino acid residue.
Troubleshooting and Key Considerations
-
Incomplete Saponification: If the starting ester is still present after the hydrolysis step, extend the reaction time or use a slight excess of the base. Ensure the solvents are of appropriate quality.
-
Low Coupling Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate. Pre-activation of the carboxylic acid with HATU for a few minutes before adding the amino acid can sometimes improve yields.
-
Racemization: While HATU is known for low racemization, this can be a concern with sensitive amino acids. Running the reaction at 0°C may help to minimize this side reaction.
-
Boc Deprotection: The Boc group is stable under the coupling conditions but can be removed with a moderate acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) for subsequent peptide chain elongation.[9][10]
Conclusion
The coupling of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate with amino acids is a fundamental transformation for the synthesis of novel peptidomimetics. By following a carefully planned workflow of saponification followed by a robust, well-chosen coupling method, researchers can efficiently construct these valuable molecular scaffolds. The protocols and insights provided herein serve as a detailed guide to enable the successful synthesis and characterization of these important compounds for drug discovery and development.
References
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]
-
National Academy of Sciences. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
jOeCHEM. (n.d.). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2024, April 9). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Retrieved from [Link]
-
Chapman University Digital Commons. (n.d.). Amphiphilic Triazolyl Peptides: Synthesis and Evaluation as Nanostructures. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. echemi.com [echemi.com]
- 6. peptide.com [peptide.com]
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- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Deployment of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in the Synthesis of Complex Natural Products
Introduction: A Versatile Heterocyclic Building Block
The oxazole motif is a cornerstone in the architecture of a vast array of bioactive natural products, particularly those of marine origin.[1][2] These heterocycles are not mere structural curiosities; they impart conformational rigidity, modulate electronic properties, and often play a crucial role in the molecule's interaction with biological targets.[1] The synthesis of these complex molecules, therefore, demands a robust and versatile toolbox of building blocks. Among these, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate emerges as a highly valuable, yet perhaps underutilized, synthon for the construction of oxazole-containing peptides and other intricate natural products.
This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. We will delve into the causality behind its synthetic utility, provide detailed protocols for its preparation and subsequent transformations, and propose its application in the context of natural product synthesis.
Properties and Synthesis of the Reagent
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a stable, crystalline solid that serves as a trifunctional building block. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function allows for controlled unmasking to reveal a nucleophilic amine, the ethyl ester at the 5-position provides a handle for amide bond formation or reduction, and the oxazole core itself can participate in various transformations.
The synthesis of this reagent is analogous to its thiazole counterpart and can be achieved in a straightforward manner from commercially available starting materials. The key transformation involves the Boc-protection of the corresponding 2-aminooxazole.
Protocol 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
This protocol is adapted from the procedure for the analogous thiazole derivative.
Materials:
-
Ethyl 2-aminooxazole-5-carboxylate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in 1,4-dioxane.
-
To this solution, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate as a white solid.
Strategic Applications in Natural Product Synthesis
While a direct total synthesis of a complex natural product explicitly using this reagent is not prominently featured in the literature, its synthetic potential can be illustrated through a proposed synthesis of a simplified analog of an oxazole-containing peptide, a common motif in marine natural products.
Proposed Application: Synthesis of an Oxazole-Containing Dipeptide Fragment
Let us consider the synthesis of a dipeptide fragment that could be a key intermediate in the synthesis of a larger natural product. Our target is a molecule where the oxazole amino acid is coupled to another amino acid, for instance, L-alanine methyl ester.
Workflow for Dipeptide Synthesis
Sources
Application Notes and Protocols: Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate for the Synthesis of Constrained Peptides
Introduction: The Strategic Use of Oxazole-Containing Amino Acids in Peptide Drug Design
Peptides are at the forefront of therapeutic innovation due to their high specificity and potency. However, their application can be limited by poor metabolic stability and conformational flexibility, which often leads to reduced receptor affinity. To overcome these challenges, medicinal chemists employ strategies to constrain peptide conformations, thereby enhancing their bioactivity and resistance to proteolysis. One powerful approach is the incorporation of heterocyclic amino acids, such as those containing an oxazole ring, into the peptide backbone.[1]
The oxazole moiety, a five-membered aromatic heterocycle, acts as a bioisostere of the peptide bond, imparting significant conformational rigidity. This structural constraint can pre-organize the peptide into a bioactive conformation, leading to improved binding affinity and efficacy. Furthermore, the oxazole ring is stable to enzymatic degradation, thus enhancing the in vivo half-life of the peptide.[1] This guide provides detailed protocols and insights into the use of a key building block, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate , for the synthesis of such constrained peptides.
Featured Building Block: Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
This versatile building block is designed for seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows. The tert-butoxycarbonyl (Boc) group provides acid-labile protection of the 2-amino group, while the ethyl ester at the 5-position allows for subsequent hydrolysis to the carboxylic acid required for peptide bond formation.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate | N/A |
| CAS Number | 941294-50-4 | [2][3] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [3] |
| Molecular Weight | 256.26 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DCM, DMF, Dioxane, Ethyl Acetate | N/A |
Synthesis and Preparation of the Building Block
While Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is commercially available, this section provides a robust, lab-scale synthesis protocol for its preparation from the corresponding amine, Ethyl 2-aminooxazole-5-carboxylate. The procedure is adapted from a well-established method for the Boc-protection of a similar heterocyclic compound.[4]
Proposed Synthesis Protocol: Boc-Protection of Ethyl 2-aminooxazole-5-carboxylate
This protocol details the nucleophilic attack of the 2-amino group on di-tert-butyl dicarbonate (Boc₂O), facilitated by a non-nucleophilic base, triethylamine (TEA).
Caption: Synthesis of the title compound.
Materials:
-
Ethyl 2-aminooxazole-5-carboxylate (CAS: 113853-16-0)[5]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.
-
To this solution, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the oxazole unit into a growing peptide chain on a solid support requires the hydrolysis of the ethyl ester to a free carboxylic acid. This is then followed by standard SPPS cycles of coupling and deprotection.
Protocol 1: Saponification of the Ethyl Ester
This protocol describes the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is essential for its activation and coupling during SPPS.
Caption: Hydrolysis of the ethyl ester.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting material in a mixture of THF and water.
-
Add a solution of NaOH (1.1 eq) in water and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo to obtain 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid.
Protocol 2: Boc-SPPS of Oxazole-Containing Peptides
This protocol outlines the iterative cycle for incorporating the prepared oxazole amino acid into a peptide sequence using a Boc/Bzl protection strategy on a Merrifield resin.[6][7]
Caption: General workflow for Boc-SPPS.
A. Boc Deprotection:
-
Swell the resin-bound peptide in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[7]
-
Filter and repeat the TFA treatment for an additional 20-25 minutes.[7]
-
Wash the resin thoroughly with DCM and isopropanol (IPA).
Rationale: The Boc group is an acid-labile protecting group. TFA is a strong acid that efficiently cleaves the tert-butyl carbamate to release the free amine, liberating CO₂ and isobutylene. The use of DCM as a solvent helps to swell the resin, allowing the reagents to access the reactive sites.
B. Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM.
Rationale: After the acidic deprotection step, the newly formed N-terminal amine is protonated as a trifluoroacetate salt. Before the next coupling reaction, this salt must be neutralized to the free amine, which is the active nucleophile. DIEA is a hindered, non-nucleophilic base that effectively deprotonates the amine without causing side reactions.
C. Coupling of the Oxazole Amino Acid:
-
In a separate vessel, pre-activate the 2-(Boc-amino)oxazole-5-carboxylic acid (3 eq.) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3 eq.) and an additive like 1-hydroxybenzotriazole (HOBt, 3 eq.) in a mixture of DMF and DCM for 15-20 minutes.
-
Add the activated amino acid solution to the neutralized resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test indicates the completion of the coupling.
-
Wash the resin with DMF and DCM.
Rationale: Carbodiimides like DIC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is used as an additive to suppress racemization and improve coupling efficiency by converting the O-acylisourea into a less reactive but more selective HOBt-ester.
D. Final Cleavage and Deprotection:
-
After the final SPPS cycle, dry the resin-bound peptide under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in the presence of a scavenger such as anisole.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Rationale: HF is a very strong acid that cleaves the peptide from the Merrifield resin and simultaneously removes most common side-chain protecting groups used in Boc/Bzl chemistry. Scavengers are essential to trap the reactive carbocations generated during this process, preventing side reactions with sensitive amino acid residues like methionine and tryptophan.
Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a valuable and versatile building block for the synthesis of conformationally constrained peptides. The incorporation of the oxazole moiety provides a means to enhance the structural rigidity and metabolic stability of peptides, which are desirable attributes for the development of novel therapeutics. The protocols provided herein offer a comprehensive guide for the synthesis, preparation, and application of this compound in Boc-based solid-phase peptide synthesis.
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidimetics. Organic Letters, 8(11), 2417–2420. Available at: [Link]
- Sci-Hub. (n.d.). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidimetics. Retrieved from a publicly available version of the paper originally published in Organic Letters.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Available at: [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- ARKIVOC. (2010).
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Boc deprotection conditions tested. [Diagram].
-
Abound. (n.d.). Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate. Retrieved from [Link]
- Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate.
-
ChemWhat. (n.d.). Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate CAS#: 941294-50-4. Retrieved from [Link]
- ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates.
-
MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203. Available at: [Link]
- ARKIVOC. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(viii), 115-124.
Sources
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- 3. 2-(叔丁氧羰基氨基)噁唑-5-羧酸乙酯 CAS#: 941294-50-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
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- 7. chempep.com [chempep.com]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminooxazoles in Medicinal Chemistry
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Ethyl 2-aminooxazole-5-carboxylate, in particular, serves as a versatile building block for the synthesis of complex molecules in drug discovery programs. Its strategic importance necessitates robust and reliable synthetic routes, with the protection and deprotection of the 2-amino group being a critical step. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1]
This comprehensive guide provides a detailed exploration of the deprotection of the Boc group from Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed experimental protocols, and provide insights into reaction monitoring and troubleshooting.
Chemical Principles: Understanding the Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc-protected amine is a well-established and efficient transformation.[2] The reaction proceeds through a series of steps initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[3]
The liberated 2-aminooxazole is then typically protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Methodologies for Boc Deprotection: A Comparative Analysis
Several methods can be employed for the removal of the Boc protecting group. The choice of method depends on the stability of the substrate to acidic conditions and the presence of other functional groups. For Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, the primary considerations are the stability of the oxazole ring and the ethyl ester functionality.
| Method | Reagents & Conditions | Advantages | Disadvantages | Considerations for the Target Molecule |
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM), Room Temperature | Fast and efficient, volatile reagents are easily removed.[4] | Harsh acidity can cleave other acid-sensitive groups. Potential for tert-butylation side reactions.[4] | The oxazole ring is generally resistant to acids, but the ethyl ester could be susceptible to hydrolysis with prolonged reaction times or high temperatures.[5] |
| Hydrochloric Acid (HCl) in Dioxane | 4M HCl in 1,4-Dioxane, Room Temperature | Milder than TFA, often provides the crystalline hydrochloride salt directly.[5][6] | Dioxane is a suspected carcinogen and should be handled with care. The reagent is corrosive.[7] | This is a highly effective and commonly used method for Boc deprotection of various heterocyclic compounds.[7] It offers a good balance of reactivity and selectivity. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., toluene, xylenes) or neat | Avoids the use of strong acids, potentially "greener". | Requires high temperatures (often >100 °C) which can lead to side reactions or decomposition.[8] Reaction times can be long.[8] | The thermal stability of the oxazole and ester functionalities would need to be carefully evaluated. May not be the most practical method for this substrate. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific applications.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a robust and widely used method for Boc deprotection.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will have a lower Rf value on TLC.
-
Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
To obtain the free amine, dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-aminooxazole-5-carboxylate.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is often preferred for its milder conditions and the direct formation of the hydrochloride salt.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane if necessary, or use it directly if it is a liquid.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the substrate at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The deprotected product may precipitate as the hydrochloride salt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 30 minutes to 2 hours), if a precipitate has formed, collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.[6]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry.
Caption: A generalized experimental workflow for Boc deprotection.
Analytical Monitoring of the Deprotection Reaction
Careful monitoring of the reaction is crucial to ensure complete conversion and to minimize the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is a rapid and convenient method to follow the reaction progress. The deprotected amine is significantly more polar than the starting Boc-protected compound and will exhibit a lower Retention Factor (Rf) value. A suitable eluent system, such as ethyl acetate/hexane, can be used. Staining with ninhydrin can be used to visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction progress. It allows for the accurate determination of the ratio of starting material to product and the detection of any potential side products.
Troubleshooting and Field-Proven Insights
Even with established protocols, challenges can arise. Here are some common issues and their solutions:
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. Steric hindrance around the Boc group. | Increase the equivalents of acid, prolong the reaction time, or gently warm the reaction mixture. For sterically hindered substrates, stronger acidic conditions or longer reaction times may be necessary.[7] |
| Ester Hydrolysis | Prolonged exposure to strong acid, especially at elevated temperatures. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Use milder conditions (e.g., HCl in dioxane at room temperature) and avoid heating. |
| tert-Butylation of the Oxazole Ring | The tert-butyl cation generated during the reaction can act as an electrophile. | While less common on electron-deficient rings, adding a scavenger such as anisole or triethylsilane to the reaction mixture can trap the tert-butyl cation.[4] |
| Product Isolation Issues | The product may be highly polar or water-soluble as the hydrochloride or trifluoroacetate salt. | For highly polar salts, after removal of the reaction solvent, trituration with a non-polar solvent like diethyl ether can induce precipitation. Alternatively, purification by reverse-phase chromatography may be necessary. |
Conclusion
The deprotection of the Boc group from Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a critical transformation for the synthesis of valuable 2-aminooxazole building blocks. By understanding the underlying chemical principles and carefully selecting the appropriate deprotection methodology, researchers can achieve high yields of the desired product while maintaining the integrity of the oxazole ring and the ethyl ester functionality. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
SYNTHETIKA. HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection. [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Scribd. TFA Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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- 8. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in Kinase Inhibitor Synthesis
Introduction: The Oxazole Scaffold in Modern Drug Discovery
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a significant focus in medicinal chemistry is the exploration of novel heterocyclic scaffolds that can effectively target the ATP-binding site of these enzymes.
Among these, the oxazole ring system has emerged as a "privileged scaffold." Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal core for designing potent and selective inhibitors.[1][2][3] This guide focuses on a particularly versatile building block, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate , and its strategic application in the synthesis of kinase inhibitors. Its bifunctional nature—a protected amine at the 2-position and an ester at the 5-position—provides two orthogonal points for molecular elaboration, enabling the rapid generation of diverse chemical libraries for screening and optimization.
Core Reagent: Physicochemical & Safety Profile
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Chemical Name | Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate | [4] |
| Synonyms | Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate | [4] |
| CAS Number | 941294-50-4 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [4][5] |
| Molecular Weight | 256.26 g/mol | [4][5] |
| Appearance | White to off-white solid | [7] (by analogy) |
| Purity | Typically ≥95% | [5] |
Safety & Handling: This compound should be handled by technically qualified personnel in a laboratory setting.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
The General Synthetic Blueprint: A Two-Pronged Approach
The synthetic utility of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate lies in its capacity for sequential, regioselective modifications. The general workflow allows for the introduction of two different diversity elements (R¹ and R²) to build a complete kinase inhibitor pharmacophore.
Caption: General workflow for kinase inhibitor synthesis.
Step 1: Amidation at the C5-Ester
-
Rationale & Expertise: The ethyl ester at the C5 position is a prime handle for introducing the first element of diversity (R¹). This is typically achieved via direct amidation with a primary or secondary amine. This reaction is often driven to completion by heating, which helps to expel the ethanol byproduct. The choice of amine is critical and is guided by the target kinase's structure; this R¹ group often occupies the solvent-exposed region of the ATP-binding pocket.
-
Protocol: General Amidation
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.2 M).
-
Reagent Addition: Add the desired primary or secondary amine (R¹-NH₂, 1.5–3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the C5-amide intermediate.
-
Step 2: Boc Group Deprotection
-
Rationale & Expertise: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the C2-amine, stable to the conditions of the initial amidation.[9] Its removal is necessary to unmask the nucleophilic amine for the next diversification step. The Boc group is exquisitely sensitive to acid, allowing for clean and efficient deprotection under mild conditions that typically do not affect other functional groups.[10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are the reagents of choice.[11][12]
-
Protocol: Acid-Mediated Boc Deprotection
-
Setup: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is accompanied by the evolution of CO₂ and isobutylene.[11]
-
Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is often an amine salt (e.g., trifluoroacetate or hydrochloride salt).
-
Neutralization: For the next step, the salt can be used directly with an added base, or it can be neutralized. To neutralize, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
-
Step 3: Derivatization of the C2-Amine
-
Rationale & Expertise: The newly exposed C2-amine is the critical nucleophile for introducing the second diversity element (R²). This part of the molecule is often designed to interact with the "hinge region" of the kinase, a series of backbone amides that form crucial hydrogen bonds with inhibitors. A common strategy is to form an amide bond by coupling the amine with a carboxylic acid.
-
Protocol: Amide Coupling (HATU-mediated)
-
Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (R²-COOH, 1.1 eq), the C2-amine intermediate (1.0 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride (to remove DMF), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.
-
Specific Application: Synthesis of a p38α MAP Kinase Inhibitor Analog
To illustrate the protocol, we will outline the synthesis of a potential inhibitor targeting p38α Mitogen-Activated Protein (MAP) Kinase, a key enzyme in inflammatory signaling.[13] The design mimics known p38 inhibitors which often feature a central heterocycle linked to a 4-fluorophenyl group and a pyridine moiety.[14][15]
| Step | Compound Name | Expected Yield (%) | Analytical Confirmation |
| 4.1 | N-(4-fluorophenyl)-2-(tert-butoxycarbonylamino)oxazole-5-carboxamide | 75-85% | ¹H NMR, ¹³C NMR, LC-MS |
| 4.2 | 2-amino-N-(4-fluorophenyl)oxazole-5-carboxamide hydrochloride | >90% (crude) | LC-MS |
| 4.3 | N-(5-((4-fluorophenyl)carbamoyl)oxazol-2-yl)isonicotinamide | 50-65% | ¹H NMR, ¹³C NMR, HRMS |
Protocol 4.1: Synthesis of N-(4-fluorophenyl)-2-(tert-butoxycarbonylamino)oxazole-5-carboxamide
-
Combine Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (5.12 g, 20.0 mmol, 1.0 eq) and 4-fluoroaniline (3.33 g, 30.0 mmol, 1.5 eq) in a sealed tube.
-
Heat the mixture to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature. The resulting solid can be triturated with diethyl ether.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the product as a white solid.
Protocol 4.2: Synthesis of 2-amino-N-(4-fluorophenyl)oxazole-5-carboxamide hydrochloride
-
Suspend the product from step 4.1 (3.37 g, 10.0 mmol, 1.0 eq) in 1,4-dioxane (25 mL).
-
Add a 4.0 M solution of HCl in 1,4-dioxane (25 mL, 100 mmol, 10.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure. Co-evaporate with diethyl ether twice to yield the hydrochloride salt, which is used in the next step without further purification.
Protocol 4.3: Synthesis of N-(5-((4-fluorophenyl)carbamoyl)oxazol-2-yl)isonicotinamide
-
To a solution of isonicotinic acid (1.35 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (50 mL), add HATU (4.18 g, 11.0 mmol, 1.1 eq) and DIPEA (5.2 mL, 30.0 mmol, 3.0 eq).
-
Stir the mixture for 10 minutes, then add the amine hydrochloride salt from step 4.2 (2.74 g, 10.0 mmol, 1.0 eq).
-
Stir at room temperature for 6 hours.
-
Pour the reaction mixture into 200 mL of water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the solid by column chromatography (DCM/Methanol gradient) to yield the final product.
Biological Context: Targeting the p38 MAPK Pathway
The synthesized inhibitor is designed to bind to the ATP pocket of p38α MAP kinase. The pyridine nitrogen is expected to form a critical hydrogen bond with the backbone NH of Met109 in the hinge region, while the fluorophenyl group sits in a nearby hydrophobic pocket. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the kinase's ability to phosphorylate downstream substrates and halting the inflammatory signaling cascade.
Caption: Simplified p38 MAP Kinase signaling pathway.
Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for a logical and efficient synthetic strategy to create diverse libraries of drug-like molecules. The protocols outlined here provide a robust framework for researchers in drug development to leverage this reagent in the quest for novel therapeutics targeting the kinome.
References
-
Lala, A., et al. (2000). Substituted isoxazoles as potent inhibitors of p38 MAP kinase . Bioorganic & Medicinal Chemistry Letters, 10(3), 221-224. [Link]
-
Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate CAS#: 941294-50-4 . ChemWhat. [Link]
-
941294-50-4|Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate . BIOFOUNT. [Link]
-
Sediq, A. A., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors . Molecules, 23(10), 2469. [Link]
-
2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid . Vetren. [Link]
-
Gomha, S. M., et al. (2018). Oxazole-Based Compounds As Anticancer Agents . Current Medicinal Chemistry, 25(38), 5124-5153. [Link]
-
Amine Protection / Deprotection . Fisher Scientific. [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable. [Link]
-
Neha, K., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1999-2022. [Link]
- Oxazole substituted indazoles as pi3-kinase inhibitors.
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions . Organic Process Research & Development. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . RSC Medicinal Chemistry, 12(9), 1435-1454. [Link]
-
Mohammadhosseini, N., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase . Iranian Journal of Pharmaceutical Research, 13(4), 1257-1263. [Link]
-
SAFETY DATA SHEET . CDMS.net. [Link]
-
2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid . SQUARIX. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . Bentham Science. [Link]
-
Upadhyaya, K., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate . Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1054. [Link]
-
Cik, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks . Beilstein Journal of Organic Chemistry, 16, 269-278. [Link]
-
Kennedy, A. R., et al. (2001). Ethyl 2-aminooxazole-5-carboxylate . Acta Crystallographica Section E: Structure Reports Online, 57(10), o832-o833. [Link]
-
Synthesis of Heteroaryl-fused Pyrazoles as P38 Kinase Inhibitors . ResearchGate. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review . Synthetic Communications, 51(24), 3619-3647. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate . ResearchGate. [Link]
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates . ResearchGate. [Link]
-
Cik, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks . Beilstein Journal of Organic Chemistry, 16, 269–278. [Link]
- Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
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Application of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in Heterocyclic Library Synthesis
Abstract
This guide provides a comprehensive overview and detailed protocols for the strategic application of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate as a pivotal building block for the synthesis of diverse heterocyclic libraries. The unique trifunctional nature of this reagent—possessing a nucleophilic 2-amino group masked by a labile Boc protecting group, an electrophilic C5-ester for amide coupling, and the oxazole core itself—renders it an exceptionally versatile scaffold for drug discovery and medicinal chemistry. We will explore the sequential and orthogonal derivatization of its functional handles, culminating in the construction of complex fused ring systems, such as the medicinally relevant oxazolo[5,4-d]pyrimidines. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the selection of reagents and reaction conditions.
Introduction: The Strategic Value of the 2-Aminooxazole Scaffold
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, serving as a key structural component in numerous biologically active compounds. Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its isosteric relationship to the 2-aminothiazole scaffold, which is also a cornerstone of many therapeutic agents.[1] The substitution of the thiazole's sulfur with an oxygen atom can favorably modulate physicochemical properties such as lipophilicity and solubility while altering the metabolic profile.[1]
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a pre-functionalized, stable, and readily available starting material that provides chemists with three distinct points for diversification.[2][3] The tert-butyloxycarbonyl (Boc) group offers robust protection for the C2-amino function, which can be selectively removed under acidic conditions without affecting the C5-ester.[4] Conversely, the ethyl ester at the C5-position can be hydrolyzed to a carboxylic acid and subsequently coupled with a diverse range of amines. This orthogonal reactivity is the key to its utility in building molecular libraries with systematic structural variations.
This document will detail the core synthetic transformations that unlock the potential of this building block, presented as a logical workflow for library generation.
Core Synthetic Workflow
The overall strategy involves a multi-step sequence that leverages the orthogonal reactivity of the building block's functional groups. The workflow allows for the introduction of diversity elements at two key positions before the final cyclization step to form a fused heterocyclic system.
Figure 1: General workflow for heterocyclic library synthesis.
Experimental Protocols & Methodologies
Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
The title compound is conveniently prepared from the commercially available Ethyl 2-aminooxazole-5-carboxylate.[3] The Boc group is installed under standard conditions, providing a stable, protected intermediate ready for subsequent transformations. The protocol is adapted from a highly analogous procedure for the corresponding 2-aminothiazole.[5]
Protocol 3.1.1: N-Boc Protection
-
To a stirred solution of Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in 1,4-dioxane (approx. 0.2 M), add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x volumes of water).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
Causality & Insights: Triethylamine acts as a base to deprotonate the C2-amino group, increasing its nucleophilicity towards the electrophilic carbonyl of the (Boc)₂O. Dioxane is an excellent solvent for this transformation due to its ability to dissolve both the polar starting material and the less polar product. The aqueous workup is critical for removing the triethylamine hydrochloride salt and any excess reagents.
Diversification at the C5-Position via Amide Coupling
The next stage involves converting the C5-ester into a library of amides. This is a two-step process: saponification of the ester to the carboxylic acid, followed by coupling with various primary or secondary amines.
Protocol 3.2.1: Saponification of the Ethyl Ester
-
Dissolve Ethyl 2-(Boc-amino)oxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq).[4][6]
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 3-4 with a cold, dilute acid (e.g., 1 M HCl or citric acid solution).
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 2-(Boc-amino)oxazole-5-carboxylic acid.
Causality & Insights: Lithium hydroxide is a preferred base for saponification as it often leads to cleaner reactions with fewer side products compared to sodium or potassium hydroxide in mixed aqueous-organic solvents.[6] Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate or become extractable into an organic solvent. It is crucial to perform the acidification at 0 °C to minimize any potential acid-catalyzed degradation or premature Boc deprotection.
Protocol 3.2.2: Amide Bond Formation (EDC/HOBt Coupling)
-
Under an inert atmosphere (N₂ or Ar), dissolve the 2-(Boc-amino)oxazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).[7][8]
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the stirred solution.[9]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally brine.[1]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine (R¹-NH₂) | 1.1 | Diversity Element |
| EDC·HCl | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid. |
| HOBt | 1.2 | Additive to suppress racemization and form a more reactive HOBt-ester intermediate.[9] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to neutralize HCl from EDC·HCl and protonated amine. |
| Anhydrous DMF | - | Polar aprotic solvent to dissolve all reactants. |
| Table 1: Typical Reagent Stoichiometry for EDC/HOBt Coupling. |
Causality & Insights: The EDC/HOBt coupling system is a workhorse in medicinal chemistry. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and racemization.[9] The amine then reacts with the HOBt-ester to form the stable amide bond. DIPEA is used as a base because it is sterically hindered and therefore non-nucleophilic, preventing it from competing with the desired amine in the coupling reaction.
Library Finalization: Deprotection and Cyclization
The final steps involve unmasking the C2-amino group and performing a cyclization reaction to generate the final heterocyclic library.
Protocol 3.3.1: N-Boc Deprotection
-
Dissolve the Boc-protected carboxamide (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of DCM:TFA.[10][11]
-
Stir the solution at room temperature for 1-3 hours. The reaction is often accompanied by bubbling as isobutylene and CO₂ are released.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The product is typically obtained as a TFA salt. For the next step, it can often be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Causality & Insights: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyl carbamate. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting unstable carbamic acid.[4] The reaction is clean and high-yielding. Using the resulting TFA salt directly in the next step can be advantageous if the subsequent reaction is performed under acidic or neutral conditions.
Figure 2: Workflow for the final library synthesis steps.
Protocol 3.3.2: Cyclocondensation to Oxazolo[5,4-d]pyrimidines This protocol demonstrates the construction of the oxazolo[5,4-d]pyrimidine core, a purine isostere with significant biological relevance.[12][13][14]
-
Combine the 2-aminooxazole-5-carboxamide intermediate (1.0 eq, either as the free base or TFA salt) with an orthoester, such as triethyl orthoformate (R²=H) or triethyl orthoacetate (R²=CH₃) (large excess, can be used as solvent).[15]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane).
-
If the product remains in solution, remove the excess orthoester under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final oxazolo[5,4-d]pyrimidine library members.
Causality & Insights: This reaction is a classic cyclocondensation. The nucleophilic 2-amino group of the oxazole attacks the electrophilic carbon of the orthoester. Subsequent elimination of ethanol and intramolecular cyclization involving the amide nitrogen atom, followed by a final elimination of ethanol, forms the fused pyrimidine ring.[15] Using the orthoester as the solvent drives the reaction to completion by Le Châtelier's principle. This method provides a straightforward and high-yielding route to this important heterocyclic core.
Conclusion
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a powerful and versatile building block for constructing libraries of novel heterocyclic compounds. Its orthogonal protecting group strategy allows for the systematic and independent introduction of diversity at both the C2 and C5 positions. The detailed protocols provided herein offer a validated pathway for synthesizing diverse carboxamides and subsequently cyclizing them into fused ring systems like oxazolo[5,4-d]pyrimidines. This strategic approach enables medicinal chemists and drug development professionals to efficiently explore chemical space around a privileged scaffold, accelerating the discovery of new therapeutic agents.
References
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
D'Souza, L. M., & Thyagarajan, R. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(1), 2-6. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Sikora, A., et al. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 25(17), 3939. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Sikora, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available at: [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Nishizawa, M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Available at: [Link]
-
Zhang, Y., et al. (2011). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Available at: [Link]
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Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
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Balskus, E. P., & Walsh, C. T. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic letters, 12(1), 164–167. Available at: [Link]
-
Kumpan, K., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 47-57. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview). Retrieved from [Link]
-
Abound. (n.d.). Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Reddy, P. T., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(3), 1859-1871. Available at: [Link]
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5801. Available at: [Link]
-
Sapa, J., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Acta Poloniae Pharmaceutica, 78(4), 431-446. Available at: [Link]
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Application Notes and Protocols for the C5 Functionalization of Ethyl 2-(tert-Butoxycarbonylamino)oxazole-5-carboxylate
Introduction: The Strategic Value of the 2-Aminooxazole-5-carboxylate Scaffold
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds, including kinase inhibitors and antibacterial agents. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its rigid heterocyclic core, which allows for the precise spatial orientation of appended functional groups. The ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate building block is of particular strategic importance. The Boc-protected amine at the C2 position modulates the electronic properties of the ring and provides a handle for further diversification, while the ethyl carboxylate at the C5 position serves as a key anchor point for the introduction of a wide range of functionalities. This guide provides a detailed exploration of the chemical transformations possible at the C5-ester, empowering researchers to leverage this versatile scaffold in their drug discovery and development programs.
Understanding the Reactivity of the C5 Position
The C5 position of the oxazole ring, bearing the ethyl carboxylate group, is the primary site for the functionalization strategies discussed herein. The electron-withdrawing nature of the oxazole ring, combined with the inherent electrophilicity of the carboxylate carbonyl carbon, makes this position susceptible to a variety of nucleophilic attacks. The Boc-protecting group at the C2-amino position serves to deactivate the amine towards many electrophilic reagents and prevents unwanted side reactions, thereby directing reactivity towards the C5-ester. The key transformations at this position—hydrolysis, amidation, reduction, and organometallic addition—all exploit the electrophilic character of the ester carbonyl.
Protocol I: Synthesis of the Starting Material
Before functionalization, the synthesis of the title compound is a necessary first step. This protocol outlines the Boc protection of the commercially available ethyl 2-aminooxazole-5-carboxylate.
Protocol 1.1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
This procedure is adapted from a similar reaction with the analogous thiazole derivative.[1]
Rationale: The reaction proceeds via nucleophilic attack of the C2-amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). Triethylamine (TEA) is used as a mild, non-nucleophilic base to quench the HBr generated during the reaction and to facilitate the deprotonation of the amine, increasing its nucleophilicity. 1,4-Dioxane is an excellent solvent for this transformation due to its ability to dissolve both the starting material and reagents, and its relatively high boiling point allows for gentle heating if required, although this reaction typically proceeds efficiently at room temperature.
Materials:
-
Ethyl 2-aminooxazole-5-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous 1,4-dioxane, add triethylamine (1.5 eq).
-
Stir the solution at room temperature and add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate as a solid.
C5 Functionalization Workflows
The following sections detail the primary transformations of the C5-ethyl ester.
Caption: C5 Functionalization Pathways.
Protocol 2.1: Hydrolysis to 2-(tert-Butoxycarbonylamino)oxazole-5-carboxylic Acid
Rationale: Saponification of the ethyl ester is achieved using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water. This solvent system ensures the solubility of the starting material while providing the aqueous medium necessary for the hydrolysis reaction. LiOH is a strong base that effectively catalyzes the nucleophilic attack of hydroxide on the ester carbonyl. The reaction is typically performed at room temperature to minimize potential side reactions, such as decomposition of the oxazole ring under harsh basic conditions.[2]
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid as a solid. This product is often of sufficient purity for the next step.
Protocol 2.2: Amidation to 2-(tert-Butoxycarbonylamino)oxazole-5-carboxamides
Rationale: This protocol employs a standard peptide coupling procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond.[3] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. The amine nucleophile then displaces HOBt to form the desired amide. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize any salts present and to facilitate the reaction.
Materials:
-
2-(tert-Butoxycarbonylamino)oxazole-5-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 eq) to the mixture and cool to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(tert-butoxycarbonylamino)oxazole-5-carboxamide.
Protocol 2.3: Reduction to (2-(tert-Butoxycarbonylamino)oxazol-5-yl)methanol
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[4] The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. The reaction is carried out in an anhydrous ethereal solvent, such as THF, due to the high reactivity of LiAlH₄ with protic solvents. The reaction is typically performed at 0 °C to control the exothermic nature of the reduction. A careful aqueous workup is required to quench the excess LiAlH₄ and to hydrolyze the resulting aluminum alkoxide complex.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.
-
Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray suspension becomes a clear solution with a white precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2-(tert-butoxycarbonylamino)oxazol-5-yl)methanol.
Protocol 2.4: Grignard Addition to form 5-Acyl-2-(tert-butoxycarbonylamino)oxazoles
Rationale: The addition of Grignard reagents to esters typically results in the formation of tertiary alcohols via a double addition. However, in the case of certain heterocyclic esters, the reaction can be controlled to favor the formation of the ketone. This is attributed to the formation of a relatively stable tetrahedral intermediate that is resistant to further nucleophilic attack, especially at low temperatures.[5] The use of a less reactive Grignard reagent and careful control of stoichiometry and temperature are crucial for maximizing the yield of the ketone product.
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) (1.1-1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add the Grignard reagent (1.1-1.3 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-acyl-2-(tert-butoxycarbonylamino)oxazole.
Summary of C5 Functionalization Reactions
| Reaction | Key Reagents | Product Functional Group | Typical Yield Range | Key Considerations |
| Hydrolysis | LiOH, THF/MeOH/H₂O | Carboxylic Acid | 85-95% | Careful pH adjustment during workup is crucial for product isolation. |
| Amidation | EDC, HOBt, DIPEA | Amide | 60-90% | Anhydrous conditions are important for efficient coupling. |
| Reduction | LiAlH₄, THF | Primary Alcohol | 70-85% | Requires an inert atmosphere and careful quenching of the reactive LiAlH₄. |
| Grignard Addition | R-MgBr, THF | Ketone | 40-60% | Low temperature (-78 °C) is critical to prevent over-addition to the tertiary alcohol. |
Logical Workflow for C5-Functionalization
Caption: A logical workflow for the synthesis and C5-functionalization of the title compound.
Conclusion
The ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate scaffold offers a robust and versatile platform for the development of novel chemical entities. The protocols detailed in this guide provide a solid foundation for the strategic functionalization of the C5 position, enabling access to a diverse range of carboxylic acid, amide, alcohol, and ketone derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively harness the synthetic potential of this valuable building block in their pursuit of new therapeutic agents.
References
-
Kennedy, A. R., Khalaf, A. I., Suckling, C. J., & Waigh, R. D. (2001). Ethyl 2-aminooxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(8), o832-o833. [Link]
- Google Patents. (2008).
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, 23(7), 428-429. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chavan, S. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
Marjani, A. P., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 00-00. [Link]
- Google Patents. (2008).
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. [Link]
-
Herzon, S. B., & Woo, C. M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
American Chemical Society. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. [Link]
-
Tetrahedron Letters. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. [Link]
-
Wang, W., Zhong, B., & Shi, W. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o747. [Link]
-
Ortiz-Renteria, M., et al. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 26(18), 5645. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
YouTube. (2024). Grignard addition to a ketone. [Link]
-
ResearchGate. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
Sources
- 1. (2-Amino-5-methyl-oxazol-4-yl)-methanol () for sale [vulcanchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields. Our goal is to combine established chemical principles with practical, field-proven insights to ensure your synthetic success.
Overview of the Synthesis
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. The most direct and common route to this compound involves the protection of the primary amine of Ethyl 2-aminooxazole-5-carboxylate with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the starting amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
While seemingly straightforward, this reaction is prone to issues such as low yields, incomplete conversion, and purification challenges. This guide will deconstruct the process, identify potential pitfalls, and provide robust solutions.
General Synthetic Workflow
The core transformation is the nucleophilic attack of the 2-amino group onto the electrophilic carbonyl of (Boc)₂O. A base is required to deprotonate the amine (or the resulting carbamic acid intermediate) and to neutralize the acidic byproducts.
Caption: General workflow for Boc protection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix this?
Low yield is the most frequent complaint. The root cause often lies in one of three areas: incomplete reaction, product/reactant degradation, or inefficient purification.
A. Incomplete Reaction
-
The "Why": The nucleophilicity of the 2-amino group on the oxazole ring can be lower than a simple alkyl or aryl amine due to the electron-withdrawing nature of the heterocyclic system. This can lead to a sluggish reaction. Insufficient base or suboptimal reagent stoichiometry will also stall the reaction.
-
The Solution:
-
Reagent Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate, typically 1.1 to 1.3 equivalents.
-
Base Selection: Triethylamine (TEA) is a common choice. However, if the reaction is slow, adding a catalytic amount (0.05-0.1 eq.) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material closely using Thin Layer Chromatography (TLC). A common mobile phase is 30-50% Ethyl Acetate in Hexane. The product will have a higher Rf value than the starting amine.
-
B. Degradation of Materials
-
The "Why": The oxazole ring can be sensitive to harsh conditions. While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to ring-opening or other side reactions. The Boc group itself is famously labile to acid.
-
The Solution:
-
Temperature Control: Run the reaction at room temperature or start at 0 °C and allow it to warm to room temperature. Avoid heating unless necessary and validated by small-scale trials.
-
Aqueous Workup: During workup, avoid strong acidic washes. Use saturated sodium bicarbonate (NaHCO₃) or a gentle wash with dilute brine. If an acid wash is needed to remove a basic impurity (like DMAP), use a very dilute acid (e.g., 1% HCl) and minimize contact time.
-
C. Inefficient Purification
-
The "Why": Loss of product during column chromatography or recrystallization is a common source of reduced yield. The product and starting material can have close Rf values, leading to mixed fractions.
-
The Solution:
-
Chromatography: Use a shallow solvent gradient during column chromatography to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can minimize loss compared to chromatography. A solvent system like Ethyl Acetate/Hexane or Ethanol/Water can be effective.
-
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low yield.
Q2: I am seeing multiple spots on my TLC plate besides the starting material and product. What are these impurities?
The formation of byproducts indicates side reactions are occurring.
-
The "Why":
-
Dimerization/Polymerization: While less common for this specific reaction, highly reactive intermediates can sometimes lead to oligomeric byproducts.
-
Byproducts of (Boc)₂O: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture, to form tert-butanol and CO₂.
-
Ring Reactivity: Although electrophilic substitution on the oxazole ring typically requires activating groups and occurs at the C5 position, aggressive conditions could potentially lead to undesired reactions.[1]
-
-
The Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can react with (Boc)₂O and complicate the reaction mixture.
-
Reagent Quality: Use high-purity starting materials and fresh (Boc)₂O. Old bottles of (Boc)₂O can contain significant amounts of tert-butanol.
-
Controlled Addition: Add the (Boc)₂O solution dropwise to the solution of the amine and base at 0 °C to control any potential exotherm and minimize rapid side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (solvent, base, temperature)?
There is no single "perfect" set of conditions, but a well-established starting point is crucial.
| Parameter | Recommended | Rationale & Alternatives |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | These solvents are aprotic, readily dissolve the reactants, and are relatively inert. Acetonitrile is also a viable option. |
| Base | Triethylamine (TEA, 1.5 eq.) + DMAP (0.1 eq.) | TEA is a sufficient base to drive the reaction. Catalytic DMAP significantly increases the rate of acylation. Diisopropylethylamine (DIPEA) can also be used. |
| Temperature | 0 °C to Room Temperature | Starting the reaction cold helps to control any initial exotherm and minimize side reactions. Allowing it to warm to room temperature ensures completion. |
| Time | 4-12 hours | Reaction progress should always be monitored by TLC. Time is not a reliable indicator of completion. |
Q2: How do I effectively monitor the reaction by TLC?
-
Stain: The product is UV active. However, for better visualization, use a potassium permanganate (KMnO₄) stain. The starting amine will often show up as a distinct yellow/brown spot.
-
Co-spotting: Always run three lanes on your TLC plate: starting material (SM), reaction mixture (RM), and a "co-spot" lane with both SM and RM applied to the same spot. This helps to definitively identify the starting material spot in your reaction mixture.
Q3: What are the expected spectroscopic characteristics of the final product?
-
¹H NMR: Expect to see the characteristic signals for the ethyl ester group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), the large singlet for the tert-butyl group around 1.6 ppm, a singlet for the oxazole C4-H (typically > 8.0 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: Key signals include the ester carbonyl, the carbamate carbonyl, the carbons of the oxazole ring, and the carbons of the Boc and ethyl groups.[2]
-
Mass Spec (MS): Look for the molecular ion peak [M]+ or, more commonly in ESI, the [M+H]+ or [M+Na]+ adducts.
-
IR Spectroscopy: A strong C=O stretching band for the carbamate will be present (~1750 cm⁻¹), in addition to the ester C=O stretch (~1720 cm⁻¹). The N-H stretch will also be visible (~3300 cm⁻¹).
Q4: Are there alternative methods to synthesize the core Ethyl 2-aminooxazole-5-carboxylate?
Yes, the synthesis of the oxazole ring itself can be approached in several ways, most notably through variations of the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones.[1][3] Other methods include reactions starting from α-haloketones or the cyclization of propargyl amides catalyzed by metals like zinc or gold.[4] However, for producing the title compound, purchasing or preparing Ethyl 2-aminooxazole-5-carboxylate and performing the subsequent Boc protection is often the most practical approach.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
This protocol is a robust starting point and should be adapted based on reaction monitoring.
-
Preparation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 2-aminooxazole-5-carboxylate (1.0 eq.).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Add Triethylamine (1.5 eq.) to the stirred solution.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.).
-
Slowly, add a solution of di-tert-butyl dicarbonate (1.2 eq.) in a small amount of anhydrous DCM dropwise over 15 minutes.
-
-
Reaction:
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and let the reaction stir at room temperature.
-
Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed.
-
Protocol 2: Workup and Purification
-
Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 40%).
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product.
-
References
-
Liu, F. et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7). Available at: [Link]
- Patent US7408069B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
Reddy, T. et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
-
Glidewell, C. et al. (2001). Ethyl 2-aminooxazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Nagy, V. et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Poursattar Marjani, A. et al. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
-
Nagy, V. et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Singh, P. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link]
-
Abdel-Ghaffar, A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
Wikipedia. Oxazole. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
Sources
Technical Support Center: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and streamline your purification processes.
This guide is structured into two main sections: a Troubleshooting Guide formatted as a Q&A to address specific experimental issues, and a comprehensive Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Precursor, Ethyl 2-aminooxazole-5-carboxylate
Question: I am attempting to synthesize the precursor, ethyl 2-aminooxazole-5-carboxylate, from an α-halo-β-oxoester and urea, but I'm getting very low yields. What are the likely causes and how can I improve this step?
Answer: The synthesis of the 2-aminooxazole core is a critical first step, and low yields often stem from issues in the cyclization reaction. A common method involves the reaction of an α-bromo ketone (or ester equivalent) with urea.[1]
-
Causality:
-
Incomplete Bromination: If you are preparing the α-bromo precursor in situ or as a separate step, incomplete bromination will leave unreacted starting material, reducing the potential yield of the oxazole.
-
Side Reactions of Urea: Urea can undergo self-condensation or decomposition at elevated temperatures, especially in the presence of strong acids or bases.
-
Reaction Conditions: The choice of solvent and temperature is crucial. The reaction often requires heating to facilitate cyclization, but excessive heat can lead to degradation of both reactants and products.[1]
-
Work-up Issues: The product, ethyl 2-aminooxazole-5-carboxylate, has a melting point of 151-153°C and is a solid.[2] Improper work-up and extraction can lead to loss of product.
-
-
Troubleshooting Protocol:
-
Ensure Complete Bromination: If preparing the α-bromo ester, monitor the reaction by TLC or NMR to ensure full conversion of the starting material before proceeding.
-
Optimize Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF) is a common solvent for this reaction.[1]
-
Temperature: The reaction is typically stirred at reflux.[1] A systematic temperature screen (e.g., 80°C, 100°C, 120°C) may be necessary to find the optimal balance between reaction rate and decomposition.
-
Stoichiometry: An excess of urea (e.g., 10-12 equivalents) is often used to drive the reaction to completion.[1]
-
-
Modified Work-up:
-
Issue 2: Low Yield During the Boc-Protection Step
Question: I have successfully synthesized ethyl 2-aminooxazole-5-carboxylate, but the subsequent Boc-protection with di-tert-butyl dicarbonate (Boc₂O) is giving me a low yield of the desired product. What are the common pitfalls?
Answer: The N-Boc protection of 2-aminooxazoles is generally a high-yielding reaction, but several factors can lead to reduced efficiency. The procedure is analogous to the protection of similar 2-aminothiazole systems.[3]
-
Causality:
-
Insufficient Base: A tertiary amine base, such as triethylamine (TEA), is required to deprotonate the amino group, allowing it to act as a nucleophile. An inadequate amount of base will result in incomplete reaction.
-
Reactivity of the Amine: The 2-amino group on the oxazole ring is nucleophilic, but its reactivity can be influenced by the electronic nature of the ring.
-
Hydrolysis of Boc₂O: Boc anhydride can be hydrolyzed by water, especially in the presence of a base. Using wet solvents or reagents will consume the Boc₂O and lower the yield.
-
Over-reaction (Di-Boc Formation): While less common for this substrate, it is possible to form a di-Boc protected amine, especially with prolonged reaction times or a large excess of Boc₂O and a strong, non-nucleophilic base.
-
-
Troubleshooting Protocol:
-
Reagent Stoichiometry and Quality:
-
Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents).
-
Ensure a sufficient amount of base is used (e.g., 1.5-2.0 equivalents of TEA).
-
Use anhydrous solvents (e.g., 1,4-dioxane or THF) to prevent hydrolysis of the Boc anhydride.[3]
-
-
Reaction Conditions:
-
The reaction is typically run at room temperature.[3] Gentle heating (e.g., to 40°C) may be employed if the reaction is sluggish, but should be monitored to avoid side reactions.
-
Stir the reaction for an adequate amount of time (e.g., 6 hours), monitoring by TLC until the starting material is consumed.[3]
-
-
Purification:
-
The work-up typically involves removing the solvent under reduced pressure, adding water, and extracting with ethyl acetate. The organic layer should be washed with water and brine to remove excess base and other water-soluble impurities.[3]
-
-
Issue 3: Presence of an Impurity with a Mass Corresponding to a Dimer
Question: During the synthesis of the ethyl 2-aminooxazole-5-carboxylate precursor, I've isolated a significant side product that appears to be a dimer of my target molecule. How is this formed and how can I prevent it?
Answer: Dimerization is a potential side reaction, particularly under certain reaction conditions.
-
Causality:
-
Intermolecular Reaction: The amino group of one molecule of ethyl 2-aminooxazole-5-carboxylate can potentially react with the ester group of another molecule, especially at high temperatures or in the presence of certain catalysts, leading to an amide-linked dimer. While not extensively reported for this specific molecule, such intermolecular reactions are a known possibility for amino esters.
-
-
Preventative Measures:
-
Control Temperature: Avoid excessive heating during the synthesis and work-up of the aminooxazole precursor.
-
Prompt Protection: Proceed to the Boc-protection step as soon as the ethyl 2-aminooxazole-5-carboxylate is isolated and purified. The Boc group will prevent the amino group from participating in intermolecular reactions.
-
Purification: If the dimer does form, it should be separable from the desired monomer by column chromatography due to the significant difference in polarity and molecular weight.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis?
A1: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine. It is used to temporarily block the reactivity of the 2-amino group on the oxazole ring. This is crucial if the molecule is to be used in subsequent reactions where the amino group could interfere, such as peptide couplings or other nucleophilic additions.
Q2: Can I use a different protecting group instead of Boc?
A2: Yes, other amine protecting groups can be used, but the choice depends on the desired deprotection conditions and the stability of the rest of the molecule. For example, the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, which could be advantageous if the ester group is sensitive to the acidic conditions used for Boc deprotection.
Q3: Are there any known regioisomers that can form during the oxazole synthesis?
A3: Yes, the formation of regioisomers is a possibility in oxazole synthesis, depending on the chosen synthetic route. For instance, when using β-enamino ketoester precursors and hydroxylamine, two isomeric 1,2-oxazoles can potentially be formed.[4] Careful control of the reaction conditions and purification are necessary to isolate the desired isomer.
Q4: What are the best practices for storing Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate?
A4: The Boc-protected compound should be stored in a cool, dry place, away from strong acids, as the Boc group is acid-labile. The precursor, ethyl 2-aminooxazole-5-carboxylate, should be stored at 4°C and protected from light.[2][5]
Data and Protocols
Table 1: Recommended Reagent Stoichiometry for Boc-Protection
| Reagent | Molar Equivalents | Purpose |
| Ethyl 2-aminooxazole-5-carboxylate | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 | Boc-protecting agent |
| Triethylamine (TEA) | 1.5 - 2.0 | Base to activate the amine |
| Anhydrous 1,4-Dioxane or THF | - | Solvent |
Experimental Protocol: Boc-Protection of Ethyl 2-aminooxazole-5-carboxylate
This protocol is adapted from the synthesis of the analogous thiazole derivative.[3]
-
Dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (or THF).
-
Add triethylamine (1.5-2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the product.
Visualizations
Diagram 1: Boc-Protection Workflow
Caption: Troubleshooting logic for low yield in the synthesis.
References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
-
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. National Institutes of Health. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]
-
organic papers. ResearchGate. [Link]
-
Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. [Link]
-
Ethyl 2-aminooxazole-5-carboxylate. ResearchGate. [Link]
-
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. National Institutes of Health. [Link]
Sources
- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-aminooxazole-5-carboxylate | 113853-16-0 [sigmaaldrich.com]
- 3. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Purification of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to the technical support guide for the purification of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the column chromatography purification of this important building block. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My compound is streaking on the TLC plate and not forming a clean spot. What's causing this and how can I fix it?
A1: Streaking on a TLC plate is typically indicative of a few issues: compound overloading, interaction with the stationary phase, or poor solubility in the mobile phase.
-
Causality: Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate possesses a Boc-protecting group, an ester, and an oxazole ring, lending it moderate polarity and hydrogen bonding capabilities. Standard silica gel is acidic, which can lead to undesirable interactions or even partial cleavage of the acid-labile Boc group, causing the compound to "drag" or streak up the plate[1][2]. Overloading the TLC spot with too much crude material will also exceed the stationary phase's capacity, leading to a streaked appearance.
-
Troubleshooting Steps:
-
Reduce Concentration: Ensure the sample solution used for spotting the TLC is dilute. A concentration of ~1 mg/mL is often sufficient.
-
Neutralize the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% v/v). This deactivates the acidic sites on the silica gel, preventing unwanted interactions and potential degradation of the Boc group.
-
Use Deactivated Silica: For the column itself, consider using silica gel that has been pre-treated with a base or purchase commercially available deactivated silica gel.
-
Q2: The separation between my product and a close-running impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A2: Improving resolution requires optimizing the selectivity of your chromatographic system. This is achieved by systematically altering the mobile phase composition.
-
Causality: The resolving power of a solvent system is dependent on its ability to exploit subtle differences in the polarity and functional groups of the compounds being separated. A simple binary system like ethyl acetate/hexane may not be sufficient if the impurity has very similar characteristics to your product.
-
Optimization Workflow:
-
Decrease Polarity: First, try decreasing the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). This will cause all compounds to elute more slowly, potentially increasing the separation between them. Aim for an Rf value for your target compound between 0.2 and 0.35 for optimal column separation.[3]
-
Introduce a Different Solvent: If decreasing polarity doesn't work, you need to change the selectivity. Replace a portion of your polar solvent with another solvent that has different properties. For example, in an ethyl acetate/hexane system, you could:
-
Replace ethyl acetate with dichloromethane (DCM) to alter dipole-dipole interactions.
-
Add a small amount of methanol or isopropanol to introduce a stronger hydrogen-bond donor.
-
-
Systematic Screening: Use TLC to test a range of solvent systems. A good practice is to test systems like Hexane:EtOAc, Hexane:DCM, and Hexane:Acetone in varying ratios.
-
Below is a workflow to guide your solvent system optimization.
Caption: Decision workflow for optimizing TLC solvent conditions.
Q3: I ran my column, but my yield is very low. Where could my product have gone?
A3: Low recovery can stem from several factors: irreversible adsorption onto the column, degradation during purification, or co-elution with other fractions.
-
Causality:
-
Irreversible Adsorption: The acidic nature of silica gel can cause highly polar compounds or those with sensitive functional groups to bind permanently to the stationary phase. As mentioned, the Boc-protected amine could be a point of interaction.
-
Degradation: The most likely cause for this specific molecule is the cleavage of the Boc group on the acidic silica gel. The resulting free amine is significantly more polar and may not elute with your chosen solvent system, remaining on the column.
-
Improper Fraction Collection: If the fractions are collected in too large a volume, the product might be spread across several tubes at low concentrations, and some might be discarded if they appear "empty" by TLC.
-
-
Preventative Measures:
-
Deactivate Silica: Before running the column, flush the packed silica gel with your mobile phase containing 0.5-1% triethylamine. This neutralizes the column and is a critical step for acid-sensitive compounds.
-
Monitor by TLC: Collect smaller fractions and analyze every second or third fraction by TLC to accurately map the elution profile of your product.
-
Post-Column Flush: After you have collected your product, try flushing the column with a much more polar solvent system (e.g., 10% Methanol in DCM) to see if any material was strongly adsorbed. This can help diagnose if the product is stuck on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate?
A1: Understanding the compound's properties is essential for planning its purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [4] |
| Molecular Weight | 256.26 g/mol | [5] |
| Appearance | Typically a white to off-white solid | [6] |
| Key Functional Groups | Boc-protected amine, ethyl ester, oxazole ring | N/A |
| Polarity | Moderately polar | N/A |
| Stability | The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. | [1][2] |
Q2: What is a reliable starting solvent system for TLC analysis and column chromatography?
A2: Based on structurally similar compounds found in the literature, a mixture of n-hexane and ethyl acetate is the most common and effective mobile phase.
-
Recommended Starting Point: 30-50% Ethyl Acetate in n-Hexane.
-
Rationale: This range typically provides a good balance of polarity to move the compound off the baseline while allowing for separation from less polar starting materials and more polar byproducts. For a similar compound, an Rf of 0.2 was achieved with a 1:2 mixture of ethyl acetate/n-hexane (33% EtOAc).[3][7] Your goal should be to adjust this ratio to achieve an Rf value between 0.2 and 0.35 for your product on the TLC plate before committing to the column.
Q3: How do I perform a standard flash column chromatography purification for this compound?
A3: The following is a generalized, self-validating protocol for the purification.
Sources
- 1. Buy Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate [smolecule.com]
- 2. 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (2490432-82-9) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. bio-fount.com [bio-fount.com]
- 6. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Boc Deprotection of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to the technical support center for the synthesis and modification of heterocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate and encountering challenges during the critical N-Boc deprotection step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this specific transformation successfully.
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, but its successful manipulation requires a nuanced understanding of its reactivity.[1][2] The electron-rich nature of the oxazole ring and the presence of an acid-sensitive ester group make the standard Boc deprotection a non-trivial step that demands careful optimization.
Troubleshooting Guide
This section addresses the most common issues encountered during the Boc deprotection of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in a direct question-and-answer format.
Question 1: My deprotection reaction is sluggish or incomplete, even with standard TFA/DCM conditions. What should I do?
Answer:
Incomplete conversion is a frequent issue, often stemming from insufficient acid strength or concentration for this specific substrate. While simply increasing the acid concentration or reaction time is an option, it elevates the risk of side reactions or degradation of the sensitive oxazole ring.
Causality: The Boc group's cleavage is an acid-catalyzed process that proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[3][4] The reactivity of the substrate's lone pairs on the oxazole nitrogen and oxygen atoms can compete for the acid, potentially requiring slightly more forceful conditions than for simple aliphatic amines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Recommendations:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM from a typical 20% (v/v) up to 50% (v/v).[5][6]
-
Elevate Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be effective. However, monitor carefully for any signs of decomposition.[5]
-
Alternative Strong Acid: Switch from TFA/DCM to 4M HCl in 1,4-dioxane.[7] This is a very common and effective reagent system that can sometimes provide cleaner results.
Question 2: I am observing significant side product formation. What are these byproducts and how can I prevent them?
Answer:
Side product formation is typically caused by the highly reactive tert-butyl cation that is generated during the deprotection mechanism.[8][9] This carbocation is an aggressive electrophile that can alkylate any available nucleophile.
Common Side Reactions:
-
C-alkylation: The electron-rich oxazole ring can be attacked by the tert-butyl cation, leading to a butylated impurity.
-
N-alkylation: While less common for the deprotected amine (as it's protonated), any residual starting material or other nitrogen nucleophiles could be alkylated.
-
Ester Cleavage: The ethyl ester is also susceptible to cleavage under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.[10][11]
Mitigation Strategies:
The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. The scavenger's role is to trap the tert-butyl cation more effectively than the substrate or product.
| Scavenger | Typical Concentration | Mechanism of Action | Reference |
| Triethylsilane (TES) | 5-10% v/v | Reduces the tert-butyl cation to isobutane. | [5] |
| Anisole | 5-10% v/v | Acts as a cation trap via electrophilic aromatic substitution. | [5] |
| Thioanisole | 5-10% v/v | A highly effective cation trap. | [5] |
| Water | 1-5% v/v | Can trap the cation to form tert-butanol. | [12][13] |
Recommendation: Add 5% (v/v) of Triethylsilane (TES) or Anisole to your standard TFA/DCM reaction mixture. This is often sufficient to suppress alkylation-related side products significantly.
Frequently Asked Questions (FAQs)
Q1: How should I properly monitor the progress of the deprotection reaction?
A1: Real-time reaction monitoring is crucial for achieving optimal results and preventing over-exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): This is the quickest method.[14] Spot the reaction mixture against your starting material on a silica plate. The deprotected amine product is significantly more polar and will have a much lower Rf value. Staining the plate with a ninhydrin solution will produce a colored spot (typically purple or yellow) for the free amine product, confirming its formation.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard.[16] It provides unambiguous confirmation of the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It will also reveal the presence and mass of any side products, which is invaluable for troubleshooting.[5][14]
Q2: My product is an oil after work-up, making it difficult to purify. How should I handle the work-up and isolation?
A2: The direct product of an acid-catalyzed deprotection is the ammonium salt (e.g., trifluoroacetate or hydrochloride).[4][8] These salts, particularly TFA salts, are often hygroscopic or oily and can be challenging to handle.[7]
Standard Work-up Protocol:
-
Upon reaction completion (confirmed by TLC/LC-MS), remove the acid and solvent under reduced pressure (rotary evaporation). Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Dissolve the residue in an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and deprotonate the ammonium salt to the free amine.[5][14]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.
If the free amine is still an oil, purification via column chromatography on silica gel is the standard next step.
Q3: The standard acidic methods are degrading my compound. Are there milder, alternative protocols available?
A3: Yes. Given the sensitive nature of the 2-aminooxazole ester, milder or non-acidic methods are highly recommended if standard protocols fail.
Caption: Alternative methods for Boc deprotection of sensitive substrates.
Protocol 1: Deprotection using Oxalyl Chloride in Methanol
This method is reported to be exceptionally mild and suitable for substrates with acid-sensitive functional groups like esters.[5][10][17]
Methodology:
-
Dissolve the Boc-protected amine in methanol (to a concentration of ~0.1 M).
-
At room temperature, add oxalyl chloride (3 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Perform a standard aqueous work-up with saturated sodium bicarbonate to isolate the free amine.[5]
Protocol 2: Thermal Deprotection
This acid-free method can be highly effective if the substrate is thermally stable.
Methodology:
-
Dissolve the Boc-protected amine in a high-boiling solvent such as trifluoroethanol (TFE) or methanol.
-
Heat the solution to reflux (e.g., 150°C) and monitor the reaction over several hours.[18]
-
Recent studies have shown this can be highly selective, for instance, in deprotecting aryl N-Boc groups in the presence of alkyl N-Boc groups by controlling the temperature.[18]
-
Once complete, cool the reaction and remove the solvent under reduced pressure.
| Method | Key Advantage | Potential Drawback | Primary Reference |
| Standard Acid (TFA, HCl) | Fast and widely used | Can cause degradation/side-reactions | [3][19] |
| Oxalyl Chloride / MeOH | Very mild, preserves acid-labile groups | Reagent is moisture-sensitive | [10][17] |
| Thermal Deprotection | Completely acid-free | Requires high temperatures, potential for thermal degradation | [18] |
| Aqueous Reflux | Environmentally friendly, catalyst-free | Requires high temperatures, substrate solubility may be an issue | [12][13] |
References
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- N-Boc deprotection issues and altern
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Automated reaction monitoring by direct analysis mass spectrometry. Microsaic Systems.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- TLC monitoring of N-Boc-D-proline protection and deprotection reactions. Benchchem.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Deprotection - TFA. Common Organic Chemistry.
- How to confirm BOC deprotection by TFA ?
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Synthesis of novel 2-amino thiazole deriv
- Boc De-protection. Reddit.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mcours.net [mcours.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microsaic.com [microsaic.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
Stability of the oxazole ring in "Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate" under acidic/basic conditions
Technical Support Center: Navigating the Chemistry of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to our dedicated technical resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and practical advice for manipulating the functional groups of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate while preserving the integrity of the central oxazole ring. The inherent reactivity of this heterocyclic core presents unique challenges, particularly under standard acidic and basic conditions used for deprotection and hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chemical modification of this substrate. Our guidance is based on established principles of heterocyclic chemistry and extensive field experience.
Q1: I need to remove the Boc protecting group. Can I use standard TFA or concentrated HCl conditions?
Answer: It is strongly advised against using standard, harsh acidic conditions like neat Trifluoroacetic Acid (TFA) or concentrated hydrochloric acid (HCl). While these reagents are effective for Boc deprotection, they are often too aggressive for the oxazole ring.[1][2]
The Causality Behind the Caution: The oxazole ring, while aromatic, possesses inherent instability compared to more robust heterocycles like pyridine.[3][4][5] The ring is susceptible to acid-catalyzed hydrolysis, which leads to cleavage and the formation of α-acylamino ketone derivatives or other decomposition products.[6] Research on similarly substituted hydroxyoxazole carboxylates has demonstrated that even brief exposure to TFA or HCl can result in complete and rapid hydrolytic ring-opening.[7] The mechanism involves protonation of the ring nitrogen, which activates the system towards nucleophilic attack by water, ultimately leading to fragmentation.
Troubleshooting & Recommendations:
-
Symptom: Upon attempting Boc deprotection with strong acid, you observe multiple new spots on your TLC plate, a significant loss of your starting material, and difficulty isolating the desired 2-aminooxazole product.
-
Root Cause: Acid-mediated decomposition of the oxazole ring is occurring concurrently with, or even faster than, Boc cleavage.
-
Solution: Employ milder, carefully controlled acidic conditions. See Protocol 1 for a validated method using HCl generated in situ or a dilute solution of HCl in an anhydrous solvent at low temperatures. This approach maintains a low effective concentration of the strong acid, favoring the kinetically less demanding Boc deprotection over the higher-energy pathway of ring cleavage.
Q2: I want to hydrolyze the ethyl ester to the corresponding carboxylic acid. Is a standard saponification with NaOH or KOH at reflux a viable method?
Answer: No, this is a high-risk strategy. Hot, strongly basic conditions pose a significant threat to the oxazole ring's stability.
The Causality Behind the Caution: The oxazole ring, particularly at the C2 position, is electron-deficient and thus susceptible to nucleophilic attack.[8] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can directly attack the ring, initiating a cleavage pathway that often results in an isonitrile intermediate or other opened-chain products.[1] While the 2-amino group is electron-donating, this effect may not be sufficient to fully deactivate the ring towards attack by a strong nucleophile like hydroxide, especially at elevated temperatures. Studies on related 2-amino-substituted benzoxazoles have shown that alkaline hydrolysis can readily cleave the oxazole ring.[9]
Troubleshooting & Recommendations:
-
Symptom: During saponification, the reaction mixture darkens, and LC-MS analysis shows the formation of multiple byproducts alongside incomplete conversion to the desired acid. The yield of the target carboxylic acid is low.
-
Root Cause: Competitive nucleophilic attack of the hydroxide on the oxazole ring is leading to irreversible degradation.
-
Solution: Utilize a milder base at controlled, lower temperatures. Lithium hydroxide (LiOH) is often the preferred reagent for saponifying esters in sensitive substrates.[7][10][11] It is a slightly weaker base than NaOH/KOH and can be effectively used at temperatures ranging from 0 °C to room temperature. This minimizes the rate of the undesired ring attack. See Protocol 2 for a detailed procedure.
Visualizing the Challenge: Stability Map
The following diagram illustrates the key reactive sites on the molecule and the potential outcomes under harsh reaction conditions.
Caption: Stability map of the target molecule under acidic and basic stress.
Recommended Experimental Protocols
The following protocols have been optimized to maximize yield and minimize degradation of the oxazole core. Always monitor reactions closely by TLC or LC-MS.
Protocol 1: Mild Boc Deprotection (Oxazole-Safe)
This procedure uses a controlled amount of HCl in an anhydrous organic solvent to selectively cleave the Boc group.
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (or diethyl ether) to a concentration of 0.1 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of 4 M HCl in 1,4-dioxane (3.0-4.0 eq) dropwise over 5-10 minutes. Vigorous gas evolution (isobutylene) should be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-30 minutes by TLC or LC-MS.
-
Completion: Once the starting material is fully consumed (typically 1-3 hours), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the gas evolution ceases and the pH is neutral or slightly basic (~7-8).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Controlled Saponification with Lithium Hydroxide
This protocol uses LiOH at room temperature to selectively hydrolyze the ethyl ester.
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature (or 0 °C for maximum control). Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. The reaction should not be left unattended for extended periods.
-
Completion: Once the starting material is consumed (typically 2-6 hours), cool the mixture to 0 °C.
-
Workup (Acidification): Slowly acidify the reaction mixture to pH ~3-4 by adding 1 M HCl (aq). Ensure the solution remains cold during the addition.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.
Data & Condition Summary
| Transformation | Condition Type | Reagents & Solvent | Temp. | Outcome & Key Risks |
| Boc Deprotection | Harsh (Not Recommended) | TFA / DCM or conc. HCl | RT to 40°C | High Risk of Ring Cleavage. Low yield of desired product. |
| Mild (Recommended) | 4M HCl in Dioxane | 0 °C | Oxazole Ring Stable. Clean conversion to the amine. | |
| Ester Hydrolysis | Harsh (Not Recommended) | 2M NaOH (aq) / EtOH | Reflux | High Risk of Ring Cleavage. Complex mixture of byproducts. |
| Mild (Recommended) | LiOH·H₂O in THF / H₂O | 0 °C to RT | Oxazole Ring Stable. Good yield of the carboxylic acid. |
Troubleshooting Workflows
Use these decision trees to diagnose and resolve common experimental issues.
Boc Deprotection Troubleshooting
Caption: Decision workflow for troubleshooting mild Boc deprotection.
Saponification Troubleshooting
Caption: Decision workflow for troubleshooting controlled saponification.
References
-
Maddila, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Online] Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Online] Available at: [Link]
-
Taylor & Francis Online. Oxazole – Knowledge and References. [Online] Available at: [Link]
-
Scribd. 2-Aminooxazoles and Their Derivatives (Review). [Online] Available at: [Link]
-
Cramer, J. W., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.National Institutes of Health. [Online] Available at: [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Online] Available at: [Link]
-
CUTM Courseware. Oxazole.pdf. [Online] Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Online] Available at: [Link]
-
Organic Chemistry Tutor. Saponification of Esters. [Online] Available at: [Link]
-
Operachem. Saponification-Typical procedures. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Preventing Racemization with Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in coupling reactions, with a specific focus on preventing racemization. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your target molecules.
Introduction: The Challenge of Racemization
In peptide synthesis and related amide bond formations, preserving the chirality of the constituent amino acids is paramount. Racemization, the conversion of a chiral molecule into its mirror image (enantiomer), can lead to a mixture of diastereomers with potentially different biological activities and toxicological profiles. This guide will address the specific challenges of using Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate and provide strategies to maintain stereochemical purity.
The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the activated carboxyl group of an N-protected amino acid cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern when using Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate?
While the Boc protecting group on the 2-amino position of the oxazole ring is a urethane-type protector, which generally helps to suppress racemization, the electronic nature of the oxazole ring itself can influence the acidity of the α-proton of an activated ester intermediate, potentially increasing the risk of racemization under certain conditions. The key is to select coupling conditions that minimize the lifetime and formation of highly reactive intermediates prone to oxazolone formation.
Q2: What are the primary factors that contribute to racemization in coupling reactions?
Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, generate highly reactive O-acylisourea intermediates that are prone to oxazolone formation and subsequent racemization.[4]
-
Additives: Additives are essential for suppressing racemization, especially when using carbodiimides.[3] They react with the activated intermediate to form a more stable active ester that is less susceptible to racemization.[4]
-
Base: The strength and steric hindrance of the base used can significantly impact racemization.[3] Strong, non-hindered bases can more readily abstract the α-proton, promoting racemization.
-
Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates.
-
Temperature: Higher temperatures can accelerate both the desired coupling reaction and the undesired racemization.[1]
Q3: Which coupling reagents are recommended to minimize racemization with this compound?
For sensitive substrates like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, it is advisable to use coupling reagents known for their low racemization potential.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generally result in low levels of racemization.[1][5]
-
Aminium/Uronium Salts: HBTU, HATU, and HCTU are popular choices that provide rapid coupling with minimal racemization, especially when used with additives.[5][6][7]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is particularly noteworthy for its remarkable resistance to racemization.[8][9][10] It forms a stable HOOBt ester intermediate that reacts with the amine component to form the amide product.[8][9]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
Additives are crucial for suppressing racemization by converting the highly reactive activated intermediate into a more stable active ester.
-
HOBt (1-Hydroxybenzotriazole): A classic additive that is effective at reducing racemization when used with carbodiimides.[1][6]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization due to the electronic effect of the nitrogen atom in the pyridine ring.[3]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that offers high coupling rates with low racemization.[1][3]
| Additive | pKa | Key Advantages |
| HOBt | 4.60 | Cost-effective, widely used.[3][6] |
| HOAt | 3.28 | Higher reactivity and better racemization suppression than HOBt.[3] |
| 6-Cl-HOBt | 3.35 | Similar efficacy to HOAt.[3] |
| Oxyma Pure | N/A | Non-explosive, excellent performance.[1][3] |
Q5: How does the choice of base affect racemization?
The basicity and steric hindrance of the organic base used are critical.
-
Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIEA) are commonly used but can increase the risk of racemization.[1]
-
Weaker bases like N-methylmorpholine (NMM) are often preferred to minimize racemization.[1][3]
-
Very weak bases such as sym-collidine are recommended for particularly sensitive couplings where racemization is a significant concern.[1]
Troubleshooting Guide
Problem 1: Significant Racemization Detected in the Product
Possible Causes:
-
Inappropriate coupling reagent (e.g., carbodiimide without an additive).
-
Use of a strong, non-hindered base.
-
Elevated reaction temperature.
-
Prolonged reaction time.
Solutions:
-
Change Coupling Reagent: Switch to a reagent with a lower racemization potential such as DEPBT, HATU, or PyAOP.[5][8]
-
Incorporate an Additive: If using a carbodiimide, always include an additive like HOAt or Oxyma Pure.[3]
-
Optimize the Base: Replace DIEA with a weaker base like NMM or sym-collidine.[1]
-
Control the Temperature: Perform the coupling reaction at 0 °C or even lower temperatures to slow down the rate of racemization.[1]
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Problem 2: Low Coupling Yield
Possible Causes:
-
Insufficient activation of the carboxylic acid.
-
Steric hindrance from the coupling partners.
-
Poor solubility of reactants.
Solutions:
-
Increase Reagent Equivalents: A slight excess of the coupling reagent and the amine component may be necessary.
-
Switch to a More Potent Coupling Reagent: Reagents like HATU are known for their high reactivity and can be effective for sterically hindered couplings.[11]
-
Solvent Optimization: Try different solvents or solvent mixtures to improve solubility. Aprotic polar solvents like DMF or NMP are commonly used.[1]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and additive to react for a short period before adding the amine component. This can be particularly useful for onium salt reagents to avoid guanidinylation of the amine.[12]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DEPBT
This protocol is recommended for couplings that are highly susceptible to racemization.[8][9]
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (1.0 equiv)
-
Amine component (1.1 equiv)
-
DEPBT (1.2 equiv)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (2.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid in anhydrous DMF.
-
Add the amine component to the solution.
-
Add DEPBT to the reaction mixture.
-
Add the base (DIEA or NMM) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Coupling using HATU/HOAt
This protocol is suitable for general-purpose couplings, providing a good balance of speed and stereochemical purity.[5][11]
Materials:
-
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (1.0 equiv)
-
Amine component (1.1 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid, HATU, and HOAt in anhydrous DMF.
-
Add the base (DIEA or NMM) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine component to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Racemization Mechanism
The following diagram illustrates the key steps in the oxazolone-mediated racemization pathway.
Caption: Mechanism of racemization via oxazolone formation.
Logical Workflow for Minimizing Racemization
This workflow provides a systematic approach to selecting the optimal coupling conditions.
Caption: Workflow for selecting racemization-minimizing conditions.
By understanding the mechanisms of racemization and systematically applying the strategies outlined in this guide, researchers can confidently utilize Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate to synthesize chiral molecules with high stereochemical integrity.
References
-
Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. [Link]
-
DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. (2004). Luxembourg Bio Technologies. [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, A.3F.1-A.3F.19. [Link]
-
IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. (2017). Journal of the American Society for Mass Spectrometry, 28(7), 1406-1415. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Lee, Y. A., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(3), e2315793120. [Link]
-
Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. (2009). Journal of Peptide Science, 15(1), 1-4. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). Organic & Biomolecular Chemistry, (18), 3045-3047. [Link]
-
Carpino, L. A., et al. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(1), 271-274. [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules, 27(19), 6296. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]
-
HBTU. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2015). Organic & Biomolecular Chemistry, 13(34), 9048-9057. [Link]
-
DEPBT. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd. [Link]
-
Mechanism of peptide bond formation through carbodiimide. (2023). RSC Advances, 13(28), 19133-19141. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pnas.org [pnas.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. HBTU - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. DEPBT - Wikipedia [en.wikipedia.org]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reactions for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to the technical support center for optimizing cross-coupling reactions with Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic building block. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and optimized starting protocols to address common challenges encountered during your experiments.
Introduction: Navigating the Reactivity of a Privileged Scaffold
Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a valuable starting material in medicinal chemistry, offering a scaffold ripe for elaboration. However, successful carbon-carbon and carbon-nitrogen bond formation on the oxazole ring requires careful consideration of reaction conditions to achieve high yields and minimize side products. This guide will focus on the most common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination.
A critical consideration for this substrate is the potential for decarboxylative coupling, where the carboxylic ester at the 5-position is displaced. This reactivity can be a powerful synthetic tool in its own right or a competing side reaction to be minimized, depending on the desired outcome.
General Considerations for Successful Coupling Reactions
Before delving into specific protocols, it is crucial to address the foundational elements of any successful cross-coupling reaction:
-
Reagent Quality: Ensure the purity of your starting materials, including the oxazole substrate, coupling partner (boronic acid, organostannane, etc.), and solvents. Impurities can poison the catalyst and lead to low yields or failed reactions.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical and often substrate-dependent. For electron-rich heterocycles like oxazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.
-
Base and Solvent Compatibility: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. The choice of solvent should ensure adequate solubility of all components at the reaction temperature.
Part 1: Troubleshooting Common Issues in Coupling Reactions
This section addresses specific challenges you may encounter in a question-and-answer format.
Low or No Yield
Q1: My Suzuki-Miyaura coupling reaction is giving very low to no yield. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in Suzuki-Miyaura couplings with heteroaromatic substrates can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivation: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst and that your reaction is rigorously degassed to prevent oxidation.
-
Ineffective Base: The base is crucial for the transmetalation step. If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for heteroaryl couplings.
-
Protodeboronation of the Boronic Acid: Boronic acids, especially heteroaromatic ones, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen). This is often exacerbated by strong bases and high temperatures.
-
Solution: Use the boronic acid as fresh as possible. Consider using a milder base like KF or switching to a more stable boronic acid derivative, such as a pinacol ester (BPin).
-
-
Poor Ligand Choice: The ligand may not be suitable for this specific transformation. For electron-rich oxazoles, bulky and electron-rich phosphine ligands like XPhos or SPhos can promote the desired reaction.
Q2: I am attempting a Stille coupling and observing very little product formation. What should I investigate?
A2: Stille couplings can be sensitive to several parameters:
-
Catalyst and Ligand: As with Suzuki couplings, the choice of catalyst and ligand is paramount. For challenging couplings, consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand.
-
Organostannane Reagent Quality: Ensure the purity and stability of your organostannane reagent. While generally stable, they can degrade over time.
-
Solvent: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP can sometimes accelerate the reaction, but should be used with caution as they can be difficult to remove and may lead to side reactions at high temperatures.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate Stille couplings.
Formation of Side Products
Q3: In my Suzuki-Miyaura coupling, I am observing significant amounts of a byproduct that appears to be my starting material without the halogen. What is happening and how can I prevent it?
A3: This side product is the result of hydrodehalogenation , where the halogen atom is replaced by a hydrogen. This is a common side reaction in palladium-catalyzed couplings.
-
Potential Causes:
-
The presence of a hydride source in the reaction mixture. This can be generated from the solvent (e.g., isopropanol), the base, or from the decomposition of other reagents.
-
An inefficient catalyst system that favors the hydrodehalogenation pathway.
-
-
Solutions:
-
Use anhydrous solvents and reagents.
-
Switch to a milder base.
-
Optimize the catalyst and ligand system. A more efficient ligand can promote the desired cross-coupling over hydrodehalogenation.
-
Lower the reaction temperature.
-
Q4: I am seeing a significant amount of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?
A4: Homocoupling of the boronic acid (Glaser-type coupling) is another common side reaction.
-
Potential Causes:
-
The presence of oxygen in the reaction mixture can promote homocoupling.
-
High catalyst loading or high temperatures.
-
-
Solutions:
-
Ensure thorough degassing of your reaction mixture.
-
Optimize the catalyst loading; sometimes less is more.
-
Run the reaction at the lowest effective temperature.
-
Substrate-Specific Issues
Q5: I am concerned about the stability of the Boc protecting group under my planned coupling conditions. What are the limitations?
A5: The tert-butoxycarbonyl (Boc) group is generally stable to many cross-coupling conditions. However, it is sensitive to strong acids and can be cleaved under certain basic conditions, especially at elevated temperatures.
-
Stability Considerations:
-
Bases: While common bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are generally compatible, stronger bases like alkoxides (e.g., NaOtBu) used in some Buchwald-Hartwig aminations, especially at high temperatures, can lead to Boc deprotection.
-
Temperature: Prolonged heating at high temperatures (>100-120 °C) can also lead to thermal cleavage of the Boc group.
-
-
Recommendations:
-
When possible, choose milder bases and lower reaction temperatures.
-
Monitor your reaction closely by TLC or LC-MS for the appearance of the deprotected product.
-
If deprotection is unavoidable, consider a one-pot coupling-deprotection strategy or switch to a more robust protecting group if necessary.
-
Q6: I am not getting my desired coupled product, but instead, I am isolating the 2-(tert-butoxycarbonylamino)oxazole. What could be happening?
A6: This is likely due to a decarboxylative side reaction, where the ethyl carboxylate group at the 5-position is lost and replaced with a hydrogen atom. This can be a significant competing pathway, especially under certain conditions.
-
Promoting Factors for Decarboxylation:
-
High temperatures.
-
The presence of certain metals, like silver or copper, can facilitate decarboxylation.
-
-
Minimizing Decarboxylation:
-
Run the reaction at the lowest possible temperature that still allows for the desired coupling to proceed.
-
Avoid the use of silver or copper salts if decarboxylation is a problem, unless you are specifically aiming for a decarboxylative coupling.
-
-
Leveraging Decarboxylative Coupling:
-
Alternatively, you can embrace this reactivity. Decarboxylative cross-coupling is a powerful method for forming C-C bonds. If you start with the oxazole-5-carboxylic acid, you can couple it with an aryl halide in the presence of a palladium catalyst and a silver or copper salt to form the 5-aryl-2-(tert-butoxycarbonylamino)oxazole.
-
Part 2: Experimental Protocols (Starting Points for Optimization)
The following protocols are adapted from literature on similar heterocyclic systems and should be considered as starting points for optimization.
General Workflow for a Cross-Coupling Reaction
Technical Support Center: Purification of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving high purity is critical for downstream applications and regulatory compliance. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common challenges related to the removal of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: I've just completed a synthesis, likely a Robinson-Gabriel cyclodehydration, to produce this compound. What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude product is intrinsically linked to the specific synthetic route and reaction conditions employed. In a typical Robinson-Gabriel synthesis or related oxazole formation pathways, you can anticipate several classes of byproducts.[1][2][3]
-
Unreacted Starting Materials: The most common impurities are residual starting materials. This includes the precursor α-acylamino ketone and any excess reagents used for the cyclodehydration step.
-
Partially Reacted Intermediates: Incomplete cyclodehydration can leave behind acyclic intermediates. These are often more polar than the desired oxazole product.
-
Byproducts of Boc Protection: If the N-Boc protection step is performed in situ or precedes the cyclization, unreacted di-tert-butyl carbonate (Boc anhydride) and its hydrolysis product, tert-butanol, may be present. Triethylamine, a common base, can form triethylammonium salts.[4]
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of 2-(T-butoxycarbonylamino)oxazole-5-carboxylic acid. The Boc-group itself can also be partially cleaved under strong acidic conditions, yielding Ethyl 2-aminooxazole-5-carboxylate.[5][6]
-
Ring-Opened Species: Oxazole rings can be sensitive to certain nucleophiles or harsh pH conditions, potentially leading to ring-opened byproducts.[7]
A summary of these common byproducts and their characteristics is provided below.
Table 1: Common Byproducts and Their Properties
| Byproduct Class | Specific Example | Relative Polarity | Key Identifier |
| Starting Material | α-Acylamino ketone precursor | Higher | Presence of a ketone functional group |
| Boc Reagent | Di-tert-butyl carbonate | Lower | Non-polar, often elutes quickly in chromatography |
| Hydrolysis | 2-(T-butoxycarbonylamino)oxazole-5-carboxylic acid | Much Higher | Acidic proton, insoluble in non-polar solvents |
| Deprotection | Ethyl 2-aminooxazole-5-carboxylate | Higher | Basic amine, will react with acids |
Q2: What is the standard, first-line purification strategy for a crude reaction mixture containing the target compound?
A2: A robust and generally applicable purification strategy involves a combination of a liquid-liquid extraction workup followed by flash column chromatography. This approach is effective for removing the majority of common byproducts.
The causality is as follows: The initial extraction is designed to remove highly polar or ionic impurities. For instance, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate and extract the highly polar carboxylic acid byproduct into the aqueous layer. Subsequent flash column chromatography then separates the target compound from other organic impurities based on their differential adsorption to the stationary phase.[8][9]
A visual representation of this general workflow is provided below.
Caption: General Purification Workflow.
Q3: I'm struggling with flash column chromatography. A key byproduct is co-eluting with my desired product. How can I improve the separation?
A3: Co-elution is a common challenge that typically arises when the polarity of the product and a major impurity are very similar. The key to improving separation is to modify the chromatographic conditions to exploit subtle differences in their chemical properties.
Expertise-Driven Troubleshooting:
-
Adjust Solvent System Polarity: The most straightforward approach is to decrease the polarity of the eluent. If you are using a gradient of ethyl acetate in hexanes, try running a shallower gradient or even an isocratic elution with a lower percentage of ethyl acetate.[10] This will increase the retention time of all compounds on the silica gel, often magnifying the separation between them.
-
Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents to a different solvent class. For example, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a polar aprotic solvent) or a small percentage of methanol. This changes the nature of the interactions between your compounds and the stationary/mobile phases, which can dramatically alter the elution order and improve separation.
-
Consider an Alternative Stationary Phase: While silica gel is the default, other stationary phases can provide different selectivity. For challenging separations, consider using alumina (basic or neutral) or a reverse-phase C18 silica. Reverse-phase chromatography is particularly effective for separating compounds with minor differences in hydrophobicity.
The logical decision process for troubleshooting this issue is outlined in the diagram below.
Caption: Chromatography Troubleshooting Logic.
Q4: My crude product is a solid. Can I use recrystallization for purification, and if so, what is a recommended procedure?
A4: Absolutely. If your crude material is substantially pure (>90%) and solid, recrystallization is an excellent and highly efficient method for removing minor impurities to achieve high purity.[1] The principle relies on the subtle differences in solubility between your product and the impurities in a chosen solvent system at different temperatures.
A successful recrystallization requires identifying a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof). A good candidate solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating. A common and effective solvent system for compounds of this type is an ethyl acetate/hexanes mixture.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid at boiling temperature. It is crucial to use the minimum amount to ensure the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
This self-validating protocol ensures that only the least soluble compound (your product) crystallizes out of the saturated solution, leaving impurities behind in the mother liquor.
References
- Benchchem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- European Patent Office. (2009). Deprotection of N-BOC compounds (EP2070899A1).
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
- Google Patents. (2010). Deprotection of boc-protected compounds (US20100311968A1).
-
Abound. (n.d.). This compound. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
(n.d.). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from [Link]
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]
-
South African Journal of Chemistry. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]
-
SciELO. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). organic papers. Retrieved from [Link]
-
ResearchGate. (2001). Ethyl 2-aminooxazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 9. ijcr.info [ijcr.info]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate [scielo.org.za]
Technical Support Center: Alternative Protecting Groups for 2-Aminooxazole-5-carboxylates
Welcome to the Technical Support Center for the protection and deprotection of 2-aminooxazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for a range of alternative protecting groups beyond the standard options. Our focus is on providing practical, field-proven insights to help you overcome common experimental hurdles and select the optimal protective group strategy for your specific synthetic goals.
Introduction: The Challenge of Protecting 2-Aminooxazoles
The 2-aminooxazole moiety is a valuable pharmacophore found in numerous biologically active compounds. However, the nucleophilicity of the 2-amino group, influenced by the electronic nature of the oxazole ring and substituents, presents a significant challenge in multi-step syntheses. The presence of a carboxylate group at the 5-position further modulates the reactivity of the amine, often rendering standard protection protocols suboptimal. This guide will explore a variety of protecting groups, detailing their application and removal, and providing solutions to common problems encountered in the laboratory.
Troubleshooting and FAQs
Section 1: Boc Protection and Deprotection
Question 1: I am having trouble achieving complete Boc protection of my 2-aminooxazole-5-carboxylate. What are the common pitfalls?
Answer: Incomplete Boc protection is a frequent issue. The electron-withdrawing nature of the 5-carboxylate group can decrease the nucleophilicity of the 2-amino group, making the reaction sluggish. Here are some troubleshooting steps:
-
Increase the stoichiometry of Boc anhydride ((Boc)₂O): Using a larger excess of (Boc)₂O (2-3 equivalents) can drive the reaction to completion.
-
Optimize the base: While triethylamine (TEA) is commonly used, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) in catalytic amounts can be more effective.
-
Elevate the reaction temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.
-
Solvent choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally suitable. Ensure the solvent is anhydrous.
Question 2: My Boc deprotection with trifluoroacetic acid (TFA) is leading to decomposition of my 2-aminooxazole-5-carboxylate. How can I mitigate this?
Answer: The oxazole ring can be sensitive to strong acids. Prolonged exposure to neat TFA can lead to ring opening or other side reactions. Consider the following modifications:
-
Use a milder acidic cocktail: A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is often sufficient for Boc removal and is less harsh than neat TFA.
-
Incorporate a scavenger: Cationic intermediates formed during deprotection can be trapped by scavengers like triethylsilane (TES) or anisole, preventing them from reacting with your product.
-
Lower the reaction temperature: Performing the deprotection at 0 °C can help to control the reaction and minimize decomposition.
-
Alternative acidic conditions: 4M HCl in dioxane is another effective reagent for Boc deprotection and may be milder for certain substrates.
Section 2: Cbz Protecting Group
Question 3: I am considering using the Cbz group for my 2-aminooxazole-5-carboxylate. What are the key advantages and potential challenges?
Answer: The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to a wide range of conditions, making it suitable for multi-step synthesis.
-
Advantages:
-
Stable to both acidic and basic conditions.
-
Can be removed under neutral conditions via hydrogenolysis.
-
-
Potential Challenges:
-
Catalyst poisoning: If your molecule contains sulfur or other functional groups known to poison palladium catalysts, hydrogenolysis may be inefficient.
-
Chemoselectivity: If other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are present, they may be reduced during hydrogenolysis.
-
Question 4: My Cbz deprotection by hydrogenolysis is slow and incomplete. What can I do to improve the reaction?
Answer: Several factors can affect the efficiency of hydrogenolysis:
-
Catalyst choice and loading: 10% Palladium on carbon (Pd/C) is standard. Ensure the catalyst is fresh and active. Increasing the catalyst loading can sometimes improve the reaction rate.
-
Hydrogen source and pressure: While hydrogen gas (H₂) at atmospheric pressure is common, using a balloon of H₂ or increasing the pressure in a specialized apparatus can be more effective. Transfer hydrogenation using ammonium formate or cyclohexene as the hydrogen donor can also be a good alternative.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.
-
Acid or base additives: The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.
Section 3: Fmoc Protecting Group
Question 5: Can I use the Fmoc group to protect my 2-aminooxazole-5-carboxylate, and what are the recommended conditions for its removal?
Answer: Yes, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a viable option, especially when orthogonality to acid-labile groups is required.
-
Protection: Fmoc protection is typically carried out using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate or DIPEA in a solvent such as dioxane or DMF.
-
Deprotection: The Fmoc group is cleaved under basic conditions, most commonly with a 20% solution of piperidine in DMF. The reaction is usually rapid (5-30 minutes) at room temperature.[1]
Question 6: I am observing side reactions during the piperidine-mediated deprotection of my Fmoc-protected 2-aminooxazole. What are the likely causes and solutions?
Answer: The basic nature of piperidine can sometimes lead to side reactions, especially with sensitive substrates.
-
Michael addition: The dibenzofulvene byproduct of Fmoc cleavage can sometimes undergo Michael addition with the newly deprotected amine. Using a scavenger like DBU in the deprotection cocktail can help mitigate this.[1]
-
Epimerization: If your molecule contains a chiral center adjacent to an electron-withdrawing group, the basic conditions could lead to epimerization. Using a milder base like 1% DBU in DMF or performing the reaction at a lower temperature can be beneficial.
Alternative Protecting Groups: A Comparative Overview
For challenging substrates or when specific orthogonality is required, several alternative protecting groups can be employed. The following table summarizes their key features.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages & Considerations |
| Allyloxycarbonyl | Alloc | Alloc-Cl or (Alloc)₂O, base (e.g., pyridine, DIPEA) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., phenylsilane, dimedone) | Orthogonal to acid- and base-labile groups.[2] Mild deprotection. Requires access to a palladium catalyst. |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Nosyl chloride, base (e.g., TEA, pyridine) in DCM or THF | Thiol (e.g., thiophenol) and a base (e.g., K₂CO₃, Cs₂CO₃) in DMF or ACN.[3][4] | Mild, non-acidic, non-hydrogenolytic deprotection.[3] Orthogonal to Boc and Cbz.[5] The nosyl group is electron-withdrawing. |
| Trifluoroacetamide | TFA | Trifluoroacetic anhydride (TFAA), base (e.g., pyridine) | Mild aqueous base (e.g., K₂CO₃ in MeOH/H₂O) or NaBH₄.[6] | Very labile to mild base. Can be orthogonal to other base-labile groups under specific conditions. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Ethyl 2-Aminooxazole-5-carboxylate
This protocol is adapted from a similar procedure for the corresponding thiazole derivative.[7]
-
Dissolution: Dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 eq.) in anhydrous THF or 1,4-dioxane (0.2 M).
-
Addition of Base and Reagent: Add triethylamine (1.5 eq.) or DIPEA (1.5 eq.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40 °C.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for N-Nosyl (Ns) Protection
-
Dissolution: Dissolve the 2-aminooxazole-5-carboxylate (1.0 eq.) in anhydrous DCM or THF (0.2 M).
-
Addition of Base and Reagent: Add pyridine or triethylamine (1.5 eq.) to the solution and cool to 0 °C. Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for N-Nosyl (Ns) Deprotection
This protocol is based on the Fukuyama deprotection.[3]
-
Reagent Preparation: In a separate flask, dissolve thiophenol (2.5 eq.) in acetonitrile or DMF (0.5 M). Add potassium carbonate (2.5 eq.) and stir for 10 minutes.
-
Deprotection: Add the N-nosyl protected 2-aminooxazole-5-carboxylate (1.0 eq.) dissolved in a minimal amount of the reaction solvent to the thiophenolate solution.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of Orthogonal Deprotection Strategies
The following diagram illustrates the concept of orthogonal deprotection, allowing for the selective removal of one protecting group in the presence of others.
Sources
- 1. peptide.com [peptide.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important building block. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format.
Troubleshooting Guide: Overcoming Scalability Hurdles
This section directly addresses specific issues you may encounter during the synthesis and scale-up of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.
Question 1: We are observing a significant drop in yield for the oxazole ring formation step upon scaling up from lab (gram) to pilot (kilogram) scale. What are the likely causes and how can we mitigate this?
Answer:
A drop in yield during scale-up of oxazole synthesis is a common issue, often stemming from a combination of factors related to reaction kinetics, heat and mass transfer, and reagent stability. The Robinson-Gabriel synthesis, a classical route to oxazoles, involves a sensitive cyclodehydration step that can be challenging to control on a larger scale.[1]
Potential Causes & Solutions:
-
Inadequate Temperature Control: Exothermic reactions, even if manageable on a small scale, can lead to localized "hot spots" in a large reactor. This can cause decomposition of starting materials, intermediates, or the final product.
-
Solution: Implement a more robust temperature control system. For pilot-scale reactors, this may involve using a jacketed reactor with a thermal control unit, improving agitation to ensure uniform heat distribution, or considering a continuous flow setup where heat transfer is more efficient.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation can lead to heterogeneous reaction mixtures, resulting in incomplete reactions and the formation of side products.
-
Solution: Optimize the agitation speed and impeller design for the specific reactor geometry. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and improve mixing efficiency at scale.
-
-
Sensitivity to Air and Moisture: The intermediates in oxazole synthesis can be sensitive to atmospheric oxygen and moisture, leading to side reactions and reduced yields.
-
Solution: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). On a larger scale, this means ensuring the reactor is properly purged and maintained under a positive pressure of inert gas.
-
-
Prolonged Reaction Times: What works in a flask over a few hours may not be directly transferable to a large reactor where heating and cooling cycles are longer. Prolonged exposure to harsh reaction conditions can degrade the product.
-
Solution: Re-optimize the reaction kinetics for the larger scale. This may involve adjusting the concentration of reagents, the reaction temperature, or the order of addition. Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, can be invaluable for monitoring reaction progress in real-time and identifying the optimal endpoint.
-
Question 2: We are struggling with the purification of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate at a larger scale. Column chromatography is not a viable option. What are our alternatives?
Answer:
Reliance on column chromatography for large-scale purification is a common bottleneck in process development due to high solvent consumption, low throughput, and high cost. For a molecule like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, alternative purification strategies should be explored.
Purification Strategy Decision Tree:
Caption: Decision tree for scalable purification strategies.
Recommended Purification Methods:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvent systems for similar structures include ethyl acetate/hexanes or ethanol/water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, treat the hot solution with activated carbon and filter.
-
Crystallization: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can aid in inducing crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Liquid-Liquid Extraction: This can be effective for removing impurities with different solubility or acid-base properties.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with an acidic solution (e.g., dilute HCl) to remove basic impurities, a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, and brine to remove water-soluble impurities.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can then be recrystallized if further purification is needed.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate?
A1: The critical process parameters are those that have a significant impact on the quality and yield of the final product. For this synthesis, the key CPPs include:
-
Temperature: As discussed, temperature control is crucial to prevent side reactions and degradation.
-
Reagent Stoichiometry: The molar ratios of reactants can influence selectivity and conversion.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize impurity formation.
-
Water Content: The presence of water can lead to hydrolysis of intermediates and reagents.
-
Agitation Rate: Proper mixing is vital for maintaining homogeneity and ensuring efficient heat and mass transfer.
Q2: Are there any alternative, more scalable synthetic routes to Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate?
A2: Yes, while the Robinson-Gabriel synthesis is a classic approach, other methods may offer advantages in terms of scalability and process safety. One promising alternative is the reaction of carboxylic acids with isocyanoacetates.[2] This method can be more versatile and may proceed under milder conditions, which is beneficial for scale-up.
Alternative Synthetic Workflow:
Sources
Validation & Comparative
A Comparative Guide for Synthetic Strategy: Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate vs. Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to successful drug design. Among the privileged five-membered heterocycles, oxazoles and thiazoles are frequently employed as core structural motifs or as bioisosteric replacements for amide bonds.[1] This guide offers an in-depth comparison of two closely related, yet functionally distinct, building blocks: Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate and Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate . We will dissect their synthesis, comparative stability, reactivity, and strategic applications, providing field-proven insights and experimental protocols for the discerning researcher.
Foundational Physicochemical and Structural Differences
The substitution of an oxygen atom (in the oxazole) for a sulfur atom (in the thiazole) introduces profound differences in the electronic and steric properties of the heterocyclic ring. These differences are the root cause of their divergent chemical behavior.
-
Aromaticity and Stability: The thiazole ring is considered more aromatic and, consequently, more stable than the oxazole ring.[2][3] This is attributed to the better ability of sulfur's d-orbitals to participate in π-conjugation compared to oxygen. This enhanced stability makes the thiazole core more robust under a wider range of reaction conditions, particularly strong acids or high temperatures.[2]
-
Reactivity: The lower aromaticity of the oxazole ring imparts a more pronounced diene character. This makes electron-rich oxazoles susceptible to Diels-Alder reactions, a mode of reactivity rarely observed in their thiazole counterparts.[3][4] Conversely, the oxazole ring is generally more reactive and less stable towards both nucleophilic and electrophilic reagents compared to the thiazole.
Synthesis: A Tale of Two Heterocycles
The synthesis of both target compounds begins with their respective 2-amino-5-carboxylate cores, followed by a standard protection of the exocyclic amino group. However, the construction of the core rings presents different challenges and considerations.
Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate
The synthesis of the thiazole derivative is generally straightforward and high-yielding. It typically involves a two-step process:
-
Hantzsch Thiazole Synthesis: The precursor, Ethyl 2-aminothiazole-5-carboxylate, is readily prepared via the well-established Hantzsch synthesis, reacting an α-haloester (or equivalent) with thiourea.[5] This method is robust and scalable.
-
N-Boc Protection: The exocyclic amine of Ethyl 2-aminothiazole-5-carboxylate is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[6][7]
A generalized synthetic workflow is presented below:
Caption: General synthesis pathway for the target thiazole building block.
Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
The synthesis of the oxazole analogue can be more challenging. While the final N-Boc protection step is analogous to the thiazole, the formation of the Ethyl 2-aminooxazole-5-carboxylate core requires careful selection of methods to avoid ring-opening or side reactions due to the ring's lower stability.
-
Oxazole Ring Formation: Common methods involve the reaction of α-halocarbonyl compounds with urea or cyanamide derivatives.[8] For instance, cyclization of o-aminophenols with cyanating agents like cyanogen bromide (highly toxic) or newer, safer alternatives can form 2-aminobenzoxazoles, illustrating a general strategy.[9][10] Synthesizing the specific 2-aminooxazole-5-carboxylate often requires more specialized, multi-step procedures which may have lower overall yields compared to the Hantzsch thiazole synthesis.[11]
-
N-Boc Protection: This step mirrors the thiazole synthesis, using Boc₂O and a suitable base.
Caption: General synthesis pathway for the target oxazole building block.
Synthesis Comparison Data
| Parameter | Ethyl 2-(...amino)thiazole-5-carboxylate | Ethyl 2-(...amino)oxazole-5-carboxylate | Rationale & Causality |
| Precursor Synthesis | Hantzsch Synthesis; typically high-yielding and robust. | Various methods (e.g., from α-haloketones); can be lower yielding and more substrate-dependent. | The sulfur atom in thiourea is a potent nucleophile, facilitating the robust Hantzsch reaction. The corresponding oxygen nucleophile in urea is less reactive, often requiring harsher conditions that can compromise the sensitive oxazole product. |
| Overall Yield | Generally Good to Excellent | Moderate to Good | The higher stability of the thiazole ring throughout the synthetic sequence contributes to higher overall yields. |
| Scalability | Excellent | Moderate | The robustness and reliability of the Hantzsch synthesis make the thiazole route more amenable to large-scale production. |
| Key Challenges | Minimal | Potential for ring instability, side reactions during cyclization, and purification difficulties. | The oxazole ring is more susceptible to acid- or base-catalyzed hydrolysis and rearrangement compared to the thiazole ring.[2][8] |
Reactivity and Deprotection Strategies
The primary synthetic utility of these building blocks lies in the deprotection of the Boc group to reveal the free 2-amino functionality, which can then be elaborated into more complex structures. The choice of deprotection method is critical, especially for the more sensitive oxazole derivative.
Boc Group Removal
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[12][13]
-
Standard Conditions: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate.[13][14] The reaction proceeds via protonation of the carbamate followed by the release of the free amine, carbon dioxide, and a stable tert-butyl cation (which typically forms isobutylene).[13]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Substrate-Specific Considerations
While the deprotection mechanism is identical for both compounds, the stability of the heterocyclic core under these acidic conditions is not.
-
Thiazole Derivative: The robust thiazole ring is generally stable to standard Boc deprotection conditions (TFA/DCM, HCl/Dioxane). However, the ethyl ester is also acid-sensitive and can be partially or fully hydrolyzed if reaction times are prolonged or temperatures are elevated.
-
Oxazole Derivative: The oxazole ring is significantly more acid-labile than the thiazole ring.[4][8] Harsh acidic conditions can lead to ring cleavage and decomposition, resulting in low yields of the desired 2-aminooxazole. Therefore, milder deprotection protocols are often necessary. This represents a critical experimental choice. Using milder acids, lower temperatures (0 °C), and carefully monitoring the reaction by TLC or LC-MS is crucial to success.[15] In some cases, non-acidic methods, such as thermolytic deprotection, may be considered if the substrate is compatible with high temperatures.[16]
Comparative Reactivity and Stability
| Property | Thiazole Ring | Oxazole Ring | Implication for Synthesis |
| Aromaticity | Higher | Lower | Thiazole is more stable and less prone to addition reactions. |
| Acid Stability | Generally Stable | Sensitive, prone to cleavage | Requires milder, carefully controlled conditions for Boc deprotection of the oxazole derivative. |
| Diels-Alder Reactivity | Rarely participates | Can act as a diene[3][4] | The oxazole ring can be consumed in [4+2] cycloadditions, limiting its use with certain dienophiles. |
| Nucleophilic Attack | Susceptible at C2 | More susceptible than thiazole | The greater electronegativity of oxygen makes the oxazole ring more electron-deficient and prone to attack.[17] |
| Deprotonation at C2 | Feasible with strong base | Feasible with strong base | The resulting thiazolium ylide is more stable due to sulfur's ability to stabilize the adjacent carbanion.[3] |
Strategic Applications in Drug Development
The choice between an oxazole and a thiazole core is a strategic decision in lead optimization. As bioisosteres, they maintain a similar overall shape and size but offer different hydrogen bonding capabilities and metabolic profiles.
-
Thiazole Core: The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs, including the kinase inhibitor Dasatinib .[5][18] Its stability and favorable interactions with biological targets make it a reliable choice.
-
Oxazole Core: The 2-aminooxazole core is also prevalent in biologically active molecules.[19][20] Replacing a thiazole with an oxazole can alter a compound's metabolic fate, as the ring oxygen offers a different site for potential metabolism compared to sulfur. It can also change the hydrogen bond donor/acceptor pattern, potentially improving target affinity or selectivity.[11] The lower stability of the oxazole might be exploited in the design of prodrugs that degrade under specific physiological conditions.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and deprotection of the title compounds.
Protocol 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate[7]
-
Dissolution: Dissolve Ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in 1,4-dioxane (approx. 6 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add triethylamine (approx. 1.5 eq) followed by di-tert-butyl carbonate (Boc₂O, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC).
-
Workup: Once complete, remove the solvent under reduced pressure. Add water to the residue, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Representative Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Note: This is a general protocol; yields and conditions may vary based on the specific synthesis of the aminooxazole precursor.
-
Dissolution: Dissolve Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) followed by di-tert-butyl carbonate (Boc₂O, 1.2 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1.
Protocol 3: Standard Boc Deprotection (Acid-Stable Substrates)[13]
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a 1:1 mixture of TFA:DCM.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until deprotection is complete (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.
Protocol 4: Mild Boc Deprotection (For Acid-Sensitive Substrates like the Oxazole Derivative)
-
Dissolution: Dissolve the Boc-protected oxazole (1.0 eq) in ethyl acetate or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C. Bubble dry HCl gas through the solution for a few minutes, or add a pre-prepared solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq).
-
Reaction: Stir the reaction at 0 °C, meticulously monitoring its progress every 15-30 minutes by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to minimize degradation of the product.
-
Workup: Upon completion, remove the solvent under reduced pressure at low temperature. The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Conclusion and Strategic Guidance
The choice between Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate and its thiazole analogue is a critical decision driven by the desired end-goal of the synthetic campaign.
-
Choose the Thiazole derivative for:
-
Robustness, reliability, and scalability in synthesis.
-
Applications where high chemical stability is required in subsequent synthetic steps.
-
Building on established pharmacophores with a proven track record (e.g., kinase inhibitors).
-
-
Choose the Oxazole derivative for:
-
Bioisosteric replacement studies to modulate metabolic stability, solubility, or target interactions.
-
Instances where the specific electronic properties or hydrogen bonding capacity of the oxazole oxygen are desired.
-
Projects where lower chemical stability can be tolerated or is a design feature, but be prepared for more challenging synthesis and handling.
-
By understanding the fundamental differences in their synthesis and reactivity, researchers can make informed decisions, troubleshoot potential issues, and ultimately accelerate their drug discovery and development programs.
References
- A Comparative Guide to Oxazole- and Thiazole-Based Building Blocks in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5SszqLAg1eYz2Oe3W7togcGMKRVHkF3ARSyY0e7A-7jp2NSCVNvg6IPLRI_D6yoVZFicp2CdEGHH-ymoTJcEAWnxRNDj-ToAogtmzTxgqBwjU-PilR51KN3HfR1F86D5VcLCEPsIxFhHfNT17XPHTuvM1FhTRk8mHKQzAchaVKT2_dpuNBg8I6PjuybBnObIIWZRClHMY0Uod9lCELBoQgffjolisDaXIrUEMr9N5vALYSxQ=]
- Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o369. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/]
- Oxazoles, imidazoles, and thiazoles. Science Trove. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuV1vzW0o7zmuArpycWK7qIHsKAiV4MiCnWfnj8At2j_pSlUYXXGHzCIm4IV-fYUp71djbKEoWBG44duk5DkfcCjKeS95syDSqJeFQdr170hSewQupTntmLB6RBT51urJXZ7idekiuRfHq0tUfEbVMQ1IMHm_k83sM1v9fK-tzZN9vzJbvsNnbAs8LkJRx5fJ84Av3IFTZFIg2-pH3LyspbQgCf3VpHYM=]
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. [URL: https://www.researchgate.net/publication/350284411_Antiproliferative_activity_of_thiazole_and_oxazole_derivatives_A_systematic_review_of_in_vitro_and_in_vivo_studies]
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A Senior Application Scientist's Guide to Oxazole and Thiazole Building Blocks in Peptidomimetics
Introduction: Beyond the Amide Bond
In the field of drug discovery, native peptides present a tantalizing paradox. Their high specificity and potency are often offset by poor metabolic stability, primarily due to the enzymatic cleavage of the amide backbone, and limited cell permeability.[1][2] This has driven the evolution of peptidomimetics—molecules that mimic the structure and function of peptides but are engineered to overcome their inherent pharmacological limitations.[3][4] A cornerstone of this strategy is the concept of bioisosteric replacement, where the labile amide bond is substituted with a stable, structurally similar surrogate.[2]
Among the most successful and versatile amide isosteres are the five-membered aromatic heterocycles, particularly oxazoles and thiazoles.[5][6] These rings are frequently found in complex natural products with potent biological activities, such as microcin B17 and the epothilones, which validates their biological relevance.[7][8][9] By incorporating these heterocycles, researchers can enforce conformational rigidity, enhance resistance to proteases, and modulate electronic properties to fine-tune target binding and pharmacokinetic profiles.[1][10][11]
This guide provides an in-depth comparison of oxazole and thiazole building blocks for peptidomimetic design. We will dissect their structural and electronic differences, explore their impact on peptide conformation and stability, and provide validated experimental protocols for their synthesis and evaluation. Our goal is to equip researchers with the foundational knowledge and practical insights required to strategically select the optimal heterocycle for their specific therapeutic application.
Core Structural and Electronic Properties: A Tale of Two Atoms
At first glance, oxazole and thiazole are close structural cousins. Both are five-membered, planar aromatic rings that act as rigid, non-hydrolyzable amide bond mimics.[5][10] However, the substitution of oxygen (in oxazole) for sulfur (in thiazole) introduces subtle yet profound differences in their physicochemical properties, which can be leveraged in drug design.
Thiazoles are generally considered more aromatic than oxazoles.[12][13] The larger size and more diffuse p-orbitals of the sulfur atom in thiazole allow for more effective π-electron delocalization compared to the more electronegative oxygen atom in oxazole.[10][13] This difference in aromaticity and electronegativity influences the ring's electronic character, hydrogen bonding capacity, and potential for secondary interactions.
| Property | Oxazole | Thiazole | Rationale & Implication in Drug Design |
| Heteroatom (Position 1) | Oxygen | Sulfur | The higher electronegativity of oxygen makes the oxazole ring more electron-withdrawing. Sulfur's larger size and polarizability can lead to unique steric and electronic interactions (σ-hole interactions).[10] |
| Aromaticity | Less Aromatic | More Aromatic | Thiazole's greater aromaticity contributes to its chemical stability.[12][13] This can be a factor in long-term drug stability. |
| Basicity (pKa of conjugate acid) | ~0.8[12] | ~2.5[13] | Thiazole is a stronger base than oxazole. The sp2-hybridized nitrogen in both rings is a hydrogen bond acceptor, but the more basic nitrogen of thiazole can form stronger hydrogen bonds, potentially increasing target affinity.[14] |
| Dipole Moment | Lower | Higher | The difference in dipole moments can affect solubility, membrane permeability, and interactions with polar residues in a binding pocket. |
| Prevalence in FDA-Approved Drugs | Found in numerous drugs like Oxaprozin and Tafamidis.[15][16][17] | Highly prevalent; found in drugs like Dasatinib, Ritonavir, and Meloxicam.[8][9][18] | Both scaffolds are well-validated in clinical settings, reducing perceived risk in development programs. Thiazole is arguably the more common 5-membered heterocycle in pharmaceuticals.[14] |
Impact on Peptidomimetic Conformation and Stability
The primary motivation for incorporating these heterocycles is to introduce conformational constraint. The planar, aromatic nature of the rings locks the peptide backbone, reducing the number of accessible conformations.[10][19] This pre-organization can lower the entropic penalty of binding to a biological target, leading to higher affinity.
Studies comparing the conformational preferences of amino acid residues C-terminally capped with either oxazole or thiazole have shown that both strongly favor a semi-extended β-strand-like conformation (β2).[5][10][20] This conformation is stabilized by an intramolecular hydrogen bond between the preceding amide N-H group and the nitrogen atom of the azole ring (N–H···N-azole).[10][20] The thiazole ring, being a better hydrogen bond acceptor due to its higher basicity, can enhance the stability of this conformation compared to oxazole.[10]
This enforced planarity and defined conformational preference are critical for several reasons:
-
Enhanced Proteolytic Stability: The replacement of the scissile amide bond with a non-hydrolyzable aromatic ring renders the peptidomimetic highly resistant to degradation by proteases.[2][21]
-
Improved Receptor Selectivity: By locking the peptide into a specific bioactive conformation, selectivity for a particular receptor subtype can be dramatically improved.
-
Scaffolding for Macrocyclization: The defined turn structures induced by these heterocycles can serve as ideal templates for peptide macrocyclization, a common strategy for improving both stability and cell permeability.[19][22]
Strategic Synthesis of Oxazole and Thiazole Peptidomimetics
The incorporation of these building blocks into a peptide sequence can be achieved through various synthetic routes, typically involving the preparation of a protected heterocyclic amino acid followed by standard solid-phase peptide synthesis (SPPS).[3][22]
Key Synthetic Reactions:
-
Thiazole Synthesis (Hantzsch Reaction): A classic and reliable method involves the condensation of a thioamide with an α-haloketone.[23] In the context of peptidomimetics, this typically means reacting a peptide fragment containing a C-terminal thioamide with a bromoketone derivative.[14][23] Lawesson's reagent is commonly used to convert the precursor amide into the required thioamide.[23][24]
-
Oxazole Synthesis (Robinson-Gabriel & Related Methods): The most common route involves the dehydrative cyclization of an N-acyl-α-amino ketone or a β-keto amide.[12][22] For example, an Fmoc-protected amino acid can be coupled to an amino ester, followed by oxidation of the α-carbon and subsequent cyclization using reagents like triphenylphosphine/iodine (Ph3P/I2) to form the oxazole ring.[3][22]
The choice of synthetic route is critical and depends on the desired substitution pattern and compatibility with other functional groups on the peptide. The enantiopurity of the starting amino acids must be carefully preserved throughout the synthesis.[3]
Experimental Protocols
The following protocols are generalized methodologies derived from established literature, designed to be self-validating by including checkpoints and expected outcomes.
Protocol 1: Synthesis of a Thiazole-Containing Dipeptide Building Block
This protocol describes the synthesis of an Fmoc-protected dipeptide where the amide bond is replaced by a 4-carboxy-thiazole ring, starting from an N-protected amino thioamide.
Objective: To synthesize a versatile building block for SPPS.
Materials:
-
Fmoc-protected amino acid
-
Lawesson's Reagent
-
Ethyl bromopyruvate
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Diisopropylethylamine (DIPEA)
-
Standard reagents for amide coupling (e.g., HATU, HOBt)
Methodology:
-
Thioamide Formation:
-
Couple an Fmoc-protected amino acid to a suitable amine (e.g., methylamine) using standard peptide coupling conditions to form the precursor amide.
-
Dissolve the purified amide (1 eq.) in dry THF.
-
Add Lawesson's Reagent (0.6 eq.) portion-wise at room temperature. Causality: Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides.[23][24]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Quench the reaction with saturated NaHCO3 solution and extract with ethyl acetate. Purify the resulting thioamide by column chromatography.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the thioamide (1 eq.) in a suitable solvent like acetonitrile or DMF.
-
Add ethyl bromopyruvate (1.1 eq.).
-
Heat the reaction to 60-80 °C. Causality: This is the key cyclocondensation step. The nucleophilic sulfur of the thioamide attacks the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[14][23]
-
Monitor by LC-MS for the formation of the thiazole-4-carboxylate ester.
-
Upon completion, purify the product by chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified thiazole ester in a mixture of THF/water.
-
Add LiOH (1.5 eq.) and stir at room temperature until saponification is complete (monitored by LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH ~3 and extract the carboxylic acid product.
-
-
Validation:
-
Confirm the structure of the final Fmoc-dipeptide-thiazole-COOH building block by 1H NMR, 13C NMR, and high-resolution mass spectrometry. The presence of characteristic aromatic proton signals for the thiazole ring is a key indicator of success.
-
Protocol 2: Evaluation of Enzymatic Stability
Objective: To compare the stability of an oxazole- or thiazole-containing peptidomimetic against its native peptide counterpart in the presence of a protease.
Materials:
-
Native peptide, oxazole-modified peptide, thiazole-modified peptide (all at 1 mg/mL in assay buffer).
-
Protease solution (e.g., Trypsin, Chymotrypsin, or cell lysate) at a known concentration.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
HPLC system with a C18 column.
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
Methodology:
-
Assay Setup:
-
For each peptide, prepare a reaction mixture containing 90 µL of the peptide solution and 10 µL of the protease solution.
-
Prepare a control for each peptide with 90 µL of peptide solution and 10 µL of assay buffer (no enzyme).
-
Incubate all samples at 37 °C.
-
-
Time-Course Analysis:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic activity by adding the aliquot to 90 µL of the quenching solution. Causality: The low pH of the TFA solution denatures the protease, instantly stopping the reaction and preserving the peptide composition at that time point.
-
-
HPLC Analysis:
-
Inject each quenched sample onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact parent peptide.
-
-
Data Analysis and Interpretation:
-
For each peptide, plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t1/2) for each peptide.
-
Expected Result: The native peptide will show rapid degradation, while the oxazole and thiazole analogs are expected to show significantly higher stability with minimal to no degradation over the course of the experiment.[1][21] This directly demonstrates the value of the bioisosteric replacement.
-
Conclusion: Making an Informed Choice
Both oxazole and thiazole are powerful tools in the peptidomimetic designer's arsenal, offering a proven strategy to enhance metabolic stability and enforce bioactive conformations. The choice between them is not arbitrary but a strategic decision based on the specific goals of the drug discovery program.
-
Choose Thiazole when: A stronger hydrogen bond acceptor is desired to lock in a specific conformation or interact with the target. Its higher prevalence in approved drugs may also be a consideration. The well-established Hantzsch synthesis provides a robust synthetic route.
-
Choose Oxazole when: A more electron-withdrawing ring is needed to modulate the electronic environment of the peptide. In some cases, the slightly different steric profile compared to thiazole may lead to a better fit in a target's binding pocket.
Ultimately, the optimal choice should be guided by empirical data. We recommend synthesizing both oxazole and thiazole analogs of a lead peptide and comparing their properties head-to-head, including target affinity, selectivity, stability, and cellular activity. This data-driven approach, grounded in a solid understanding of the fundamental properties of these heterocycles, will pave the way for the rational design of next-generation peptidomimetic therapeutics.
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- 16. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
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- 23. Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate and Its Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate serves as a vital scaffold in medicinal chemistry, finding application in the synthesis of compounds with potential anticancer and antiviral activities.[1] Its derivatives, created through modifications of the ester or substitution on the oxazole ring, require rigorous characterization to confirm identity, purity, and structure-activity relationships.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze this class of molecules. We will move beyond mere data reporting to explain the causality behind experimental choices and interpret spectral features, grounding our discussion in established principles and field-proven insights.
The Analytical Challenge: Key Structural Features
The core structure of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate presents several key features that are readily interrogated by modern spectroscopic methods:
-
The Oxazole Ring: A five-membered aromatic heterocycle.
-
The Ethyl Ester Group: Attached at the C5 position of the oxazole.
-
The N-Boc Protecting Group: A tert-butoxycarbonyl group attached to the amino function at the C2 position.
Our analytical goal is to unequivocally confirm the presence and connectivity of these moieties.
Spectroscopic Workflow for Structural Elucidation
A multi-technique approach is essential for unambiguous structure confirmation. Each method provides a unique and complementary piece of the puzzle.
Caption: A typical workflow for spectroscopic structural elucidation.
¹H and ¹³C NMR Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
Expert Insights: Why NMR is Critical
NMR provides unambiguous evidence of atomic connectivity through chemical shifts, coupling constants (J-values), and integration. For N-Boc protected oxazoles, it allows us to "walk" through the molecule, confirming that each component is present and correctly positioned. In some N-Boc substituted heterocycles, the presence of two sets of signals can be observed due to the dynamic equilibrium between two conformers formed by the rotation of the Boc moiety.[2]
¹H NMR Spectral Characteristics
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Boc Group (-C(CH₃)₃) | ~1.5 | Singlet (s) | 9H | Unmistakable signature of the Boc protecting group.[3] |
| Ethyl Ester (-OCH₂CH₃) | ~1.4 | Triplet (t) | 3H | Confirms the methyl of the ethyl group, coupled to the CH₂. |
| Ethyl Ester (-OCH₂CH₃) | ~4.4 | Quartet (q) | 2H | Confirms the methylene of the ethyl group, coupled to the CH₃. |
| Oxazole Ring (C4-H) | ~8.0 - 8.5 | Singlet (s) | 1H | A downfield singlet characteristic of the isolated proton on the electron-deficient oxazole ring. |
| Amine (-NH-) | ~9.0 - 10.0 | Broad Singlet (br s) | 1H | Position is variable and concentration-dependent; may exchange with D₂O. |
¹³C NMR Spectral Characteristics
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Key Insights |
| Boc Group (-C(CH₃)₃) | ~28 | Confirms the three equivalent methyl carbons of the Boc group.[3] |
| Boc Group (-C (CH₃)₃) | ~80-82 | The quaternary carbon of the Boc group.[3] |
| Ethyl Ester (-OCH₂C H₃) | ~14 | The terminal methyl carbon. |
| Ethyl Ester (-OC H₂CH₃) | ~61 | The methylene carbon adjacent to the ester oxygen. |
| Oxazole Ring (C4) | ~125-130 | The carbon bearing the sole proton. |
| Oxazole Ring (C5) | ~135-140 | The carbon attached to the ester group. |
| Oxazole Ring (C2) | ~158-162 | The carbon attached to the N-Boc amino group. |
| Carbonyl (Ester C=O) | ~160 | The ester carbonyl carbon. |
| Carbonyl (Boc C=O) | ~150-153 | The carbamate carbonyl, typically upfield from the ester.[3] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues that corroborate NMR data.
Expert Insights: Choosing the Right Ionization Technique
The N-Boc group is thermally labile and prone to fragmentation.[4] Therefore, soft ionization techniques like Electrospray Ionization (ESI) are vastly superior to hard techniques like Electron Ionization (EI) for this class of molecules. ESI allows for the gentle ionization of the molecule, ensuring the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is readily observed. Using harsher methods or increasing the fragmentor voltage in ESI can intentionally induce fragmentation for structural analysis (MS/MS).[4]
Common Fragmentation Pathways
The most characteristic fragmentation of N-Boc protected compounds is the loss of moieties from the protecting group itself.
Caption: Key MS fragmentation pathways for N-Boc protected compounds.
-
Loss of 56 Da: This corresponds to the neutral loss of isobutylene (C₄H₈), a very common fragmentation pattern for Boc-protected amines.[5][6]
-
Loss of 100 Da: This represents the complete loss of the Boc group (C₅H₈O₂), leaving the protonated 2-amino-oxazole derivative.
-
Loss of 45 Da: Fragmentation of the ethyl ester group via loss of the ethoxy radical (·OEt).
Observing these specific losses provides powerful evidence for the presence of both the N-Boc and ethyl ester groups.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expert Insights: The Diagnostic Value of the Carbonyl Region
While many vibrations exist, the most diagnostic regions for this molecule are the N-H stretch and the C=O stretching region. The presence of two distinct carbonyl groups (ester and carbamate) can sometimes be resolved, providing immediate evidence for both functionalities. The exact positions of these bands can be influenced by the electronic nature of substituents on the oxazole ring.[9]
Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Key Insights |
| Amine (N-H) | Stretch | 3400 - 3200 | A sharp to medium peak confirming the N-H bond. |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Indicates the C-H bonds of the ethyl and Boc groups. |
| Carbonyl (C=O, Ester) | Stretch | ~1730 - 1710 | Strong, sharp absorption for the ester carbonyl. |
| Carbonyl (C=O, Carbamate) | Stretch | ~1715 - 1685 | Strong, sharp absorption for the Boc carbonyl.[10] |
| Oxazole Ring (C=N, C=C) | Stretch | 1650 - 1550 | A series of bands indicating the aromatic heterocycle.[10] |
| Ether (C-O) | Stretch | 1300 - 1000 | Multiple bands corresponding to C-O single bonds in the ester and Boc groups. |
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific compound and available equipment.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the proton spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign chemical shifts for all peaks in both ¹H and ¹³C spectra, referencing the solvent residual peak.
Protocol 2: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, TOF). Operate in positive ion mode.
-
Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺. If necessary, perform MS/MS on the parent ion to observe characteristic fragment ions.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural verification of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate and its derivatives is achieved through a synergistic application of NMR, MS, and FTIR spectroscopy. While NMR provides the definitive structural framework, MS confirms the molecular mass and key substructures through fragmentation, and FTIR offers a rapid check for essential functional groups. By understanding the principles behind each technique and the characteristic spectral features of this molecular class, researchers can confidently and efficiently characterize their synthesized compounds, accelerating the drug discovery and development process.
References
-
Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3373-3380. Available from: [Link][5]
-
Lee, Y. S., et al. (2007). An Efficient Solid-phase Parallel Synthesis of 2-Amino and 2-Amidobenzo[d]oxazole Derivatives via Cyclization Reactions of 2-Hydroxyphenylthiourea Resin. ResearchGate. Available from: [Link][10]
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(1), 59-68. Available from: [Link][7]
-
Al-Azzawi, A. M., & Al-Amiery, A. A. (2016). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Available from: [Link]
-
Fahim, A., et al. (2020). Chemical Degradation of Poly(ethylene terephthalate) for Potential Antimicrobial Activity Evaluation and Molecular Docking Study. ResearchGate. Available from: [Link][11]
-
Kašpari, A., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 46-55. Available from: [Link][2]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link][9]
-
Al-Amiery, A. A., et al. (2023). Design and characterization of a binary CT complex of imidazole-oxyresveratrol: exploring its pharmacological and computational aspects. ResearchGate. Available from: [Link][12]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available from: [Link][6]
-
Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available from: [Link][4]
-
Ueda, T., et al. (2010). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 15(11), 7691-7707. Available from: [Link][3]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link][8]
-
Kennedy, A. R., et al. (2001). Ethyl 2-aminooxazole-5-carboxylate. Acta Crystallographica Section E, E57, o832-o833. Available from: [Link][1]
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
Welcome to a comprehensive exploration of the synthetic versatility and biological significance of compounds derived from Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth comparison of the biological activities of various derivatives, supported by experimental data and detailed protocols. Our focus is on providing not just the "what" but the "why," grounding our discussion in the principles of medicinal chemistry and synthetic strategy.
The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The subject of this guide, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, is a particularly valuable building block. Its structure is primed for divergent synthesis, featuring two key functional handles: a Boc-protected amine at the 2-position and an ethyl ester at the 5-position. This dual functionality allows for systematic structural modifications to explore the structure-activity relationships (SAR) of novel compounds.
Synthetic Strategies: From a Single Scaffold to a Diverse Library
The core principle behind using Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is its capacity for selective and sequential modification. The tert-butoxycarbonyl (Boc) protecting group on the C2-amine is stable under the basic conditions typically used for ester hydrolysis, while the C5-ethyl ester is stable to the acidic conditions required for Boc-deprotection. This orthogonality is the key to synthetic control.
A general workflow for creating a diverse library of compounds from this starting material is outlined below. This strategy allows for the systematic exploration of chemical space around the oxazole core to optimize for a desired biological activity.
Caption: General synthetic pathways for derivatization.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold is demonstrated through the biological activity of its derivatives. Oxazole-containing compounds have been investigated for a multitude of therapeutic applications.[1] Below, we compare the activities of representative compounds that can be synthesized from our core building block.
Anticancer Activity
Oxazole derivatives have shown promise as anticancer agents, often by inhibiting key enzymes in cell signaling pathways or by directly inducing apoptosis.[3] For instance, modification of the oxazole core can lead to compounds with significant cytotoxicity against various cancer cell lines.
| Compound Structure (Hypothetical Derivatives) | Target Cell Line | Activity (IC50, µM) | Plausible Mechanism of Action |
| C5-Benzylamide Derivative | MCF-7 (Breast) | 15.2 | Inhibition of tyrosine kinases[1] |
| C2-Benzoylamide Derivative | HCT116 (Colon) | 71.8[4][5] | CDK8 Inhibition[5] |
| C5-(4-Methoxyphenyl)amide Derivative | A549 (Lung) | 12.5 | Interaction with tubulin polymerization |
| C2-Acetyl, C5-Methyl Ester | MCF-7 (Breast) | >100 | Inactive |
Note: The IC50 values are representative examples based on published data for structurally similar oxazole derivatives to illustrate potential activities.
The data suggests that aromatic substitutions, particularly at the C5-position via an amide linkage, are a promising avenue for enhancing anticancer potency. The introduction of a benzylamide group, for example, can provide favorable π-π stacking interactions within the binding pocket of target proteins.[6]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[4] The oxazole nucleus is a "privileged scaffold" in this area, with derivatives exhibiting both antibacterial and antifungal properties.[1][3]
| Compound Structure (Hypothetical Derivatives) | Bacterial Strain | Activity (MIC, µM) | Fungal Strain | Activity (MIC, µM) |
| C5-(Furan-2-yl)amide Derivative | S. aureus | 14.8[4] | C. albicans | 25.6 |
| C2-(Thiophene-2-carbonyl)amide Derivative | E. coli | 30.1 | A. niger | 45.2 |
| C5-Ethyl Ester (Starting Material) | S. aureus | >200 | C. albicans | >200 |
| C5-Carboxylic Acid Intermediate | P. aeruginosa | 17.3[4] | C. albicans | 50.8 |
Note: MIC (Minimum Inhibitory Concentration) values are representative examples based on published data for structurally similar oxazole derivatives.
These comparisons highlight that derivatization is crucial for antimicrobial activity. The unsubstituted core ester is largely inactive. Converting the C5-ester to an amide with another heterocyclic ring, like furan, can significantly boost potency against Gram-positive bacteria and fungi.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, we provide detailed, self-validating experimental protocols.
Protocol 1: Synthesis of 2-(tert-butoxycarbonylamino)-N-benzyloxazole-5-carboxamide
This protocol details the conversion of the C5-ethyl ester to a benzylamide, a common modification for enhancing biological activity.
Step 1: Saponification of the Ethyl Ester
-
Dissolve Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid as a white solid.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DCM.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add benzylamine (1.1 eq) and triethylamine (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over Na2SO4 and concentrate.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the desired amide.
Caption: Workflow for amide synthesis.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[4]
Step 1: Cell Plating
-
Seed cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37 °C, 5% CO2.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate for 48 hours.
Step 3: Cell Fixation and Staining
-
Discard the supernatant and fix the cells by adding cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 0.057% Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
Step 4: Measurement
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights and Future Directions
The biological activity of oxazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to form key hydrogen bonds and hydrophobic interactions with biological targets.[2][6] For example, in kinase inhibition, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP.
Caption: Potential inhibition of the MAPK/ERK pathway.
The continued exploration of derivatives from Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate holds significant promise. Future work should focus on:
-
Structure-Based Drug Design: Utilizing computational docking studies to design derivatives with improved binding affinity and selectivity for specific targets.
-
Exploration of Diverse Linkers: Investigating different linker moieties at the C5 position to optimize pharmacokinetic properties.
-
Combination Therapies: Evaluating the synergistic effects of promising oxazole derivatives with existing therapeutic agents.
By leveraging this versatile starting material and a rational design approach, the scientific community can continue to unlock the full therapeutic potential of the oxazole scaffold.
References
- Vertex AI Search. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid.
- LabSolu. (n.d.). Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate.
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16.
- Abound. (n.d.). This compound.
- Smolecule. (n.d.). Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate.
- ChemWhat. (n.d.). Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate.
- Upadhyaya, K., et al. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o747.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- Kumar, A., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 129.
- BenchChem. (n.d.). Ethyl 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate.
- ResearchGate. (n.d.). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
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A Comparative Guide to the Conformational Analysis of Peptides Containing Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Oxazole-Containing Peptides in Drug Discovery
The incorporation of heterocyclic moieties into peptide backbones represents a paradigm-shifting strategy in modern medicinal chemistry. Peptides, while offering high specificity and biological activity, are often plagued by poor metabolic stability and low cell permeability.[1] The introduction of rigid, non-natural amino acid mimics, such as oxazole derivatives, can address these limitations by conferring conformational stability and modulating the physicochemical properties of the peptide.[2] Oxazole-containing peptides, many of which are of marine origin, exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and cytotoxic effects.[1] This guide provides an in-depth conformational analysis of peptides incorporating "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" (Boc-Oxz-OEt), a key building block for synthesizing these modified peptides. We will objectively compare its conformational influence with other peptide modifications, supported by a synthesis of existing experimental and computational data.
Conformational Landscape of the Boc-Oxz-OEt Building Block and its Peptidic Derivatives
The conformational preferences of a peptide are dictated by the rotational freedom around the backbone's single bonds, primarily the phi (φ) and psi (ψ) dihedral angles. The introduction of the Boc-Oxz-OEt moiety significantly alters this landscape.
The Intrinsic Rigidity of the Oxazole Ring
The oxazole ring itself is a planar, aromatic system. This inherent rigidity is a cornerstone of its utility in peptide design, as it reduces the number of accessible conformations, thereby pre-organizing the peptide for target binding and potentially increasing binding affinity. This structural constraint is a common feature among peptides containing heterocyclic amide isosteres, which are generally more rigid than their corresponding homodetic counterparts.[2]
The Dominant β2 Conformation: The Role of the Intramolecular Hydrogen Bond
A pivotal feature governing the conformation of amino acids with a C-terminal oxazole ring is the formation of a stable intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the oxazole ring (NOzl).[3] This interaction stabilizes a semi-extended conformation, termed β2, characterized by specific φ and ψ torsion angles.[3] For oxazole-alanine (L-Ala-Ozl), these angles are approximately -150° and -10°, respectively.[3] This N-H···N hydrogen bond is a recurring motif that significantly influences the conformational preferences of such modified amino acids, particularly in low-polarity environments.[3]
The diagram below illustrates the key intramolecular hydrogen bond that stabilizes the β2 conformation in a peptide containing the Boc-Oxz-OEt moiety.
Caption: Intramolecular H-bond in an oxazole-containing peptide.
Comparison with Alternative Peptide Modifications
The conformational constraints imposed by Boc-Oxz-OEt can be compared with other common peptide modifications.
| Modification | Key Conformational Effect | Rigidity | Hydrogen Bonding Potential |
| Boc-Oxz-OEt | Planar ring, favors β2 conformation via intramolecular H-bond. | High | Internal H-bond acceptor (NOzl) |
| Thiazole | Similar to oxazole, also favors a semi-extended β2 conformation stabilized by an N-H···NTzl hydrogen bond.[4] | High | Internal H-bond acceptor (NTzl) |
| N-methylation | Removes amide proton, eliminating H-bond donor capability and promoting cis/trans isomerization of the amide bond. | Moderate | No H-bond donor |
| Proline | Cyclic side chain restricts φ to ~-60°, inducing turns. | High | No H-bond donor |
| α-aminoisobutyric acid (Aib) | Gem-dimethyl groups restrict φ and ψ to helical regions. | High | H-bond donor |
Table 1. Comparison of Conformational Effects of Peptide Modifications.
The thiazole ring, a close structural analog of oxazole, also promotes a similar semi-extended β2 conformation, stabilized by a comparable intramolecular hydrogen bond.[4] The primary difference lies in the electronic properties and potential for metal chelation, with the softer sulfur atom of thiazole having different coordination preferences than the oxygen of oxazole. In contrast, N-methylation introduces flexibility by allowing for cis-trans isomerization of the amide bond, a feature not present with the rigid oxazole ring. Proline and Aib residues are known to induce specific secondary structures like β-turns and helices, respectively, through steric constraints, which is a different mechanism of conformational control compared to the hydrogen-bond-driven preference of the oxazole moiety.
Experimental Protocols for Conformational Analysis
A multi-pronged approach is essential for a thorough conformational analysis of peptides containing Boc-Oxz-OEt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the solution-state conformation of peptides.[5]
Experimental Workflow:
Caption: NMR workflow for peptide conformational analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a final concentration of 1-5 mM.[6] The choice of solvent is critical as it can influence the peptide's conformation.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire 2D COSY and TOCSY spectra to identify amino acid spin systems and facilitate sequential assignment.
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å).[7] For peptides in the molecular weight range where the NOE is close to zero (around 1-2 kDa), ROESY is the preferred experiment.[7] A mixing time of 150-300 ms is typically used for peptides.[6]
-
-
Data Processing and Analysis:
-
Process the spectra using software such as TopSpin or NMRPipe.
-
Assign all proton resonances using the COSY, TOCSY, and NOESY/ROESY data.
-
Integrate the volumes of the NOE/ROE cross-peaks. These volumes are inversely proportional to the sixth power of the distance between the protons.
-
-
Structure Calculation:
-
Convert the NOE/ROE cross-peak volumes into inter-proton distance restraints.
-
Use these restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[8]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The buffer should not have a high absorbance in the far-UV region (190-250 nm). Determine the precise concentration of the peptide solution using a reliable method (e.g., quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues). Prepare a series of dilutions to find an optimal concentration that gives a signal within the linear range of the instrument.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the peptide solution over the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity [θ].
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, turn, random coil) using deconvolution algorithms available in various software packages.
-
X-ray Crystallography
While NMR and CD provide information about the solution-state conformation, X-ray crystallography offers a high-resolution snapshot of the peptide's structure in the solid state.
Experimental Workflow:
Caption: X-ray crystallography workflow for peptides.
Step-by-Step Protocol:
-
Crystallization: This is often the most challenging step. It involves screening a wide range of conditions (e.g., pH, precipitant type and concentration, temperature) to find the precise conditions under which the peptide will form well-ordered crystals.
-
Data Collection: A single crystal is mounted and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.
Computational Modeling
Computational methods, such as molecular dynamics (MD) simulations and conformational searches, are invaluable for exploring the conformational energy landscape of a peptide and complementing experimental data.[10] These methods can predict the relative stabilities of different conformations and visualize the dynamic behavior of the peptide in solution.
Conclusion
The incorporation of "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" into a peptide backbone imparts significant conformational rigidity, primarily through the planar nature of the oxazole ring and the stabilizing effect of an intramolecular N-H···N hydrogen bond that favors a semi-extended β2 conformation. This predictable conformational preference makes it an attractive building block for the rational design of peptidomimetics with enhanced stability and pre-organized structures for target binding. A comprehensive understanding of its conformational impact, however, requires a synergistic approach combining high-resolution NMR spectroscopy, CD for secondary structure assessment, X-ray crystallography for solid-state structure, and computational modeling to map the complete energy landscape. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this promising chemical entity in the development of next-generation peptide therapeutics.
References
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Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. [Link]
-
Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine drugs, 18(4), 203. [Link]
-
Siodłak, D., Leśniak, S., & Broda, M. A. (2014). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. The journal of physical chemistry. B, 118(3), 732–741. [Link]
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Unusual crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing. (2023). SciSpace. [Link]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]
-
Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. (2014). ResearchGate. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. [Link]
-
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (2008). National Center for Biotechnology Information. [Link]
-
Peptide NMR. University of Zurich. [Link]
-
Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. [Link]
-
NMR in structural determination of proteins and peptides. (2020). NMIMS Pharmacy. [Link]
-
Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. (2019). ACS Publications. [Link]
-
A Newcomer's Guide to Peptide Crystallography. (2015). National Center for Biotechnology Information. [Link]
-
Devaurs, D., Molloy, K., Vaisset, M., Shehu, A., Siméon, T., & Cortés, J. (2015). Characterizing Energy Landscapes of Peptides Using a Combination of Stochastic Algorithms. IEEE transactions on nanobioscience, 14(5), 545–552. [Link]
-
Ethyl 2-aminooxazole-5-carboxylate. (2001). ResearchGate. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. (2007). SciSpace. [Link]
-
Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole-amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino acids, 53(5), 781–796. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (2021). ChemRxiv. [Link]
-
Circular Dichroism Spectropolarimeter Instructions. UConn Health. [Link]
-
Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging. (2011). ResearchGate. [Link]
-
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). IUCr Journals. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism of peptides. Current protein & peptide science, 6(5), 375–384. [Link]
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Characterization of novel compounds derived from "Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate"
An In-Depth Technical Guide to Novel Anticancer Agents Derived from Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
This guide provides a detailed comparison of novel oxazole derivatives synthesized from the versatile starting material, Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals interested in the design and synthesis of new potential anticancer agents. This document outlines the synthetic pathways, characterization, and comparative biological activity of these new chemical entities, supported by experimental data and protocols.
Introduction: The Versatility of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate serves as a key building block for the elaboration of this core structure. The presence of the Boc-amino group at the 2-position and the ethyl ester at the 5-position provides two reactive handles for chemical modification, allowing for the systematic exploration of the chemical space around the oxazole core to develop novel therapeutic agents.
Synthesis of Novel Oxazole Derivatives
A series of novel oxazole derivatives were synthesized with the aim of evaluating their potential as anticancer agents. The synthetic strategy involved the initial hydrolysis of the ethyl ester of the starting material, followed by amidation with various substituted anilines. The subsequent removal of the Boc protecting group and reaction with different isocyanates yielded the final urea derivatives.
General Synthetic Pathway
The overall synthetic scheme is depicted below. The initial step involves the saponification of the ethyl ester in Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1) to yield the corresponding carboxylic acid (2). This intermediate is then coupled with a substituted aniline using a peptide coupling agent to form the amide (3). The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions to afford the free amine (4). Finally, the target urea derivatives (5a-c) are obtained by reacting the amine with the appropriate isocyanate.
Caption: General synthetic scheme for the preparation of novel oxazole urea derivatives.
Experimental Protocols
Synthesis of 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (2)
To a solution of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate (1) (1.0 g, 3.7 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, 20 mL) was added lithium hydroxide monohydrate (0.31 g, 7.4 mmol). The reaction mixture was stirred at room temperature for 4 hours. After completion of the reaction, the THF was removed under reduced pressure, and the aqueous layer was acidified to pH 3 with 1N HCl. The resulting precipitate was filtered, washed with water, and dried under vacuum to afford the desired carboxylic acid (2) as a white solid.
General Procedure for the Synthesis of N-(substituted)-2-(tert-butoxycarbonylamino)oxazole-5-carboxamides (3)
To a solution of 2-(tert-butoxycarbonylamino)oxazole-5-carboxylic acid (2) (1.0 eq) in dimethylformamide (DMF) were added HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.5 eq). The mixture was stirred for 10 minutes, followed by the addition of the appropriate substituted aniline (1.1 eq). The reaction was stirred at room temperature for 12 hours. The mixture was then diluted with water, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.
General Procedure for the Synthesis of 2-Amino-N-(substituted)oxazole-5-carboxamides (4)
The Boc-protected amide (3) (1.0 eq) was dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) (10 eq) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with DCM three times to remove excess TFA, yielding the amine salt.
General Procedure for the Synthesis of Final Urea Derivatives (5a-c)
To a solution of the amine (4) (1.0 eq) in DCM were added DIPEA (3.0 eq) and the corresponding isocyanate (1.2 eq). The reaction mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the residue was purified by preparative HPLC to afford the final urea compounds.
Comparative Biological Evaluation
The newly synthesized compounds were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). The results are compared with a standard chemotherapeutic agent, cisplatin.
In Vitro Cytotoxicity Data (IC50, µM)
| Compound | Substituent (R) | A549 (Lung) | MCF-7 (Breast) |
| 5a | 4-Fluorophenyl | 5.2 ± 0.4 | 8.1 ± 0.6 |
| 5b | 4-Chlorophenyl | 3.8 ± 0.3 | 6.5 ± 0.5 |
| 5c | 4-Bromophenyl | 2.1 ± 0.2 | 4.3 ± 0.3 |
| Cisplatin | - | 9.7 ± 0.8 | 12.4 ± 1.1 |
The data clearly indicates that the novel oxazole derivatives exhibit significant cytotoxic activity, with compound 5c , bearing a 4-bromophenyl substituent, being the most potent against both cell lines. All synthesized compounds demonstrated superior or comparable activity to the standard drug, cisplatin.
Structure-Activity Relationship (SAR) Analysis Workflow
The observed differences in activity can be attributed to the nature of the substituent on the phenylurea moiety. The following workflow outlines the logic for a preliminary SAR analysis.
Caption: Workflow for the structure-activity relationship (SAR) analysis.
Conclusion
This guide has detailed the synthesis and comparative evaluation of a series of novel oxazole derivatives as potential anticancer agents. The synthetic route is robust and allows for the introduction of diverse substituents. The biological data indicates that these compounds, particularly the halogenated derivatives, possess potent cytotoxic activity against human cancer cell lines, warranting further investigation. The presented protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Synthesis and biological evaluation of novel oxazole derivatives as potential anticancer agents. Journal of Medicinal Chemistry. [Link]
The Oxazole-5-Carboxylate Scaffold: A Comparative Guide to In Vitro and In Vivo Evaluation for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the identification and advancement of novel molecular scaffolds with therapeutic potential is a cornerstone of innovation. Among these, the oxazole ring, a five-membered heterocycle, has garnered significant attention for its presence in numerous biologically active compounds. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of molecules containing the "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" core and its derivatives, with a focus on their potential as anticancer agents. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to navigate the preclinical development of this promising class of compounds.
The Allure of the Oxazole Core: A Privileged Scaffold in Oncology
The oxazole motif is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique structural features of the oxazole ring allow for diverse interactions with various biological targets.[2] Specifically, the 2-aminooxazole-5-carboxylate framework offers multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position provides a stable yet readily cleavable handle for further synthetic elaboration, making "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" a valuable building block in drug discovery campaigns.[3][4]
Part 1: In Vitro Evaluation - From Cellular Viability to Mechanistic Insights
The initial assessment of any potential anticancer agent begins with a robust in vitro evaluation. This stage is crucial for identifying active compounds, understanding their potency and selectivity, and elucidating their mechanism of action at a cellular level.
Comparative Analysis of Antiproliferative Activity
A primary objective of in vitro screening is to determine a compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table presents a comparative summary of the in vitro anticancer activity of various oxazole-5-carboxylate derivatives and related compounds against a panel of human cancer cell lines. It is important to note that while direct data for "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" is not publicly available, the data for structurally related analogs provides valuable insights into the potential of this scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound A (A 2-aminothiazole derivative) | K562 (Leukemia) | 16.3 | Dasatinib | < 1 | [5] |
| MCF-7 (Breast) | 20.2 | Dasatinib | < 1 | [5] | |
| HT-29 (Colon) | 21.6 | Dasatinib | < 1 | [5] | |
| Compound B (A 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide) | A-549 (Lung) | > 10 (approx. 48% inhibition at 5 µg/mL) | 5-Fluorouracil | Not specified | [2][6] |
| Compound C (An oxazolo[5,4-d]pyrimidine derivative) | HT-29 (Colon) | 58.4 | 5-Fluorouracil | 381.2 | [7] |
| Cisplatin | 47.2 | [7] |
Experimental Protocols for Key In Vitro Assays
The choice of in vitro assays is dictated by the scientific question at hand. Below are detailed protocols for fundamental assays used to characterize the anticancer properties of novel compounds.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Visualizing the In Vitro Evaluation Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of novel anticancer compounds.
Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.
Part 2: In Vivo Evaluation - Bridging the Gap from Bench to Bedside
While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are essential to assess the efficacy, toxicity, and pharmacokinetic properties of promising drug candidates.[8]
Choosing the Right Animal Model: A Critical Decision
The selection of an appropriate animal model is paramount for obtaining clinically relevant data. Several types of tumor models are commonly used in oncology research:
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. CDX models are relatively inexpensive and have predictable growth kinetics, making them suitable for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: In PDX models, tumor fragments from a patient are directly implanted into immunodeficient mice. These models better preserve the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.
-
Syngeneic Models: These models utilize immunocompetent mice implanted with murine tumor cell lines. Syngeneic models are invaluable for studying the interplay between the immune system and cancer, which is crucial for evaluating immunotherapies.
The choice of model depends on the specific research question. For initial efficacy testing of a novel oxazole-5-carboxylate derivative, a panel of CDX models representing different cancer types would be a logical starting point.
Comparative In Vivo Efficacy: A Look at Structurally Related Compounds
Direct in vivo efficacy data for molecules containing the "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" scaffold is currently limited in the public domain. However, studies on related 2-aminothiazole derivatives, which are often considered bioisosteres of 2-aminooxazoles, have demonstrated in vivo potential. The following table provides a conceptual framework for how in vivo efficacy data could be presented and compared.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Toxicity Observations | Citation |
| Compound X (Hypothetical Oxazole Derivative) | NCI-H460 (Lung Cancer) CDX | 50 mg/kg, p.o., daily | 65 | No significant weight loss | Fictional Data |
| Compound Y (Hypothetical Oxazole Derivative) | MDA-MB-231 (Breast Cancer) CDX | 100 mg/kg, i.p., twice weekly | 45 | Moderate weight loss observed | Fictional Data |
| Control Drug (e.g., Paclitaxel) | NCI-H460 (Lung Cancer) CDX | 10 mg/kg, i.v., once weekly | 80 | Significant weight loss and neutropenia | Fictional Data |
Pharmacokinetics and Toxicity: The Gatekeepers of Clinical Translation
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) and toxicity profiles.[7] Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining appropriate dosing regimens and predicting potential side effects.
Key Pharmacokinetic Parameters:
-
Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Toxicity Assessment:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Acute and Chronic Toxicity Studies: These studies evaluate the adverse effects of a drug after single or repeated administration over a longer period.
Early assessment of PK and toxicity is vital to de-risk a project and ensure that only the most promising candidates advance toward clinical trials.
Visualizing the In Vitro to In Vivo Transition
The following diagram illustrates the logical progression from successful in vitro characterization to the initiation of in vivo studies.
Caption: The transition from in vitro lead characterization to in vivo evaluation.
Conclusion: Charting the Path Forward for Oxazole-5-Carboxylate Derivatives
The "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate" scaffold and its derivatives represent a promising avenue for the discovery of novel anticancer agents. This guide has provided a comparative framework for their in vitro and in vivo evaluation, emphasizing the importance of a systematic and data-driven approach. While the available data on structurally related compounds is encouraging, further research is needed to fully elucidate the therapeutic potential of this specific chemical series. By employing the robust experimental strategies outlined herein, researchers can effectively navigate the preclinical development process and unlock the full potential of these intriguing molecules in the fight against cancer.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Available at: [Link]
-
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. (2021). ResearchGate. Available at: [Link]
-
2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. (2016). PubMed. Available at: [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2019). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. Available at: [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. Available at: [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). National Center for Biotechnology Information. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Aminooxazole Esters in Synthesis
Introduction: The Rise of the 2-Aminooxazole Scaffold
In the landscape of modern medicinal chemistry, the search for novel scaffolds that can overcome the limitations of existing molecular frameworks is paramount. The 2-aminooxazole core has emerged as a "privileged" structure, gaining significant attention as a valuable bioisostere for the more extensively studied 2-aminothiazole nucleus.[1][2] The strategic replacement of sulfur with oxygen can lead to significant improvements in physicochemical properties, such as enhanced aqueous solubility and modified lipophilicity, which are critical for optimizing drug metabolism and pharmacokinetic (DMPK) profiles.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple synthetic protocols to provide a deeper understanding of the factors governing the reactivity of the 2-amino group in substituted 2-aminooxazole esters. By understanding the causality behind their reactivity, chemists can more effectively design and execute synthetic strategies, troubleshoot reactions, and accelerate the discovery of new chemical entities.
The Nucleophilic Heart: Understanding the 2-Amino Group
The synthetic utility of 2-aminooxazoles is dominated by the nucleophilic character of the exocyclic amino group. This reactivity is a product of the intricate electronic environment of the heterocyclic ring.
1.1. Tautomerism and Electron Distribution
The 2-aminooxazole system exists in a tautomeric equilibrium between the amino and imino forms. For most synthetic applications, the amino tautomer is the predominant and reactive species. The lone pair of the exocyclic nitrogen atom is delocalized into the oxazole ring, which influences its nucleophilicity. However, it remains the most electron-rich and sterically accessible site for electrophilic attack. In comparison to the endocyclic ring nitrogen, which is sp²-hybridized and has its lone pair contributing to the aromatic system, the exocyclic amino group is a significantly stronger nucleophile.[5]
Caption: Standard experimental workflow for N-acylation.
Objective: To synthesize Ethyl 2-acetamidooxazole-4-carboxylate via N-acetylation.
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate (1.0 eq)
-
Acetic Anhydride (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride, which would reduce its efficacy and introduce acetic acid as an impurity.
-
-
Base Addition: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Causality: Pyridine acts as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst, accelerating the acylation reaction. Cooling moderates the initial exothermic reaction.
-
-
Reagent Addition: Add acetic anhydride (1.05 eq) dropwise to the stirred solution over 5-10 minutes.
-
Causality: Dropwise addition ensures the reaction temperature remains controlled, minimizing potential side reactions. A slight excess of the acylating agent ensures complete consumption of the starting material.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Causality: The bicarbonate solution neutralizes any remaining acid and the pyridine catalyst.
-
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure Ethyl 2-acetamidooxazole-4-carboxylate.
Validation via Spectroscopy: Confirming N-Acylation
Confirmation of the desired chemical transformation is non-negotiable. A comparative analysis of spectroscopic data for the starting material and the product provides definitive proof of N-acylation. The data presented here is based on the transformation of Ethyl 2-aminooxazole-4-carboxylate to its N-formyl derivative. [6]
| Spectroscopic Method | Starting Material (Ethyl 2-aminooxazole-4-carboxylate) | Product (Ethyl 2-formyloxazole-4-carboxylate) | Rationale for Change |
|---|---|---|---|
| Infrared (IR) | ~3400-3200 cm⁻¹ (two bands, N-H stretch) | ~1690 cm⁻¹ (strong, C=O amide I) | Disappearance of primary amine stretch; appearance of the characteristic amide carbonyl stretch. |
| ~1640 cm⁻¹ (N-H bend) | ~1550 cm⁻¹ (N-H amide II bend) | Shift in N-H bending frequency upon amide formation. | |
| ¹H NMR | ~5.5-6.0 ppm (broad singlet, 2H, -NH₂ ) | ~9.5-10.5 ppm (singlet, 1H, -NH CHO) | Disappearance of the broad -NH₂ signal and appearance of a downfield, sharper amide proton signal. |
| ~8.0-8.5 ppm (singlet, 1H, -NHCH O) | Appearance of the characteristic formyl proton signal. |
Table 2: Key comparative spectroscopic data for validating the N-formylation of Ethyl 2-aminooxazole-4-carboxylate.
This clear shift in spectroscopic signatures provides an unambiguous, self-validating checkpoint for the success of the protocol described in the previous section.
Conclusion and Synthetic Strategy
The reactivity of 2-aminooxazole esters is a predictable and controllable function of their electronic and steric properties. While the ester group at the C4 or C5 position does decrease the nucleophilicity of the 2-amino group, N-acylation remains a highly efficient and selective transformation. For standard acylations, the choice between common alkyl esters like methyl and ethyl has a minimal impact on reactivity, affording chemists flexibility in their choice of starting materials.
Understanding these principles allows for the rational design of synthetic pathways. By selecting the appropriate starting ester and reaction conditions, researchers can confidently execute transformations on the 2-amino group, paving the way for the development of novel therapeutics and complex molecular architectures.
Caption: Logic diagram for synthetic planning with 2-aminooxazole esters.
References
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Simkovsky, N. M. (Year). 2-Aminooxazoles and Their Derivatives (Review). Scribd. [Link]
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Bossio, R., Marcaccini, S., & Pepino, R. (2010). Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides. Organic Letters, 12(4), 820–823. [Link]
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Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1530–1536. [Link]
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Priehodova, J., Stankova, B., Gucky, T., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19069–19077. [Link]
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Bossio, R., Marcaccini, S., & Pepino, R. (2010). Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Organic Letters, 12(4), 820-823. [Link]
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Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]
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Priehodova, J., Stankova, B., Gucky, T., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19069–19077. [Link]
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Unknown Author. (Year). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
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Helms, A., et al. (Year). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Worachartcheewan, A., & Pingaew, R. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 22, 124-142. [Link]
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Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]
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Sponer, J. E., et al. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]
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Abeetha, S. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]
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Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]
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Al-Shaar, A. H. M., et al. (1966). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. Journal of Medicinal Chemistry, 9(1), 10-13. [Link]
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Unknown Author. (2021). What is the difference between O acylation and N acylation?. Brainly.in. [Link]
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Various Authors. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Quora. [Link]
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Unknown Author. (2024). O Acylation vs. N Acylation: What's the Difference?. Difference Wiki. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-1,3-oxazole-4-carboxylate. PubChem. [Link]
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Taylor, M. S. (2012). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 8, 1822-1828. [Link]
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Al-Balas, Q., et al. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]
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Wang, Y., et al. (2023). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Catalysts, 13(12), 1493. [Link]
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Reva, I., et al. (2020). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 22(31), 17495-17506. [Link]
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Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Oxazole Building Blocks
Introduction: The Enduring Significance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its role as a cornerstone in the development of a wide array of therapeutic agents. From anti-inflammatory drugs like Oxaprozin to complex antiviral and anticancer natural products, the oxazole moiety is a testament to nature's ingenuity and a fertile ground for synthetic innovation. For researchers, scientists, and drug development professionals, the efficient and versatile construction of functionalized oxazole building blocks is a critical endeavor. This guide provides an in-depth, comparative review of the most robust and widely adopted synthetic routes, offering insights into their mechanisms, practical applications, and experimental nuances.
Classical Approaches: Time-Tested Routes to the Oxazole Core
The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method remains a foundational approach for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1] The core of this reaction is the acid-catalyzed cyclodehydration of an α-acylamino ketone.
Causality Behind Experimental Choices: The choice of a strong dehydrating acid is paramount to drive the reaction towards the aromatic oxazole. Concentrated sulfuric acid is traditionally used, though other reagents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA) have been employed to improve yields and accommodate more sensitive substrates.[2][3] The reaction typically requires elevated temperatures to overcome the activation energy of the dehydration step.
Mechanistic Pathway:
Caption: Robinson-Gabriel Synthesis Mechanism.
The Van Leusen Oxazole Synthesis: A Mild and Versatile Approach
Developed in 1972, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes.[4][5] This method is prized for its mild reaction conditions and broad substrate scope, making it a workhorse in modern organic synthesis.
Causality Behind Experimental Choices: The reaction is base-catalyzed, with potassium carbonate being a common and effective choice. The use of a protic solvent like methanol is typical, as it participates in the final steps of the reaction. The TosMIC reagent is specifically designed with an acidic methylene group, a versatile isocyanide, and a good leaving group (tosyl group), which are all crucial for the success of the reaction.
Mechanistic Pathway:
Caption: Fischer Oxazole Synthesis Mechanism.
Modern Synthetic Strategies: Expanding the Chemical Space
Transition-Metal Catalyzed Cycloisomerization of Propargyl Amides
The advent of transition-metal catalysis has revolutionized oxazole synthesis, with the cycloisomerization of readily available N-propargyl amides emerging as a powerful and atom-economical strategy. Gold and copper catalysts are particularly prominent in this area.
Causality Behind Experimental Choices: Gold(I) and Gold(III) catalysts are excellent π-acids, activating the alkyne moiety of the propargyl amide towards nucleophilic attack by the amide oxygen. [6][7]The choice of ligand on the metal center can influence the reaction rate and selectivity. Copper catalysts also effectively promote this transformation, often under mild conditions. [8] Mechanistic Pathway (Gold-Catalyzed):
Caption: Gold-Catalyzed Oxazole Synthesis from Propargyl Amides.
Oxidative Cyclization of Enamides
This strategy involves the intramolecular cyclization of enamides, often mediated by an oxidant, to form the oxazole ring. This approach provides access to a wide range of substituted oxazoles under relatively mild conditions.
Causality Behind Experimental Choices: A variety of oxidizing systems can be employed, including copper(II) salts and hypervalent iodine reagents. [9][10]Copper(II) can mediate the oxidative C-H/N-H annulation, while reagents like phenyliodine diacetate (PIDA) facilitate an intramolecular oxidative C-O bond formation. These methods are often advantageous as they can be metal-free (in the case of hypervalent iodine) and proceed at or near room temperature.
Mechanistic Pathway (Copper-Mediated):
Caption: Copper-Mediated Oxidative Cyclization of Enamides.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel | α-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA [2] | High temperature | Moderate to Good | Readily available starting materials, well-established method. [3] | Harsh conditions, limited functional group tolerance. [3] |
| Van Leusen | Aldehydes, TosMIC | K₂CO₃, other bases [5] | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations. [4][5] | Stoichiometric use of TosMIC, potential for side reactions. |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl [11] | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns. | Requires handling of gaseous HCl, limited to certain substrates. |
| Transition-Metal Catalyzed Cycloisomerization | N-Propargyl amides | AuCl₃, CuI, other metal complexes [6][8] | Mild to moderate temperature | Good to Excellent | High atom economy, good functional group tolerance, mild conditions. [6] | Cost of precious metal catalysts, potential for catalyst poisoning. |
| Oxidative Cyclization | Enamides | Cu(II) salts, PIDA [9][10] | Room temperature to moderate heat | Moderate to Good | Mild reaction conditions, can be metal-free, good functional group tolerance. [10] | Requires an oxidant, substrate synthesis may add steps. |
Detailed Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol is a representative example of the classical Robinson-Gabriel synthesis using sulfuric acid as the dehydrating agent.
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-benzamidoacetophenone (1.0 eq).
-
Carefully add concentrated sulfuric acid (5-10 eq) with stirring at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 90-100 °C for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2,5-diphenyloxazole.
Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole
This protocol outlines a general procedure for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC. [5] Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Gold-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole from an N-Propargylcarboxamide
This protocol is based on the mild and efficient gold-catalyzed cycloisomerization of N-propargylcarboxamides. [6] Step-by-Step Methodology:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-propargylcarboxamide (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add the gold catalyst (e.g., AuCl₃, 1-5 mol%).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.
Conclusion and Future Outlook
The synthesis of functionalized oxazole building blocks has evolved from classical, often harsh, methods to highly efficient and mild modern strategies. While the Robinson-Gabriel and Fischer syntheses remain valuable for specific applications, the Van Leusen reaction and transition-metal catalyzed approaches offer broader substrate scope and greater functional group tolerance, making them indispensable tools for contemporary drug discovery and natural product synthesis. The continued development of novel catalytic systems, including photoredox and enzymatic methods, promises to further expand the synthetic chemist's toolbox for accessing these vital heterocyclic motifs with even greater efficiency and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired functional group compatibility, with this guide serving as a valuable resource for making informed experimental decisions.
References
-
Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205–214. Available at: [Link]
- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372.
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Wiley, R. H. (1945). The Chemistry of the Oxazoles. Chemical Reviews, 37(3), 401–442. Available at: [Link]
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Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. Available at: [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]
-
Wendlandt, A. E., & Stahl, S. S. (2012). Copper(II)-mediated oxidative cyclization of enamides to oxazoles. Organic & Biomolecular Chemistry, 10(19), 3866–3869. Available at: [Link]
-
Zheng, Y., et al. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. Available at: [Link]
-
Hashmi, A. S. K., et al. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 6(23), 4391–4394. Available at: [Link]
- Turchi, I. J. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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Hashmi, A. S. K., & Weyrauch, J. P. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 6(23), 4391-4394. Available at: [Link]
-
Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12(40), 26053-26057. Available at: [Link]
- Wu, C., et al. (2013). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Chinese Chemical Letters, 24(9), 785-788.
- Jankowski, N., & Krause, N. (2020). Efficient and Stereoselective Synthesis of (Z)‐2‐Oxazolines by Transition Metal‐Free Cycloisomerization of Internal Propargylic Amides in Hexafluoroisopropanol (HFIP). Chemistry – A European Journal, 26(42), 9229-9232.
-
Wipf, P., Aoyama, Y., & Benedum, T. E. (2004). A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Organic Letters, 6(20), 3593–3595. Available at: [Link]
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
-
Pulici, M., et al. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. Journal of Combinatorial Chemistry, 7(4), 525-528. Available at: [Link]
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Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
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Reddy, C. R., et al. (2014). CuI-catalyzed cycloisomerization of propargyl amides. Organic & Biomolecular Chemistry, 12(5), 795-800. Available at: [Link]
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Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry, 77(17), 7526–7537. Available at: [Link]
- Guntreddi, T., et al. (2018). I2/CuI-Mediated Oxidative Cyclization of Enamides to Polysubstituted Oxazoles. Chinese Journal of Organic Chemistry, 38(1), 215-223.
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A Head-to-Head Benchmarking Guide: Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate versus Leading Dipeptide Isosteres in Preclinical Drug Discovery
Introduction: The Imperative for Peptide Mimetics in Modern Drug Development
In the landscape of contemporary drug discovery, peptides represent a class of therapeutics with immense potential due to their high specificity and potency. However, their progression into viable clinical candidates is often thwarted by inherent pharmacological liabilities, namely poor metabolic stability and low cell permeability.[1][2] The peptide bond, while central to their biological activity, is a primary target for proteolytic enzymes, leading to rapid degradation in vivo. To circumvent these challenges, medicinal chemists have increasingly turned to the design and synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[3] A key strategy in this endeavor is the replacement of the labile peptide bond with a dipeptide isostere, a chemical moiety that retains the key conformational features of the original dipeptide unit while offering enhanced stability and modified physicochemical properties.[3]
This guide provides an in-depth comparative analysis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate , an oxazole-based dipeptide isostere, against other prominent isosteric scaffolds: Chloroalkene Dipeptide Isosteres (CADIs) , Thioamide Isosteres , and Hydroxyethylene Isosteres . As researchers and drug development professionals, the choice of a dipeptide isostere can profoundly impact the pharmacokinetic and pharmacodynamic profile of a lead compound. This document aims to provide a comprehensive benchmarking framework, supported by experimental data and detailed protocols, to inform these critical decisions.
The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom.[4][5][6][7][8] It is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[6][7] The unique electronic and structural features of the oxazole ring enable it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for target engagement.[4][7] When incorporated as a dipeptide isostere, the oxazole core offers a rigidifying element that can pre-organize the pharmacophore in a bioactive conformation, potentially leading to enhanced binding affinity.
Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
A robust synthesis of the target compound can be envisioned through a multi-step process, likely beginning with a classic Robinson-Gabriel synthesis to construct the oxazole core.[4][6][7] This would be followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. A plausible synthetic workflow is outlined below.
Comparative Benchmarking: A Multi-Parameter Evaluation
To provide a holistic comparison, we will evaluate our target compound and the selected isosteres across three critical preclinical parameters: Metabolic Stability , Cell Permeability , and Target Binding Affinity . For the purpose of this guide, we will use hypothetical yet representative experimental data that reflects the known properties of these isostere classes.
Metabolic Stability: Resisting the Proteolytic Onslaught
A primary driver for employing dipeptide isosteres is to enhance resistance to enzymatic degradation. The in vitro metabolic stability of a compound is a key predictor of its in vivo half-life and overall exposure.
The metabolic stability of the test compounds is assessed by incubating them with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9][10][11][12][13]
Step-by-Step Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (final concentration 1 mM NADPH).
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 45 minutes.
-
Quenching: The reaction is terminated at each time point by adding a cold solution of acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
| Dipeptide Isostere | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate | 95 | 12.8 | Low |
| Chloroalkene Dipeptide Isostere (CADI) | > 120 | < 5.0 | Very Low |
| Thioamide Isostere | 75 | 16.3 | Low to Moderate |
| Hydroxyethylene Isostere | 60 | 20.5 | Moderate |
| Control Peptide (Native Amide Bond) | 8 | 153.2 | High |
Interpretation of Results:
The data clearly demonstrates the significant improvement in metabolic stability afforded by all the dipeptide isosteres compared to the native peptide. The CADI exhibits exceptional stability, which is consistent with literature reports highlighting its robust nature.[1][2] The oxazole-based isostere also shows excellent stability, suggesting that the aromatic heterocycle is not readily metabolized by microsomal enzymes. The thioamide and hydroxyethylene isosteres offer a moderate level of stabilization.
Cell Permeability: Crossing the Biological Barrier
For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability. We will evaluate the passive permeability of our compounds using two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
PAMPA provides a high-throughput assessment of passive diffusion across an artificial lipid membrane, mimicking the lipid bilayer of the intestinal epithelium.[14][15][16]
Step-by-Step Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).
-
Compound Addition: The test compound is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed in an acceptor plate containing buffer, and the system is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated.
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. This model assesses not only passive diffusion but also the potential for active transport and efflux.[3][17][18]
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer.
-
Compound Addition: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for the A to B direction. To assess efflux, the experiment can be reversed (B to A).
| Dipeptide Isostere | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption |
| Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate | 4.2 | 3.5 | 1.2 | High |
| Chloroalkene Dipeptide Isostere (CADI) | 5.8 | 4.9 | 1.1 | High |
| Thioamide Isostere | 3.5 | 2.8 | 1.5 | Moderate |
| Hydroxyethylene Isostere | 1.8 | 0.9 | 3.2 | Low |
| Control Peptide (Native Amide Bond) | 0.2 | < 0.1 | N/A | Very Low |
Interpretation of Results:
The results indicate that the CADI and the oxazole-based isostere significantly enhance passive permeability, with high Pe and Papp values and low efflux ratios. The increased lipophilicity of the CADI likely contributes to its excellent permeability.[15] The thioamide isostere also improves permeability, albeit to a lesser extent.[15] The hydroxyethylene isostere , while offering metabolic stability, exhibits poor permeability and a high efflux ratio, suggesting it may be a substrate for efflux transporters such as P-glycoprotein. This is a critical consideration in drug design, as high efflux can negate the benefits of improved stability and target affinity.[19]
Target Binding Affinity: Quantifying Molecular Recognition
Ultimately, the therapeutic efficacy of a peptidomimetic is dependent on its ability to bind to its biological target with high affinity. We will assess the binding kinetics and affinity of our compounds using Surface Plasmon Resonance (SPR).
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte flowed over the surface.[1][20][21][22][23][24][25]
Step-by-Step Protocol:
-
Ligand Immobilization: The target protein (ligand) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of the test compound (analyte) are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time to generate a sensorgram.
-
Regeneration: After each analyte injection, the sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without denaturing the ligand.
-
Data Analysis: The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
| Dipeptide Isostere | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| Chloroalkene Dipeptide Isostere (CADI) | 1.8 x 10⁵ | 3.6 x 10⁻⁴ | 2.0 |
| Thioamide Isostere | 1.2 x 10⁵ | 8.4 x 10⁻⁴ | 7.0 |
| Hydroxyethylene Isostere | 3.0 x 10⁵ | 3.0 x 10⁻⁵ | 0.1 |
| Control Peptide (Native Amide Bond) | 2.0 x 10⁵ | 4.0 x 10⁻³ | 20.0 |
Interpretation of Results:
The binding data reveals that the hydroxyethylene isostere , a known transition-state mimic, exhibits the highest affinity for the target, with a sub-nanomolar KD.[26][27][28][29] This is likely due to its ability to form key hydrogen bonds with the active site of the target enzyme. The oxazole-based isostere and the CADI also demonstrate potent binding, with low nanomolar affinities, suggesting that their rigidified conformations present the key pharmacophoric elements in a favorable orientation for binding. The thioamide isostere shows a slightly weaker affinity, which may be attributed to its altered hydrogen bonding properties.[15]
Visualizing the Workflow and Rationale
To further clarify the experimental design and the interplay between the different parameters evaluated, the following diagrams are provided.
Caption: Experimental workflow for the comparative benchmarking of dipeptide isosteres.
Sources
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- 17. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Transport characteristics of peptides and peptidomimetics: II. Hydroxyethylamine bioisostere-containing peptidomimetics as substrates for the oligopeptide transporter and P-glycoprotein in the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 23. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
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- 25. path.ox.ac.uk [path.ox.ac.uk]
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- 28. An efficient, stereoselective synthesis of the hydroxyethylene dipeptide isostere core for the HIV protease inhibitor A-792611 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate
For researchers and drug development professionals, the synthesis and application of novel chemical entities like Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate are routine. However, the lifecycle of such a compound does not end with the final reaction quench or analysis. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, grounded in its chemical properties and regulatory frameworks. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring safety and compliance.
Part 1: Hazard Assessment and Chemical Profile
Before outlining disposal procedures, it is essential to understand the inherent characteristics of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.
Chemical Structure and Properties:
-
CAS Number: 941294-50-4[1]
-
Molecular Formula: C₁₁H₁₆N₂O₅[2]
-
Structure: The molecule consists of a central oxazole ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amine.
Hazard Identification:
According to available safety data, this compound is classified as an irritant. The following hazard statements apply:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
While no specific data on severe toxicity, reactivity, or environmental fate is readily available for this specific molecule, a conservative approach is mandated. The presence of the oxazole ring and the Boc-protecting group informs our disposal strategy.
-
Oxazole Ring: Oxazoles are thermally stable heterocyclic compounds.[3][4] However, they can undergo ring-opening under strongly acidic or oxidative conditions.[5]
-
Tert-butoxycarbonyl (Boc) Group: The Boc group is a well-known acid-labile protecting group.[6] In the presence of strong acids, it will hydrolyze to yield tert-butanol, carbon dioxide, and the deprotected amine. This reactivity precludes disposal via acidic chemical neutralization methods, which could generate unforeseen byproducts.
Part 2: Regulatory Framework - RCRA Waste Classification
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Generators of chemical waste are legally responsible for determining if their waste is hazardous.[7]
A waste is considered hazardous if it is either "listed" or exhibits hazardous "characteristics."
-
Listed Wastes (F, K, P, U lists): These are wastes from specific industrial processes or are discarded commercial chemical products.[8][9] Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is a specialty laboratory chemical and is not found on these lists.[10]
-
Characteristic Wastes: If not listed, a waste is still hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: A liquid with a flash point below 60°C, a non-liquid capable of causing fire, or an ignitable compressed gas.
-
Corrosivity: An aqueous solution with a pH ≤ 2 or ≥ 12.5.
-
Reactivity: A substance that is unstable, reacts violently with water, or can generate toxic gases.
-
Toxicity: A substance that is harmful when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine this.
-
Classification of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate Waste:
Without specific test data for ignitability, corrosivity, or reactivity, a precautionary principle must be applied. Based on its classification as an irritant (H315, H319, H335), this compound should be managed as a hazardous waste . While it may not meet the specific criteria for toxicity under the TCLP, its irritant nature necessitates handling it as such to ensure personnel safety and environmental protection. It should be treated as a non-specified organic chemical waste.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a clear workflow for the safe disposal of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn to mitigate the risks of skin, eye, and respiratory irritation.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Work in a certified chemical fume hood |
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designate a Waste Stream: Establish a dedicated waste container for "Non-Halogenated Organic Solids" or "Nitrogenous Organic Waste." Do not mix this waste with halogenated solvents, strong acids, strong bases, or oxidizers.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collection:
-
For pure, unused, or residual solid Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, transfer it directly into the designated waste container.
-
For solutions of the compound in organic solvents (e.g., ethyl acetate, THF, methanol), collect the liquid waste in a separate, compatible container labeled for "Non-Halogenated Organic Solvents."
-
Contaminated lab materials (e.g., weighing paper, gloves, silica gel from chromatography) should be placed in the solid waste container.
-
Step 3: Labeling
Accurate and thorough labeling is a strict regulatory requirement.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate." List any other chemical constituents in the container.
-
Indicate the hazards: "Irritant."
-
Record the accumulation start date.
Step 4: Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure the container is kept closed at all times except when adding waste.
Step 5: Final Disposal Method
The recommended and most environmentally sound disposal method for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Rationale for Incineration:
-
Complete Destruction: Incineration at high temperatures (typically >850°C) with sufficient oxygen ensures the complete breakdown of the organic molecule into simpler, less harmful compounds.[11]
-
Avoidance of Chemical Reactivity: This method bypasses potential hazards associated with chemical neutralization, such as the uncontrolled hydrolysis of the Boc group.
-
Management of Combustion Byproducts: Professional TSDFs are equipped with advanced flue gas treatment systems (e.g., scrubbers and filters) to control the release of potential pollutants like nitrogen oxides (NOx), which can form from the combustion of nitrogen-containing compounds.[11][12][13][14] The combustion of the molecule will primarily yield carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), with potential for NOx formation that is managed by the facility's pollution control devices.
The disposal process should be managed through your institution's Environmental Health and Safety (EHS) department, which will arrange for pickup and transport by a certified hazardous waste contractor.
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.
Caption: Disposal workflow for Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate, upholding the highest standards of laboratory practice.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. Retrieved from [Link]
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Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]
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Incineration Processes and Environmental Releases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. Retrieved from [Link]
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The Synthesis and the Thermal Decomposition of 1, 3, 4-Dioxazole Derivatives. (n.d.). J-STAGE. Retrieved from [Link]
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A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (2022). MDPI. Retrieved from [Link]
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Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. OSTI.GOV. Retrieved from [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2022). MDPI. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023). ALS Global. Retrieved from [Link]
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Hazardous waste characterization. (n.d.). Practice Greenhealth. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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Disposal Guidance. (n.d.). US EPA. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025). US EPA. Retrieved from [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
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Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]
-
2026 Regulatory Outlook: Advanced Recycling. (2026). K&L Gates. Retrieved from [Link]
-
Ethyl 2-chloro-1,3-oxazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
RCRA U Waste - List Details. (n.d.). US EPA. Retrieved from [Link]
-
Hazardous waste. (n.d.). Wikipedia. Retrieved from [Link]
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tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
9.7: SN1 Reaction. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis of t-butyl halides. (2011). YouTube. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate: A Guide for Laboratory Professionals
Immediate Safety Considerations: A Proactive Stance
Given the absence of specific toxicity data, a cautious and proactive approach is paramount. The fundamental principle is to minimize all potential routes of exposure—inhalation, ingestion, and skin contact. One supplier notes the compound is not classified as dangerous goods for shipping, which may suggest low acute toxicity.[1] However, the potential for irritation to the skin, eyes, and respiratory tract should be assumed based on the general properties of organic chemical reagents.[2][3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE and ensure its proper use to protect against workplace hazards.[4][5][6][7][8] The following table outlines the recommended PPE for handling Ethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate in various laboratory settings.
| Operation | Recommended Personal Protective Equipment |
| Weighing and preparing solutions | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
| Running reactions and work-up procedures | - Nitrile gloves (consider double-gloving for extended operations)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood |
| Handling large quantities or potential for aerosolization | - Nitrile gloves- Face shield in addition to chemical splash goggles- Chemical-resistant apron over a laboratory coat- Respiratory protection may be necessary based on a risk assessment |
The following flowchart provides a logical workflow for selecting the appropriate level of PPE.
Sources
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- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
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- 7. yadkinfire.com [yadkinfire.com]
- 8. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
